1,2,5-Trimethyl-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZUVZZGFJABPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507584 | |
| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-88-1 | |
| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Electron-donating and withdrawing effects in trimethyl-nitrobenzene
An In-Depth Technical Guide to the Electron-Donating and Withdrawing Effects in Trimethyl-nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the nuanced electronic effects within the trimethyl-nitrobenzene system. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how substituent effects modulate aromatic chemistry. By dissecting the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group across different isomers, this paper elucidates the combined influence of inductive, resonance, and steric phenomena. The guide integrates theoretical principles with field-proven experimental protocols and advanced computational workflows, offering a holistic perspective on predicting and validating the chemical behavior of these complex molecules.
Introduction: A Tale of Push and Pull on an Aromatic Ring
The benzene ring, with its delocalized π-electron system, is a cornerstone of organic chemistry. Its reactivity and electronic properties, however, are not immutable. They are exquisitely sensitive to the nature of the functional groups, or substituents, attached to them. These substituents engage in an electronic tug-of-war, either pushing electron density into the ring or pulling it away. This dynamic fundamentally alters the molecule's character, influencing everything from reaction rates and regioselectivity to its spectroscopic signature and biological activity.
Groups that donate electron density are termed Electron-Donating Groups (EDGs) or activating groups. They enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.[1] The methyl group (-CH₃) is a classic example of a weak activating group. Conversely, groups that pull electron density from the ring are known as Electron-Withdrawing Groups (EWGs) or deactivating groups. These diminish the ring's nucleophilicity. The nitro group (-NO₂) is one of the most powerful deactivating groups encountered in organic synthesis.[2]
This guide focuses on the fascinating case of trimethyl-nitrobenzene, a molecule where the ring is simultaneously influenced by three activating methyl groups and one potent deactivating nitro group. The specific arrangement—the isomerism—of these competing groups creates a complex electronic landscape. Understanding this landscape is critical for designing synthetic routes, predicting reaction outcomes, and engineering molecules with desired properties. We will explore how the subtle balance of electronic "push" and "pull" is governed by the principles of induction, resonance, and steric hindrance.
The Theoretical Framework: Unpacking Substituent Effects
The influence of any substituent can be deconstructed into two primary components: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of differences in electronegativity between atoms.[3]
-
Methyl Group (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. Therefore, they inductively donate electron density, a stabilizing, activating influence.[4]
-
Nitro Group (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative, strongly pulling electron density away from the ring through the σ-bond framework.[5]
-
-
Resonance and Hyperconjugation Effects (M): These effects involve the delocalization of π-electrons or lone pairs across the conjugated system of the aromatic ring.[6]
-
Methyl Group (Hyperconjugation): While it has no lone pairs to donate, the methyl group can stabilize adjacent positive charges (like those in the intermediate of an electrophilic aromatic substitution) through hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds into the ring's π-system. It is a weaker, but significant, electron-donating mechanism that preferentially enriches the ortho and para positions with electron density.
-
Nitro Group (-M): The nitro group exhibits a powerful electron-withdrawing resonance effect. It can delocalize the ring's π-electrons onto its own oxygen atoms, creating a significant electron deficiency, particularly at the ortho and para positions. This makes the meta position the least deactivated and thus the preferred site for electrophilic attack.
-
The Isomeric Landscape and Its Electronic Consequences
The specific placement of the three methyl groups relative to the nitro group dictates the molecule's overall electronic and steric profile. We will focus on two illustrative isomers: 2,4,6-trimethylnitrobenzene and 1,2,3-trimethyl-4-nitrobenzene.
Case Study: 2,4,6-Trimethylnitrobenzene (Nitromesitylene)
In this highly symmetric isomer, the methyl groups are positioned at both ortho positions (2 and 6) and the para position (4) relative to the nitro group.
-
Electronic Analysis: The inductive (+I) and hyperconjugative effects of all three methyl groups are additive and converge to strongly counter the electron-withdrawing nature of the nitro group. The ortho and para positions are heavily activated, making the ring overall much more reactive than nitrobenzene itself.
-
Steric Causality: The most critical feature of this isomer is steric hindrance. The bulky methyl groups at positions 2 and 6 physically clash with the large nitro group. To alleviate this strain, the nitro group is forced to twist out of the plane of the benzene ring. This rotation disrupts the overlap between the p-orbitals of the nitro group and the π-system of the ring. The direct consequence is a significant inhibition of the electron-withdrawing resonance (-M) effect. [7] While the powerful -I effect remains, the loss of resonance withdrawal makes the nitro group a less potent deactivator in this specific steric environment.
Case Study: 1,2,3-Trimethyl-4-nitrobenzene
Here, the substituents are arranged vicinally. This asymmetrical arrangement leads to a more complex electronic distribution.
-
Electronic Analysis: The nitro group at position 4 is para to the methyl group at position 1 and ortho to the methyl group at position 3. Both of these methyl groups strongly donate electron density to the positions occupied by and adjacent to the nitro group. The methyl group at position 2 has a weaker, meta-directing influence on the nitro group's position. The nitro group can remain largely coplanar with the ring, allowing it to exert its full -I and -M effects. The net result is a highly polarized ring, with the region around the methyl groups being electron-rich and the region around the nitro group being electron-poor.
Experimental Validation: From Synthesis to Spectroscopy
Theoretical principles require empirical validation. The synthesis of these compounds followed by spectroscopic analysis provides concrete evidence of the electronic effects at play.
Protocol: Synthesis of 2,4,6-Trimethylnitrobenzene
The synthesis of nitromesitylene is a classic electrophilic aromatic substitution. The high activation of the mesitylene starting material by three methyl groups allows for a facile nitration under relatively mild conditions compared to the nitration of benzene itself.[8][9]
Methodology:
-
Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid (H₂SO₄). Slowly and with continuous stirring, add 10 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature of the mixture does not exceed 10 °C.[10] This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).[11]
-
Nitration Reaction: In a separate flask, dissolve 10 g of 1,3,5-trimethylbenzene (mesitylene) in a minimal amount of a suitable solvent like dichloromethane. While maintaining the nitrating mixture's temperature below 10 °C, add the mesitylene solution dropwise over 30 minutes with vigorous stirring.
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will quench the reaction and cause the crude product to precipitate or separate as an oil.
-
Workup: If the product is solid, isolate it by vacuum filtration. If it is an oil, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with cold water (50 mL), 5% sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).[10]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield light yellow prismatic crystals.[12]
Protocol: ¹H NMR Spectroscopic Analysis
Causality Behind the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons (¹H) and carbon atoms (¹³C) in a molecule. The chemical shift (δ, in ppm) of a nucleus is highly sensitive to the electron density around it. High electron density shields the nucleus from the external magnetic field, resulting in an "upfield" shift to a lower ppm value. Conversely, low electron density (caused by EWGs) deshields the nucleus, causing a "downfield" shift to a higher ppm value.[13] By analyzing the chemical shifts of the aromatic protons, we can map the electronic effects within our isomers.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified trimethyl-nitrobenzene isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Spectral Interpretation:
-
Identify the signals corresponding to the aromatic protons (typically δ 7.0-8.5 ppm) and the methyl protons (typically δ 2.0-2.5 ppm).
-
Compare the chemical shifts of the aromatic protons. Protons ortho to the electron-withdrawing nitro group will be the most deshielded and appear furthest downfield.[10]
-
Protons on the ring that are ortho or para to the electron-donating methyl groups will be more shielded (shifted upfield) than they would be in nitrobenzene itself.
-
| Isomer | Aromatic Proton(s) | Predicted Chemical Shift (δ ppm) | Rationale |
| 2,4,6-Trimethylnitrobenzene | H-3, H-5 | ~7.0 ppm | Shielded by two ortho and one para methyl group. The inhibited -M effect of NO₂ reduces deshielding. |
| 1,2,3-Trimethyl-4-nitrobenzene | H-5 | ~7.2-7.4 ppm | Ortho to one methyl group, meta to another. |
| 1,2,3-Trimethyl-4-nitrobenzene | H-6 | ~7.8-8.0 ppm | Ortho to the strongly deshielding nitro group. |
| Nitrobenzene (Reference) | H-2, H-6 (ortho) | ~8.2 ppm | Strongly deshielded by adjacent -NO₂ group (-I and -M effects). |
| Nitrobenzene (Reference) | H-3, H-5 (meta) | ~7.5 ppm | Less deshielded than ortho protons. |
| Nitrobenzene (Reference) | H-4 (para) | ~7.7 ppm | Deshielded by -M effect. |
Table 1: Predicted ¹H NMR chemical shifts for aromatic protons, demonstrating the influence of substituent electronic effects. Data is estimated based on foundational principles and comparative data from sources such as BenchChem.[10]
Quantitative and Computational Frameworks
To move beyond qualitative descriptions, we can employ quantitative models and computational chemistry.
The Hammett Equation: Quantifying Substituent Power
The Hammett equation is a linear free-energy relationship that provides a quantitative measure of a substituent's electronic influence in meta and para positions.[14][15] It takes the form:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects.
-
σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).[16]
A negative σ value indicates an electron-donating group, while a positive σ value indicates an electron-withdrawing group.
| Substituent | σ_meta | σ_para | Interpretation |
| -CH₃ (Methyl) | -0.07 | -0.17 | Weak electron-donating group by induction and hyperconjugation. |
| -NO₂ (Nitro) | +0.71 | +0.78 | Very strong electron-withdrawing group by induction and resonance. |
Table 2: Hammett substituent constants. These values numerically confirm the electron-donating nature of the methyl group and the powerful electron-withdrawing nature of the nitro group.[17]
Computational Workflow: Visualizing Electron Distribution
In silico methods, particularly Density Functional Theory (DFT), allow us to visualize the electron distribution within a molecule, providing a powerful visual confirmation of our theoretical framework.[18] A Molecular Electrostatic Potential (MEP) map is particularly insightful.
Conceptual Workflow for MEP Map Generation:
-
Structure Optimization: Build the 3D structure of the desired trimethyl-nitrobenzene isomer (e.g., 2,4,6-trimethylnitrobenzene) in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. This step is crucial as it will correctly model the out-of-plane twist of the nitro group if steric hindrance is present.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same or a higher level of theory to generate the electron density wavefunction.
-
MEP Surface Generation: From the calculated wavefunction, generate the MEP surface. This surface is mapped onto the molecule's van der Waals surface.
-
Visualization and Analysis: The MEP surface is color-coded. Regions of high electron density (nucleophilic sites) are colored red, while regions of low electron density (electrophilic sites) are colored blue. Intermediate potentials are colored orange, yellow, and green. For a trimethyl-nitrobenzene, we would expect to see red/yellow regions around the methyl-substituted portions of the ring and a deep blue region over the nitro group, visually representing the "push-pull" nature of the substituents.
Conclusion
The electronic character of trimethyl-nitrobenzene is a product of a sophisticated interplay between the number, nature, and position of its substituents. The three electron-donating methyl groups activate the aromatic ring through inductive and hyperconjugative effects, while the single nitro group deactivates it via strong inductive and resonance withdrawal.
The key takeaways for the practicing scientist are:
-
Competition is Key: The overall reactivity and electronic distribution are not simple additions of individual effects but rather the result of their competition.
-
Isomerism Matters: Changing the substitution pattern, as seen in the comparison between the 2,4,6- and 1,2,3-isomers, dramatically alters the electronic landscape.
-
Sterics Can Override Electronics: In 2,4,6-trimethylnitrobenzene, steric hindrance forces the nitro group out of planarity, significantly diminishing its electron-withdrawing resonance effect—a crucial insight for reaction design.
-
A Multi-Modal Approach is Essential: A robust understanding is only achieved by integrating theoretical principles with practical synthesis, definitive spectroscopic characterization (NMR), and insightful computational modeling (MEP maps).
By mastering these concepts, researchers and drug development professionals can more accurately predict molecular behavior, design more efficient synthetic pathways, and ultimately, create novel chemical entities with precisely tailored properties.
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Foreword: A Predictive Approach to a Novel Contaminant Class
An In-Depth Technical Guide to the Environmental Fate of Trimethyl-nitrobenzene Compounds
Prepared by: Gemini, Senior Application Scientist
The environmental fate of chemical compounds is a cornerstone of ecological risk assessment and pharmaceutical development. While extensive research exists for constituents like trimethylbenzenes (TMBs) and various nitroaromatic compounds (e.g., nitrobenzene, trinitrotoluene), a significant data gap persists for the specific class of trimethyl-nitrobenzene (TMNB) isomers. These molecules, potentially arising as industrial synthesis byproducts or specialty chemicals, combine the structural features of both parent groups: the alkyl substitution of TMBs and the electrophilic nitro group of nitroaromatics.
This guide, therefore, adopts a predictive and inferential approach. By synthesizing the well-documented environmental behaviors of TMBs and nitroaromatics, we can construct a robust, scientifically-grounded framework for understanding, investigating, and predicting the environmental fate of TMNB compounds. This document is structured not as a rigid review but as a logical progression from fundamental properties to complex degradation pathways and the practical methodologies required for their study.
Section 1: Physicochemical Profile and Environmental Compartmentalization
The ultimate environmental distribution of a contaminant is dictated by its inherent physicochemical properties. For TMNB isomers, we can predict these properties by amalgamating the characteristics of TMBs and nitrobenzene.
Evidence suggests that TMBs tend to rapidly volatilize from water and exhibit potential for bioaccumulation.[1] Conversely, nitrobenzene has moderate to high mobility in soil and may leach into groundwater.[2] The presence of both methyl and nitro groups on the same aromatic ring suggests that TMNBs will exhibit intermediate behavior. The nitro group will increase polarity and water solubility compared to TMBs, potentially reducing volatilization and increasing mobility in aqueous systems. However, the three methyl groups will enhance lipophilicity compared to nitrobenzene, suggesting a non-trivial potential for sorption to organic matter in soil and sediment.
Table 1: Predicted Physicochemical Properties and Environmental Tendencies of Trimethyl-nitrobenzene (TMNB)
| Property | Predicted Value/Behavior | Rationale & Implication |
| Volatility | Moderate | Lower than TMBs due to the polar nitro group, but higher than dinitro- or trinitro- aromatics. Partitioning to the atmosphere from surface waters is a relevant fate process.[1] |
| Water Solubility | Low to Moderate | Higher than TMBs, facilitating transport in groundwater and surface water.[2] |
| Soil Sorption (Koc) | Moderate | The hydrophobic methyl groups suggest sorption to soil organic carbon will be a significant process, retarding leaching. The polar nitro group may moderate this effect.[3] |
| Bioaccumulation | Moderate Potential | TMBs are known to bioaccumulate in aquatic organisms.[1] The increased lipophilicity from the methyl groups suggests TMNBs may also bioaccumulate, though this requires empirical verification. |
Section 2: Biotic Degradation Pathways: A Tale of Two Moieties
The microbial degradation of TMNB is likely a multifaceted process, with enzymatic attacks targeting either the nitro group or the aromatic ring and its methyl substituents. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to initial oxidative attack, meaning reductive pathways are often favored.[4]
The Dominant Reductive Pathway
Drawing extensive evidence from the biodegradation of 2,4,6-trinitrotoluene (TNT) and other nitroaromatics, the most probable initial step in TMNB metabolism is the sequential reduction of the nitro group.[5][6] This process can occur under both aerobic and anaerobic conditions and is mediated by non-specific nitroreductase enzymes.[5]
The pathway proceeds as follows:
-
Nitro (R-NO₂) → Nitroso (R-NO)
-
Nitroso (R-NO) → Hydroxylamino (R-NHOH)
-
Hydroxylamino (R-NHOH) → Amino (R-NH₂)
The resulting aminotrimethylbenzene is significantly more susceptible to oxidative ring cleavage by microbial oxygenases than its nitrated precursor.
Caption: Predicted primary biodegradation pathway for trimethyl-nitrobenzene.
Influence of Redox Conditions
The rate and extent of biodegradation are critically dependent on the available electron acceptors in the environment.
-
Aerobic: Under aerobic conditions, the initial reduction of the nitro group can still occur, followed by rapid oxidative degradation of the resulting amine.[7]
-
Anaerobic: The fate under anaerobic conditions is more varied.
-
Denitrifying & Sulfate-Reducing: Studies on TMBs show that degradation is relatively slow under these conditions.[8] A similar pattern is expected for TMNBs.
-
Iron-Reducing: TMB biodegradation is significantly enhanced under iron-reducing conditions.[8] This suggests that environments rich in ferric iron could be hotspots for TMNB remediation.
-
Strictly Anaerobic: Some strict anaerobes, like Clostridium species, can reduce TNT completely to triaminotoluene, which may undergo subsequent ring cleavage.[9] Similar pathways could exist for TMNB, leading to mineralization.
-
Section 3: Abiotic Degradation: The Role of Light
Abiotic processes, particularly those driven by sunlight, are critical to the environmental fate of many aromatic compounds.
Photodegradation
Nitroaromatic compounds are susceptible to degradation by sunlight.[2] This can occur through two primary mechanisms:
-
Direct Photolysis: The molecule itself absorbs ultraviolet (UV) radiation, leading to its decomposition.
-
Indirect Photolysis: The compound reacts with photochemically generated reactive species, most notably hydroxyl radicals (•OH). In the atmosphere, TMBs have photo-oxidation half-lives ranging from 0.31 to 1.55 days, indicating this is a rapid degradation process.[1]
The combination of UV light with an oxidant like hydrogen peroxide (H₂O₂), a process known as an Advanced Oxidation Process (AOP), can dramatically accelerate degradation.[10] Studies on nitrobenzene show this process generates intermediates like nitrophenols before eventual mineralization.[10] A similar cascade of hydroxylated and partially oxidized intermediates would be expected from TMNB.
Hydrolysis
Nitrobenzene does not undergo hydrolysis under typical environmental conditions.[2] It is therefore highly probable that hydrolysis is not a significant environmental fate process for trimethyl-nitrobenzene compounds.
Section 4: Ecotoxicity Profile
The toxicity of TMNBs can be inferred from their constituent parts. This "structural alert" approach is fundamental to predictive toxicology.
-
From TMBs: TMB isomers are known to cause adverse effects on the respiratory, hematologic, and central nervous systems in both animals and humans.[11] Acute exposure can lead to CNS effects and respiratory irritation.[12]
-
From Nitroaromatics: The nitroaromatic class of compounds is notorious for its toxicity. They are often mutagenic, and their metabolic reduction can lead to the formation of carcinogenic aromatic amines.[4] A key toxicological endpoint is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[13]
Table 2: Summary of Predicted Ecotoxicological Hazards
| Hazard Type | Predicted Effect | Basis for Prediction |
| Aquatic Toxicity | High acute toxicity | TMBs are highly toxic to aquatic life.[1] |
| Human Health (Acute) | CNS depression, respiratory irritation | Based on known effects of TMBs.[11] |
| Human Health (Chronic) | Potential for carcinogenicity, mutagenicity, methemoglobinemia | Based on the general toxicity profile of nitroaromatic compounds.[4][14] |
Section 5: Experimental Methodologies and Protocols
To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following section details workflows for key environmental fate studies. The causality for selecting these specific methods lies in their status as internationally recognized standards (e.g., OECD guidelines), ensuring data quality, reproducibility, and regulatory acceptance.
Protocol: Aerobic Biodegradation in Aqueous Medium (Based on OECD 301F)
This protocol outlines a manometric respirometry test to determine the "ready biodegradability" of a TMNB compound. The rationale is to measure oxygen consumption by a microbial inoculum as it metabolizes the test substance, providing a direct measure of mineralization.
Step-by-Step Methodology:
-
Preparation of Medium: Prepare a mineral salt medium as specified in OECD Guideline 301. This ensures that the test substance is the sole source of organic carbon.
-
Inoculum: Obtain activated sludge from a domestic wastewater treatment plant. The diversity of this microbial community provides a robust test system. Wash and aerate the sludge to reduce endogenous respiration.
-
Test Setup:
-
Add the mineral medium to manometric respirometry bottles.
-
Add the microbial inoculum to achieve a concentration of a few milligrams of suspended solids per liter.
-
Spike the test bottles with the TMNB compound at a concentration of 50-100 mg/L. The compound should be dissolved in a minimal volume of a low-toxicity solvent if necessary.
-
Control Bottles: Prepare controls containing only inoculum (to measure background respiration) and controls with a readily biodegradable reference substance like sodium benzoate (to validate the activity of the inoculum).
-
-
Incubation: Seal the bottles and incubate at 20-24°C in the dark for 28 days. The respirometer will continuously measure oxygen consumption.
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD) of the TMNB compound.
-
A substance is considered "readily biodegradable" if it reaches >60% ThOD within the 28-day window and a 10-day window.
-
Caption: Experimental workflow for an aerobic biodegradation study.
Protocol: Analytical Quantification of TMNB and Metabolites
Accurate quantification is crucial for fate studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this class of semi-volatile compounds due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Sample Preparation (Water):
-
Take a known volume of the aqueous sample (e.g., 100 mL).
-
Perform a liquid-liquid extraction using a water-immiscible solvent like dichloromethane or methyl tert-butyl ether. This efficiently partitions the analytes from the water matrix into the organic phase.
-
Collect the organic phase and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Sample Preparation (Soil/Sediment):
-
Take a known mass of the solid sample (e.g., 10 g).
-
Perform a pressurized solvent extraction (e.g., ASE®) with a suitable solvent mixture (e.g., acetone/hexane). This ensures exhaustive extraction from the solid matrix.
-
Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is ideal for separating aromatic compounds.
-
Injection: 1-2 µL of the final extract is injected into the GC.
-
Method: Run a temperature gradient program to separate the parent TMNB isomers from potential degradation products (e.g., aminotrimethylbenzene).
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, targeting the unique molecular and fragment ions for each analyte.
-
-
Quantification: Create a calibration curve using certified reference standards for the parent TMNB and any available metabolite standards. Quantify the analytes in the samples against this curve.
Section 6: Conclusion and Outlook
This guide establishes a predictive framework for assessing the environmental fate of trimethyl-nitrobenzene compounds. Based on the robust data available for TMBs and nitroaromatics, we can conclude that TMNBs are likely to be:
-
Persistent but Degradable: They are recalcitrant to oxidative degradation but can be transformed via microbial nitroreduction under a range of redox conditions.[4][5]
-
Mobile and Bioaccumulative: They possess properties that allow for transport in aqueous systems while also posing a risk of accumulating in organisms.[1][2]
-
Toxicologically Significant: They should be handled as compounds of concern, with potential for both systemic and genetic toxicity.[11][14]
The critical next step is to generate empirical data for specific TMNB isomers to validate these predictions. Future research should prioritize conducting standardized fate and toxicity studies, identifying key degrading microbial species, and elucidating the complete mineralization pathways.
References
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Meng, F., He, Y., Wang, L., & Song, X. (2021). Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review. Chemosphere, 263, 128533. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]
-
Tien, T. M., et al. (2021). Degradation of 2,4,6-Trinitrotoluene (TNT): Involvement of Protocatechuate 3,4-Dioxygenase (P34O) in Buttiauxella sp. S19-1. MDPI. [Link]
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Wang, C. (1991). Biodegradation of TNT (2,4,6-Trinitrotoluene). Digital Commons @ NJIT. [Link]
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National Research Council. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 (Chapter on Trimethylbenzenes). National Academies Press. [Link]
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Klaning, U. J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2023). Trimethylbenzenes Reference Exposure Levels, Public Review Draft. California Environmental Protection Agency. [Link]
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Anand, S., et al. (2022). 2,4,6-trinitrotoluene (TNT) degradation by Indiicoccus explosivorum (S5-TSA-19). ProQuest. [Link]
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Unknown Author. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]
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Fernando, T., Bumpus, J. A., & Aust, S. D. (1990). Biodegradation of TNT (2,4,6-Trinitrotoluene) by Phanerochaete chrysosporium. Applied and Environmental Microbiology, 56(6), 1666–1671. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Chen, Y. D., et al. (2008). Biodegradability of trimethylbenzene isomers under the strictly anaerobic conditions in groundwater contaminated by gasoline. ResearchGate. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Chapter 6: Analytical Methods). U.S. Department of Health and Human Services. [Link]
-
Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335–352. [Link]
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Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
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Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. [Link]
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Leszczynska, D., & Leszczynski, J. (2018). Computational assessment of environmental hazards of nitroaromatic compounds. ResearchGate. [Link]
-
Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Tor, J., et al. (2000). Abiotic reduction of nitroaromatic pesticides in anaerobic laboratory systems. Journal of Agricultural and Food Chemistry. [Link]
-
Srivastava, S., et al. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]
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Singh, G., et al. (2023). Impact of Abiotic Stressors on Soil Microbial Communities: A Focus on Antibiotics and Their Interactions with Emerging Pollutants. MDPI. [Link]
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Bandowe, B. A. M., & Han, Y. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review. Science of The Total Environment. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylbenzene (Table 7-4). National Center for Biotechnology Information. [Link]
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Li, X. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent Technologies. [Link]
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Biological Activity of Substituted Nitrobenzenes: A Technical Guide
The following technical guide details the biological activity, therapeutic applications, and safety profiles of substituted nitrobenzenes.
Executive Summary
Substituted nitrobenzenes represent a chemical paradox in drug discovery. Historically viewed as "structural alerts" due to potential genotoxicity and hepatotoxicity, they remain indispensable in medicinal chemistry. Their utility lies in the nitro group's unique electronic biotransformation : the ability to undergo enzymatic reduction from a strongly electron-withdrawing group (
This guide analyzes the "Nitro Switch" mechanism, detailing how to exploit this redox potential for hypoxia-activated prodrugs (HAPs) and antimicrobial agents while mitigating risks like methemoglobinemia.
The Core Mechanism: Reductive Bioactivation
The biological activity of nitrobenzenes is almost exclusively driven by their metabolism. Understanding the stepwise reduction of the nitro group is prerequisite to designing safe and effective derivatives.
The Reductive Cascade
The reduction proceeds through a series of intermediates, each with distinct biological reactivities.
-
Nitro (
): The parent compound.[1] Generally stable but electrophilic. -
Nitro Radical Anion (
): Formed by one-electron reduction (Type I nitroreductases). In normoxic tissues, this radical reacts with to regenerate the parent nitro compound and superoxide anion ( ). This "Futile Cycle" protects aerobic tissues from toxicity but causes oxidative stress. -
Nitroso (
): Formed in hypoxic conditions (or by Type II nitroreductases). Highly electrophilic and reactive toward thiols (glutathione). -
Hydroxylamine (
): The proximal toxicant/effector. Responsible for DNA alkylation and methemoglobinemia. -
Amine (
): The final stable reduction product.
Visualization of the Pathway
The following diagram illustrates the reductive cascade and the critical "Futile Cycle" that provides selectivity for hypoxic tumors.
Figure 1: The reductive metabolism of nitrobenzenes. Note the "Futile Cycle" in red, which prevents full reduction in oxygenated tissues.
Therapeutic Applications
Hypoxia-Activated Prodrugs (HAPs)
This is the most sophisticated application of substituted nitrobenzenes. Solid tumors often contain hypoxic regions resistant to radiation and chemotherapy. HAPs utilize the nitro group as a "trigger."[2][3][4]
-
Mechanism: The electron-withdrawing nitro group deactivates a cytotoxic warhead (e.g., a nitrogen mustard or phosphoramide). Upon reduction to the electron-donating amine in hypoxic zones, the electronic "switch" activates the warhead or triggers fragmentation (self-immolation) to release the active drug.
-
Key Example: PR-104 (Pre-clinical/Clinical). A dinitrobenzamide mustard where reduction activates DNA cross-linking ability.[2]
-
Design Requirement: The one-electron reduction potential (
) must be between -300 mV and -450 mV to ensure reduction by human oxidoreductases (like P450 reductase) while maintaining stability in blood.
Antimicrobial Agents
Nitro-containing antibiotics (e.g., chloramphenicol analogs) function by acting as "Trojan horses."
-
Selectivity: Bacterial nitroreductases (Type I and II) differ from mammalian enzymes, often allowing rapid reduction to toxic intermediates within the pathogen.
-
Target: The resulting nitroso and hydroxylamine species covalently bind to bacterial DNA and proteins, inhibiting growth.
Toxicology & Safety Profile
Safety is the primary hurdle for nitrobenzene candidates.
Methemoglobinemia
This is the dose-limiting toxicity for many nitrobenzenes.
-
Mechanism: The phenylhydroxylamine metabolite (
) reacts with Hemoglobin ( ) to form Methemoglobin ( ) and Nitrosobenzene ( ). The Nitrosobenzene is then enzymatically reduced back to phenylhydroxylamine, establishing a redox cycle that continuously oxidizes hemoglobin, impairing oxygen transport. -
Mitigation: Avoid substituents that stabilize the hydroxylamine intermediate. Steric hindrance ortho to the nitro group can sometimes reduce enzymatic access.
Mutagenicity (Ames Positive)
Many nitrobenzenes are positive in the Ames test (strain TA98/TA100).
-
Cause: Hydroxylamine metabolites can form nitrenium ions that alkylate DNA guanine residues.
-
Design Strategy: Incorporating fused rings or bulky substituents can sometimes disrupt the intercalation required for mutagenesis, even if metabolic reduction occurs.
Structure-Activity Relationships (SAR)[2][5]
The biological fate of a nitrobenzene is dictated by the electronic and steric nature of the ring substituents.
| Parameter | Effect on Biological Activity | Design Implication |
| Hammett | Controls reduction potential ( | High EWG (e.g., -CN, -CF3) makes the drug more sensitive to reduction, potentially improving hypoxic selectivity but decreasing aerobic stability. |
| Lipophilicity (LogP) | Determines tissue penetration and blood-brain barrier crossing. | High LogP (>3) increases CNS toxicity risk. Optimal range for tumor penetration is typically 1.5 - 2.5. |
| Ortho-Substitution | Steric hindrance twists the nitro group out of planarity with the benzene ring. | Reduces resonance stabilization, making the nitro group harder to reduce enzymatically. Used to tune metabolic stability.[5] |
| Leaving Group ( | For fragmentation prodrugs, the | The "Nitro Switch" must lower the activation energy for LG departure. |
Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay
This protocol is the industry standard for validating the "Nitro Switch" mechanism. It compares cytotoxicity in normoxic vs. hypoxic conditions to calculate the Hypoxia Cytotoxicity Ratio (HCR).
Materials
-
Cell Line: A549 (Lung carcinoma) or HCT116 (Colorectal), which express high levels of one-electron reductases (e.g., POR, NADPH:CYP450 reductase).
-
Hypoxia Chamber: Controlled atmosphere (
). -
Reagent: MTT or CellTiter-Glo (ATP-based viability assay).
Workflow Visualization
Figure 2: Workflow for determining Hypoxia Cytotoxicity Ratio (HCR).
Step-by-Step Methodology
-
Seeding: Seed cells at 1,000–3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Equilibration: Place "Hypoxia" plates in the hypoxia chamber for 2 hours prior to drug addition to degas the media. Keep "Normoxia" plates in a standard incubator.
-
Drug Addition: Prepare serial dilutions of the nitrobenzene derivative in degassed media (for hypoxia) and standard media (for normoxia). Add to cells.
-
Critical Control: Include a known HAP (e.g., Tirapazamine or PR-104A) as a positive control.
-
-
Exposure: Incubate for 4 hours.
-
Note: Short exposure is preferred to assess the activation phase specifically.
-
-
Wash & Recovery: Remove drug-containing media. Wash with PBS. Replace with fresh standard media. Incubate both sets of plates under normoxic conditions for 72–96 hours to allow cell proliferation (or lack thereof).
-
Analysis: Perform MTT/CellTiter-Glo assay.
-
Calculation:
-
Interpretation: An HCR > 10 indicates significant hypoxia-selective bioactivation.
-
References
-
Denny, W. A. (2022).[6] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.[2] Link
-
Patterson, A. V., et al. (2022).[2][3][6][7] Mechanism of Action of the Hypoxia-Activated Prodrug PR-104. Clinical Cancer Research. Link
-
Nepali, K., et al. (2019). Nitro Group-Containing Drugs in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrobenzene. CDC. Link
-
Sadeghpour, H., et al. (2019).[2] Design, Synthesis, and Biological Activity of New Nitrobenzene Derivatives. Research Journal of Pharmacy and Technology. Link
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An In-Depth Technical Guide to 1,2,5-Trimethyl-3-nitrobenzene as a Chemical Intermediate
Abstract: This technical guide provides a comprehensive overview of 1,2,5-trimethyl-3-nitrobenzene, a key aromatic nitro compound. While not as extensively documented as some of its isomers, this molecule serves as a crucial chemical intermediate, primarily valued for its conversion to 2,4,5-trimethylaniline. This guide delves into the compound's physicochemical properties, details its synthesis via the nitration of pseudocumene, and provides an in-depth analysis of its most critical chemical transformation: the reduction of the nitro group. We will explore various reduction methodologies, present detailed experimental protocols, and discuss the downstream applications of the resulting aniline in the synthesis of dyes and as a potential scaffold in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile intermediate.
Core Compound Profile: Structural and Physicochemical Characteristics
Molecular Structure and Reactivity
1,2,5-Trimethyl-3-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three methyl (-CH₃) groups and one nitro (-NO₂) group. The specific arrangement of these substituents dictates its chemical behavior.
-
Electron-Withdrawing Nitro Group: The nitro group is a powerful electron-withdrawing moiety, which deactivates the benzene ring towards further electrophilic aromatic substitution. This effect is crucial as it tempers the reactivity of the otherwise electron-rich trimethyl-substituted ring, often preventing polysubstitution during synthesis.[1][2]
-
Electron-Donating Methyl Groups: Conversely, the three methyl groups are electron-donating, activating the ring.[3] This combined electronic effect creates a nuanced reactivity profile, and the steric hindrance from the methyl groups also influences the regioselectivity of its reactions.
-
Primary Role as an Intermediate: The compound's principal value lies not in its intrinsic activity but in the chemical potential of the nitro group. This group is readily reduced to a primary amine (-NH₂), transforming the molecule into 2,4,5-trimethylaniline (also known as pseudocumidine), a significantly more versatile building block for further chemical synthesis.[1][2]
Physicochemical Properties
Specific experimental data for 1,2,5-trimethyl-3-nitrobenzene is limited. The following table consolidates available data with computed values and data from its more common isomer, 1,2,4-trimethyl-5-nitrobenzene, to provide a reliable profile.
| Property | Value (1,2,5-Trimethyl-3-nitrobenzene) | Isomer Comparison (1,2,4-Trimethyl-5-nitrobenzene) | Source |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [4][5][6][7] |
| CAS Number | 609-88-1 | 610-91-3 | [1][5] |
| Appearance | Solid (predicted) | Solid | [4] |
| Melting Point | Not reported | 71 °C | [2] |
| Boiling Point | Not reported | 265 °C | [2] |
| Calculated XLogP3 | 2.8 | 2.8 | [6][7] |
| Solubility | Low in water (predicted) | Low in water | [1] |
Synthesis: From Pseudocumene to a Nitrated Intermediate
The most common and industrially viable route to 1,2,5-trimethyl-3-nitrobenzene is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene (pseudocumene) using a mixed-acid nitration process.[1]
The Nitration Mechanism
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[8] Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich pseudocumene ring then attacks this electrophile to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product. The methyl groups on pseudocumene are ortho, para-directing activators, leading to the formation of different isomers. Careful control of reaction conditions is necessary to favor the desired 1,2,5-trimethyl-3-nitrobenzene isomer.
Detailed Experimental Protocol: Laboratory-Scale Nitration of Pseudocumene
This protocol outlines a standard procedure for the synthesis of trimethyl-nitrobenzene isomers.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane or Diethyl Ether for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid in an ice-salt bath to 0 °C.
-
Slowly add 25 mL of concentrated nitric acid dropwise to the cooled sulfuric acid with vigorous stirring. Causality: This exothermic reaction must be kept cold to prevent the formation of excess nitrogen oxides and ensure the stability of the nitronium ion. The temperature must be maintained below 10 °C.[2]
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 0.25 mol of 1,2,4-trimethylbenzene dropwise from the dropping funnel. The reaction temperature must be strictly maintained between 0 and 5 °C to minimize the formation of dinitrated and oxidized byproducts.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Slowly pour the reaction mixture over a large volume of crushed ice with continuous stirring. This quenches the reaction and precipitates the crude nitroaromatic product.[9]
-
Isolation and Neutralization: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
-
Purification: The crude product is a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to isolate the 1,2,5-trimethyl-3-nitrobenzene isomer.
Synthesis and Workup Workflow
Caption: Workflow for the synthesis of 1,2,5-trimethyl-3-nitrobenzene.
The Pivotal Transformation: Reduction to 2,4,5-Trimethylaniline
The primary utility of 1,2,5-trimethyl-3-nitrobenzene is its role as a precursor to 2,4,5-trimethylaniline. The reduction of the nitro group is a fundamental and powerful transformation in organic synthesis.[1][2]
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scale, and available equipment.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst | High yield, clean reaction (water is the only byproduct), catalyst can be recycled. | Requires specialized high-pressure equipment; Pd/C can cleave sensitive groups (e.g., benzyl ethers, aromatic halogens).[10] |
| Metal-Acid Reduction | Sn/HCl, Fe/HCl, or Zn/AcOH | Inexpensive, robust, and effective; tolerant of many functional groups.[1] | Requires stoichiometric amounts of metal, leading to significant metal waste; harsh acidic conditions can be problematic for sensitive substrates.[11] |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate | Avoids the need for high-pressure H₂ gas; generally milder conditions. | Hydrazine is highly toxic; reactions can sometimes be slower.[12][13] |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Can offer selectivity, sometimes reducing one nitro group in a dinitro compound. | Can introduce sulfur impurities; often less efficient for complete reduction.[12] |
Expert Insight: For laboratory-scale synthesis where functional group tolerance is not a major concern, catalytic hydrogenation with Pd/C is often preferred for its cleanliness and efficiency.[10] For larger-scale industrial processes, the cost-effectiveness of iron in acidic media often makes it the method of choice, despite the waste generated.[11][14]
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
1,2,5-Trimethyl-3-nitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Methanol or Ethanol as solvent
-
Hydrogen (H₂) gas source
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Vessel Preparation: To a pressure-resistant hydrogenation vessel, add a solution of 1,2,5-trimethyl-3-nitrobenzene (10 mmol) in 50 mL of methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and can ignite if exposed to air, especially in the presence of flammable solvents.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure drop. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: The Celite prevents the fine catalyst powder from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,4,5-trimethylaniline. The product can be further purified by distillation or recrystallization if necessary.
Reaction Transformation Diagram
Caption: The core reduction of 1,2,5-trimethyl-3-nitrobenzene to 2,4,5-trimethylaniline.
Applications in Synthesis: A Gateway to Dyes and Pharmaceuticals
The true value of 2,4,5-trimethylaniline, derived from its nitro precursor, is as a versatile starting material for more complex molecules.
Precursor to Azo Dyes
Historically, 2,4,5-trimethylaniline was a key intermediate in the synthesis of azo dyes.[15] The primary amino group can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (like a phenol or another aniline) to form an azo compound, characterized by the -N=N- linkage, which is a strong chromophore. For instance, it was used to manufacture Ponceau 3R, a dye formerly used in foods and cosmetics.[15]
A Scaffold for Pharmaceutical Development
Substituted anilines are foundational building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[2][16]
-
Modulation of Properties: The trimethyl substitution pattern on the aniline ring can significantly influence the pharmacokinetic properties of a potential drug molecule. The methyl groups increase lipophilicity, which can affect membrane permeability and absorption. They can also sterically hinder metabolic pathways, potentially increasing the drug's half-life.[2]
-
Bioactivity of the Nitro Precursor: Although the primary use is as an intermediate, the parent nitro compound itself may possess biological activity. Nitroaromatic compounds are known to have antimicrobial properties, often by disrupting microbial electron transport chains.[1] Some studies have shown that 1,2,5-trimethyl-3-nitrobenzene exhibits activity against Gram-positive bacteria like Staphylococcus aureus.[1] However, the potential for toxicity often limits their direct therapeutic use.[17]
Synthetic Pathway Logic
Caption: Downstream synthetic potential of the target intermediate.
Safety, Handling, and Toxicology
5.1. Handling of 1,2,5-Trimethyl-3-nitrobenzene As a nitroaromatic compound, it should be handled with care. It is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.
5.2. Toxicological Profile of 2,4,5-Trimethylaniline The downstream product, 2,4,5-trimethylaniline, presents significant health risks. It is crucial for any researcher using the nitro-intermediate to be aware of the hazards of the resulting amine.
-
Carcinogenicity: Studies have shown that 2,4,5-trimethylaniline has carcinogenic properties in animal models.[15][18]
-
Mutagenicity: It has been shown to be mutagenic in in-vitro tests.[18]
-
Acute Toxicity: Ingestion or inhalation can potentially lead to acute renal failure and lung edema.[18]
Conclusion
1,2,5-Trimethyl-3-nitrobenzene is a valuable, albeit specialized, chemical intermediate. Its synthesis via the controlled nitration of pseudocumene is a well-understood process. While the compound itself has limited direct applications, its true synthetic potential is unlocked through the efficient reduction of its nitro group to form 2,4,5-trimethylaniline. This resulting aniline serves as a versatile scaffold for constructing complex molecules, from traditional azo dyes to modern pharmaceutical candidates. For researchers and professionals in the field, a thorough understanding of the synthesis, reactivity, and associated hazards of this intermediate and its derivatives is essential for its safe and effective application in chemical R&D.
References
- Vulcanchem. (n.d.). 1,2,5-Trimethyl-3-nitrobenzene - 609-88-1.
- CymitQuimica. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene.
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). 2,4,6-trimethylaniline synthesis method.
-
YouTube. (2024). Nitration of Methyl Benzoate. Retrieved from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2025). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. Retrieved from [Link]
-
OEHHA. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from [Link]
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- 1. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
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- 6. 1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 308738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 14. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
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- 17. svedbergopen.com [svedbergopen.com]
- 18. biosynth.com [biosynth.com]
Methodological & Application
Application Note: Regioselective Mononitration of 1,2,5-Trimethylbenzene (Pseudocumene)
[1]
Abstract & Scope
This application note details the controlled mononitration of 1,2,5-trimethylbenzene (pseudocumene) to synthesize 1,2,5-trimethyl-4-nitrobenzene. Unlike simple benzene nitration, the presence of three activating methyl groups makes the substrate highly reactive, necessitating strict thermal management to prevent thermal runaway and the formation of hazardous di-nitro byproducts. This guide analyzes the regiochemical drivers favoring the 4-position and provides a self-validating protocol for laboratory-scale synthesis (10g - 100g scale).[1]
Target Audience: Synthetic Organic Chemists, Process Development Engineers.
Chemical Foundation & Mechanism
Reaction Overview
The nitration of 1,2,5-trimethylbenzene is an Electrophilic Aromatic Substitution (EAS).[1] The "Mixed Acid" system (Sulfuric Acid + Nitric Acid) serves as the nitrating agent.[1][2][3][4][5] Sulfuric acid acts as a catalyst and dehydrating agent, protonating nitric acid to generate the active electrophile, the nitronium ion (
Regioselectivity Analysis
The substrate, 1,2,5-trimethylbenzene, has three open positions: C3, C4, and C6.[1] Regiocontrol is dictated by the interplay of electronic activation (ortho/para direction) and steric hindrance.
-
Position 4 (Major Product):
-
Position 6 (Minor Product):
-
Electronic: Activated by C1-Methyl (ortho) and C5-Methyl (ortho).[1]
-
Steric:Highly Unfavorable. The site is flanked by methyl groups at C1 and C5 (the "buttressing effect"), severely hindering attack.
-
-
Position 3 (Trace/Minor):
Mechanistic Pathway (Visualization)[1]
Figure 1: Mechanistic flow of electrophilic aromatic substitution highlighting the generation of the nitronium ion and subsequent attack at the electronically favored C4 position.[1][2][4]
Safety Profile & Hazard Mitigation
CRITICAL WARNING: Polymethylbenzenes are significantly more reactive than benzene.[1] The risk of rapid exotherm and "runaway" nitration is high.
| Hazard | Risk Level | Mitigation Strategy |
| Thermal Runaway | High | Maintain T < 10°C during addition. Use jacketed reactor with active cooling. |
| Dinitration | Moderate | Strict stoichiometry (1.05 eq HNO3).[1] Avoid "hot spots" by vigorous stirring.[1] |
| NOx Fumes | High | Perform all operations in a fume hood.[1] Use a caustic scrubber if scaling up.[1] |
| Acid Burns | High | Wear acid-resistant gloves (Butyl/Neoprene), face shield, and lab coat.[1] |
Experimental Protocol
Scale: 50 mmol (approx. 6.0 g of 1,2,5-trimethylbenzene) Target Yield: 85-92%[1]
Reagents & Equipment[8]
-
Substrate: 1,2,5-Trimethylbenzene (Pseudocumene), >98% purity.[1]
-
Acid 1: Sulfuric Acid (
), conc. (98%).[1] -
Acid 2: Nitric Acid (
), conc. (68-70%).[1] -
Solvent: Dichloromethane (DCM) or Acetic Anhydride (optional, see notes).[1] Protocol below uses the standard neat mixed-acid method for high purity.
-
Vessel: 3-neck round bottom flask equipped with:
Step-by-Step Procedure
Phase 1: Preparation of Nitrating Agent (Mixed Acid)[1]
-
In a separate Erlenmeyer flask, cool 5.0 mL of conc.
to 0°C. -
Slowly add 2.4 mL of conc.
(approx. 53 mmol, 1.05 eq) to the sulfuric acid with gentle swirling. -
Observation: The mixture will generate heat. Allow it to cool back to 0-5°C before use.
Phase 2: Substrate Setup
-
Charge the main reactor (3-neck flask) with 6.01 g (50 mmol) of 1,2,5-trimethylbenzene .
-
Add 10 mL of Acetic Anhydride (moderator/solvent) to the substrate.
-
Note: Acetic anhydride helps solubilize the organic phase and moderates the nitration power, improving regioselectivity.
-
-
Cool the substrate mixture to 0°C using the ice/salt bath.
Phase 3: Controlled Addition (The Critical Step)[1]
-
Transfer the cooled Mixed Acid (from Phase 1) to the addition funnel.
-
Begin dropwise addition of the acid mixture to the substrate.[4][6]
-
Control Rule: Adjust drop rate so the internal temperature never exceeds 10°C .
-
If T > 10°C: Stop addition immediately.[1] Increase stirring speed. Wait for T < 5°C.
-
-
Once addition is complete, allow the mixture to stir at 0-5°C for 30 minutes , then allow to warm to room temperature (20-25°C) over 1 hour.
Phase 4: Quench & Workup
-
Prepare a beaker with 100 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with manual stirring.
-
Observation: The product will precipitate as a pale yellow solid or heavy oil.
-
-
Extract the aqueous mixture with Dichloromethane (3 x 30 mL) .
-
Wash the combined organic layers with:
-
Water (50 mL)
-
Saturated
(50 mL) (removes residual acid - watch for evolution). -
Brine (50 mL) .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Phase 5: Purification[7]
-
The crude product is often a solid. Recrystallize from Ethanol (95%) or Methanol .[1]
-
Heat to boiling, add solvent until dissolved, cool slowly to 4°C.
-
-
Filter crystals and dry in a vacuum desiccator.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 1,2,5-trimethyl-4-nitrobenzene.
Results & Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow needles/prisms | Darkens upon light exposure.[1] |
| Melting Point | 43°C - 44°C | Sharp MP indicates high purity.[1] |
| Yield | 85% - 92% | Losses primarily during recrystallization.[1] |
| Regioselectivity | >95% 4-nitro isomer | <5% 3-nitro or 6-nitro isomers detected by GC.[1] |
Analytical Validation
-
1H NMR (CDCl3, 400 MHz): Look for three distinct methyl singlets. The aromatic protons will appear as two singlets (para to each other) due to the substitution pattern.
-
IR Spectroscopy: Strong bands at 1520
and 1350 (N-O asymmetric and symmetric stretch).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of Oil instead of Solid | Impurities or supercooling | Scratch glass with rod; seed with crystal; cool to -20°C. |
| Low Yield (<70%) | Temperature too high (side reactions) | Ensure internal T < 10°C during addition.[1] |
| Red/Brown Fumes during reaction | Decomposition / Oxidation | Reaction is too hot.[1] Stop addition. Cool immediately. |
| Melting Point Depression | Presence of dinitro species | Recrystallize again; ensure only 1.05 eq HNO3 is used. |
References
-
Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution.[1][2][4] XII. The Nitration of Benzene and Alkylbenzenes. Journal of the American Chemical Society.
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for EAS mechanisms).
-
Booth, G. (2000).[1] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13656, 1,2,4-Trimethyl-5-nitrobenzene. (Note: 1,2,4-trimethyl-5-nitrobenzene is the IUPAC synonym for the product derived from 1,2,5-trimethylbenzene).[1] [1]
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. ochem.weebly.com [ochem.weebly.com]
Application Note: A Robust HPLC Method for the Purity Assessment of 1,2,5-Trimethyl-3-Nitrobenzene
Abstract
This application note details a highly specific and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1,2,5-trimethyl-3-nitrobenzene. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a comprehensive protocol for quantifying the main component and separating it from potential process-related impurities and degradation products. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol is grounded in established chromatographic principles for nitroaromatic compounds and adheres to international guidelines for method validation and system suitability, ensuring data integrity and reproducibility.
Introduction
1,2,5-Trimethyl-3-nitrobenzene is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a robust and validated analytical method for its purity assessment is essential for quality control.
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] Reversed-phase HPLC, in particular, is a versatile and widely used method for the analysis of moderately polar to nonpolar compounds like nitroaromatics.[1][2] This application note presents a detailed protocol for the purity determination of 1,2,5-trimethyl-3-nitrobenzene by RP-HPLC, developed based on established methodologies for similar compounds.[3][4][5] The method's reliability is ensured through stringent system suitability checks and a validation framework aligned with the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Chromatographic Principle
The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrophobic nature of 1,2,5-trimethyl-3-nitrobenzene will cause it to be retained on the C18 column, while more polar impurities will elute earlier. The composition of the mobile phase, a mixture of acetonitrile and water, is optimized to achieve adequate retention and resolution of the main peak from potential impurities. The nitro functional group in the analyte provides a strong chromophore, allowing for sensitive detection using a UV detector.[5]
Experimental Protocol
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The use of a phenyl-hexyl column could be explored for alternative selectivity, particularly for challenging isomer separations.[9][10]
-
Chemicals:
-
1,2,5-Trimethyl-3-nitrobenzene reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Methanol (HPLC grade, for sample preparation).
-
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
-
Diluent: Use a mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1,2,5-trimethyl-3-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1,2,5-trimethyl-3-nitrobenzene sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[11]
The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Rationale for parameter selection:
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds.[2]
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for a wide range of compounds in reversed-phase chromatography.[3][4] The 60:40 ratio is a good starting point to achieve reasonable retention.
-
1.0 mL/min Flow Rate: Standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
-
30 °C Column Temperature: Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
-
254 nm Detection Wavelength: Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[11]
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through system suitability testing.[12] This ensures that the system is operating as intended.[13]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution (100 µg/mL).
The following parameters should be calculated and must meet the acceptance criteria outlined in the table below, which are based on typical USP guidelines.[14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Precision (%RSD) | Not more than 2.0% for peak area of replicate injections |
These tests confirm the column's efficiency, the symmetry of the analyte peak, and the precision of the analytical system.[14][15]
Method Validation Framework
The analytical method should be validated according to ICH Q2(R1) or Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][8] The key validation parameters are outlined below.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This can be demonstrated through forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[17][18][19] The method is considered specific if the main peak is well-resolved from any degradation peaks.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established.[20] This is typically evaluated over a range of 80% to 120% of the nominal sample concentration.
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21] Examples of variations include changes in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Data Analysis and Purity Calculation
The purity of the 1,2,5-trimethyl-3-nitrobenzene sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Diagrams
The overall workflow for the purity assessment is depicted in the following diagram.
Caption: Workflow for HPLC purity assessment.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the purity assessment of 1,2,5-trimethyl-3-nitrobenzene. The method is straightforward, utilizing common HPLC instrumentation and reagents. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible data, making it a valuable tool for quality control in research and industrial settings.
References
-
SIELC Technologies. (2018). Separation of 1,2,3-Trimethylbenzene on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
Restek. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
Biomedical and Pharmacology Journal. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. [Link]
-
International Journal of Pharmaceutical Erudition. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
GSC Online Press. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. (n.d.). 〈621〉Chromatography. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions. [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
-
National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
-
ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link]
-
TIJER. (n.d.). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
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- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Synthesis of dyes using 3-amino-1,2,5-trimethylbenzene
Technical Application Note: Synthesis of Azo Dyes using 3-Amino-1,2,5-Trimethylbenzene
Executive Summary
This guide details the synthesis of azo dyes utilizing 3-amino-1,2,5-trimethylbenzene (standard IUPAC nomenclature: 2,3,5-trimethylaniline ; CAS: 767-77-1) as the diazo component. While less common than its isomer pseudocumidine (2,4,5-trimethylaniline), this specific isomer presents unique steric challenges due to the "buttressing effect" of methyl groups at the 3 and 5 positions flanking the para-coupling site. This protocol outlines a robust method for diazotization followed by coupling with
Chemical Profile & Steric Analysis
To ensure successful synthesis, one must understand the specific geometry of the starting material.
| Property | Specification |
| Target Molecule | 3-amino-1,2,5-trimethylbenzene |
| IUPAC Name | 2,3,5-Trimethylaniline |
| Molecular Weight | 135.21 g/mol |
| Key Feature | Ortho-Methyl (C2): Stabilizes diazonium salt but retards diazotization rate.Meta-Methyls (C3, C5): Flank the para-position (C4), creating significant steric hindrance. |
| Reactive Sites | Diazotization: Amine group at C1.Coupling: Likely directed to C6 (ortho) due to steric blockage at C4 (para) by C3/C5 methyls. |
Safety Warning: Trimethylanilines are classified as potential carcinogens and skin irritants. All procedures must be conducted in a fume hood with full PPE (nitrile gloves, goggles, lab coat).
Reaction Mechanism
The synthesis proceeds via two distinct stages:
-
Diazotization: Conversion of the amine to a diazonium salt using nitrous acid (generated in situ).
-
Azo Coupling: Electrophilic aromatic substitution of the diazonium ion onto an activated aromatic ring (coupler).
Graphviz Diagram: Reaction Pathway
Caption: Sequential transformation from amine precursor to azo dye via diazonium intermediate.
Experimental Protocols
Phase A: Diazotization of 2,3,5-Trimethylaniline
Objective: Generate the electrophilic diazonium salt.
Reagents:
-
2,3,5-Trimethylaniline: 1.35 g (10 mmol)
-
Hydrochloric Acid (conc. 37%): 2.5 mL (approx. 30 mmol)
-
Sodium Nitrite (
): 0.76 g (11 mmol) -
Distilled Water: 10 mL + 5 mL
-
Urea (optional): To destroy excess nitrous acid.
Step-by-Step:
-
Acidification: In a 50 mL Erlenmeyer flask, dissolve 1.35 g of 2,3,5-trimethylaniline in 10 mL of water and 2.5 mL of conc. HCl.
-
Note: If the amine does not dissolve completely, heat gently to form the hydrochloride salt, then cool rapidly to precipitate fine crystals. Fine crystals react faster than chunks.
-
-
Cooling: Place the flask in an ice-salt bath. Cool the internal temperature to 0–2°C .
-
Critical: Temperatures above 5°C will cause decomposition of the diazonium salt into phenols (tar formation).
-
-
Nitrosation: Dissolve 0.76 g
in 5 mL cold water. Add this solution dropwise to the amine mixture with vigorous stirring.-
Rate: Addition should take 10–15 minutes.[1] Keep temp < 5°C.
-
-
Validation (Starch-Iodide Test): 5 minutes after the last addition, place a drop of the reaction mixture on starch-iodide paper.
-
Result: Immediate blue/black color indicates excess nitrous acid (required to ensure full conversion).
-
Correction: If no color change, add small aliquots of
solution until the test is positive.
-
-
Stabilization: If the blue color persists for >15 mins, add a spatula tip of urea to decompose excess
(prevents side reactions during coupling). Keep the clear diazonium solution on ice.
Phase B: Coupling with -Naphthol
Objective: Form the azo chromophore.
Reagents:
- -Naphthol (2-Naphthol): 1.44 g (10 mmol)
-
Sodium Hydroxide (NaOH): 10% aqueous solution (approx. 20 mL)
-
Sodium Carbonate (
): As buffer.
Step-by-Step:
-
Coupler Preparation: In a 100 mL beaker, dissolve 1.44 g of
-naphthol in 20 mL of 10% NaOH. Cool to 0–5°C in an ice bath. -
Coupling Reaction: Slowly pour the cold diazonium salt solution (from Phase A) into the alkaline naphthol solution with constant stirring.
-
Observation: A brilliant red precipitate will form immediately.
-
pH Control: Periodically check pH. It must remain alkaline (pH 8–9). If it drops, add solid
. Acidic conditions will protonate the naphthoxide and stop the reaction.
-
-
Maturation: Stir the slurry at 0–5°C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Isolation: Heat the mixture to 60°C for 15 minutes (to coagulate the colloidal dye), then filter under vacuum.
-
Purification: Wash the filter cake with cold water (to remove salts) and then a small amount of cold ethanol (to remove unreacted starting materials). Recrystallize from ethanol or acetic acid if high purity is required.
Characterization & QC
| Method | Expected Result | Purpose |
| TLC | Single spot, distinct | Purity Check |
| UV-Vis Spectroscopy | Chromophore Validation | |
| Melting Point | Sharp range (Literature dependent, likely >150°C) | Identity Verification |
| Yield | > 85% | Process Efficiency |
Troubleshooting Guide
-
Problem: Tar/Oil formation instead of solid precipitate.
-
Cause: Decomposition of diazonium salt due to high temperature (>5°C) during Phase A.
-
Solution: Strict temperature control; ensure rapid addition of nitrite once cooled.[4]
-
-
Problem: Low Yield.
-
Cause: Coupling pH too low (acidic).
-
Solution: Ensure the coupling bath remains alkaline (pH 9-10) using Sodium Carbonate.
-
-
Problem: "Muddy" Color.
-
Cause: Oxidation of unreacted amine.
-
Solution: Ensure slight excess of nitrite during diazotization (Starch-Iodide positive), then destroy excess with urea.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of azo dyes from trimethylaniline.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
PubChem . (n.d.). 2,3,5-Trimethylaniline Compound Summary. Retrieved January 29, 2026, from [Link]
Sources
Application Notes & Protocols: 1,2,5-Trimethyl-3-Nitrobenzene as a Versatile Building Block in Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and chemical synthesis professionals on the strategic use of 1,2,5-trimethyl-3-nitrobenzene as a foundational building block in the synthesis of novel agrochemicals. While not an active ingredient itself, its unique substitution pattern and reactive nitro group make it a valuable precursor to key amine intermediates. This guide elucidates its synthesis, core reactivity, and proposes validated synthetic pathways toward established agrochemical scaffolds. The protocols herein are designed to be self-validating, with explanations for critical process parameters grounded in established chemical principles.
Introduction: Strategic Importance of Substituted Nitroaromatics
In the landscape of agrochemical discovery, the rational design of active ingredients often relies on a modular approach, utilizing versatile chemical synthons that can be elaborated into diverse molecular scaffolds. 1,2,5-Trimethyl-3-nitrobenzene is one such synthon. Its structure, featuring a nitro group for facile conversion to a nucleophilic amine and three methyl groups that modulate solubility and metabolic stability, presents a unique starting point for creating new herbicides, fungicides, and insecticides.
The core utility of this molecule lies in its efficient reduction to 3-amino-1,2,5-trimethylbenzene. This resulting aniline derivative is the true workhorse, opening a gateway to a multitude of well-established, bio-active chemical classes through reactions such as acylation, sulfonylation, diazotization, and condensation. This guide will detail the synthesis of the parent nitro compound and its conversion to the key amine intermediate, followed by illustrative protocols for its application in constructing potential agrochemical agents.
Physicochemical Properties & Synthesis
The effective use of any starting material begins with a thorough understanding of its properties and a reliable method for its preparation.
| Property | Value | Source |
| IUPAC Name | 1,2,5-Trimethyl-3-nitrobenzene | - |
| CAS Number | 609-88-1 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Expected to be a solid or high-boiling liquid | General Knowledge |
Protocol 1: Synthesis of 1,2,5-Trimethyl-3-Nitrobenzene via Electrophilic Nitration
The most direct route to 1,2,5-trimethyl-3-nitrobenzene is the electrophilic nitration of the corresponding precursor, 1,2,4-trimethylbenzene (pseudocumene).[3] The methyl groups are activating ortho-, para-directors, and the steric hindrance guides the nitration to the desired position.
Causality of Experimental Design:
-
Mixed Acid System (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).[3]
-
Controlled Temperature (0–5 °C): This is critical to prevent over-nitration (dinitration) and to minimize oxidative side reactions, thereby maximizing the yield of the desired mono-nitro product.[1]
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Mixture Preparation: Carefully add 100 mL of concentrated sulfuric acid (H₂SO₄) to the flask and cool to 0 °C.
-
Nitrating Mixture Formation: Slowly add 30 mL of concentrated nitric acid (HNO₃, 70%) to the stirred, cold sulfuric acid via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 0 °C, add 50 mL (0.37 mol) of 1,2,4-trimethylbenzene dropwise from the funnel. The rate of addition should be controlled to keep the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Slowly pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring. The crude product should precipitate.
-
Isolation & Neutralization: Isolate the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper. Follow with a wash using 50 mL of cold 5% sodium bicarbonate (NaHCO₃) solution to remove any final traces of acid, and then wash again with cold water.
-
Drying: Dry the crude product under vacuum. Recrystallization from ethanol or methanol can be performed for further purification if required.
Caption: Reduction of 1,2,5-trimethyl-3-nitrobenzene to its key amine intermediate.
Applications in the Synthesis of Potential Agrochemical Scaffolds
The 3-amino-1,2,5-trimethylbenzene intermediate is a launchpad for synthesizing molecules in major agrochemical classes. Nitroaromatic compounds are common starting materials for a wide variety of pesticides. [3]The following are illustrative pathways based on established agrochemical synthesis principles.
Illustrative Pathway 1: Synthesis of a Substituted Urea Herbicide
Substituted ureas are a well-known class of herbicides that act by inhibiting photosynthesis. They are typically formed by reacting an aniline with an isocyanate.
-
Dissolve 3-amino-1,2,5-trimethylbenzene in an aprotic solvent like dichloromethane.
-
Add an equimolar amount of an alkyl or aryl isocyanate (e.g., methyl isocyanate) dropwise at room temperature.
-
Stir for 2-4 hours until TLC analysis indicates the disappearance of the starting aniline.
-
The product often precipitates and can be collected by filtration.
Illustrative Pathway 2: Synthesis of a Triazole Fungicide Precursor
Triazole fungicides are a cornerstone of disease control in modern agriculture. [4]The aniline intermediate can be used to construct heterocyclic systems. A common strategy involves diazotization followed by coupling or cyclization.
-
Dissolve 3-amino-1,2,5-trimethylbenzene in an aqueous acidic solution (e.g., HCl).
-
Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
This reactive intermediate can then be coupled with a suitable partner, such as a 1,2,4-triazole, to form a precursor to a triazole-based fungicide.
Caption: Synthetic pathways from the core amine intermediate to potential agrochemicals.
Analytical Characterization
Validation at each synthetic step is crucial. The following table summarizes the expected analytical data for the key compounds.
| Compound | Technique | Expected Observations |
| 1,2,5-Trimethyl-3-nitrobenzene | ¹H NMR | Aromatic protons in the δ 7.0-8.0 ppm range. Three distinct singlets for the methyl groups in the δ 2.0-2.5 ppm range. |
| ¹³C NMR | Signals for nitrated and non-nitrated aromatic carbons (δ 120-150 ppm). Three distinct methyl carbon signals (δ 15-25 ppm). [5] | |
| MS (EI) | Molecular ion peak (M⁺) at m/z = 165. Key fragments corresponding to loss of NO₂ (m/z 119) and subsequent methyl group losses. [5] | |
| 3-Amino-1,2,5-trimethylbenzene | ¹H NMR | Upfield shift of aromatic protons compared to the nitro-compound. Appearance of a broad singlet for the -NH₂ protons (δ 3.5-4.5 ppm). |
| IR | Characteristic N-H stretching bands around 3300-3500 cm⁻¹. Absence of the strong NO₂ stretches seen around 1530 and 1350 cm⁻¹. |
Safety and Handling
Trustworthiness through Safety: All protocols must be executed with stringent safety measures.
-
Hazard Profile: Nitroaromatic compounds are generally considered toxic and should be handled with care. An isomer, 1,2,4-trimethyl-5-nitrobenzene, is listed as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. [2]Assume a similar hazard profile for 1,2,5-trimethyl-3-nitrobenzene.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Vulcanchem. (n.d.). 1,2,5-Trimethyl-3-nitrobenzene.
-
PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2021). Structure of nitrobenzene and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
PubMed. (n.d.). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. Retrieved from [Link]
Sources
- 1. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
- 2. 1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Nitration of Pseudocumene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the laboratory-scale nitration of pseudocumene (1,2,4-trimethylbenzene). The protocols and methodologies detailed herein are synthesized from established principles of organic chemistry and field-proven insights to ensure technical accuracy, safety, and reproducibility. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a framework for the successful synthesis, purification, and characterization of nitropseudocumene isomers.
Introduction: Significance and Applications of Nitropseudocumene
The nitration of pseudocumene is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.[1][2] The introduction of a nitro group onto the pseudocumene ring yields a mixture of nitropseudocumene isomers, which are valuable intermediates in the synthesis of a wide range of fine chemicals, including dyes, pharmaceuticals, and agrochemicals. The resulting nitro compounds can be readily reduced to the corresponding anilines, which are versatile building blocks for more complex molecular architectures. Understanding the regioselectivity of this reaction, dictated by the directing effects of the three methyl groups, is crucial for controlling the product distribution and optimizing the yield of the desired isomer.
Reaction Mechanism and Regioselectivity
The nitration of pseudocumene proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.
The three methyl groups on the pseudocumene ring are activating groups and ortho-, para-directors. This means they increase the rate of electrophilic attack on the aromatic ring and direct the incoming electrophile to the positions ortho and para to themselves. In the case of pseudocumene (1,2,4-trimethylbenzene), the directing effects of the three methyl groups are additive, leading to a complex mixture of isomers. The primary products expected are 2,3,4-trimethylnitrobenzene, 2,4,5-trimethylnitrobenzene, and to a lesser extent, other isomers. The precise isomer distribution is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.
Caption: General mechanism for the nitration of pseudocumene.
Experimental Protocol: Laboratory-Scale Nitration of Pseudocumene
This protocol is adapted from established procedures for the nitration of other trimethylbenzene isomers and should be performed with strict adherence to all safety precautions.[3][4]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Pseudocumene (1,2,4-trimethylbenzene) | ≥98% purity | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Catalyst and dehydrating agent |
| Concentrated Nitric Acid (HNO₃) | 70% | Nitrating agent |
| Crushed Ice | To quench the reaction and precipitate the product | |
| 5% Sodium Bicarbonate (NaHCO₃) solution | To neutralize residual acid | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | |
| Dichloromethane (CH₂Cl₂) | Reagent grade | Extraction solvent |
| Ethanol | Reagent grade | Recrystallization solvent |
| Round-bottom flask (250 mL) | Reaction vessel | |
| Dropping funnel | For controlled addition of reagents | |
| Magnetic stirrer and stir bar | For efficient mixing | |
| Thermometer | To monitor reaction temperature | |
| Ice bath | For temperature control | |
| Buchner funnel and filter flask | For vacuum filtration | |
| Separatory funnel | For liquid-liquid extraction | |
| Rotary evaporator | For solvent removal | |
| Column chromatography setup | For isomer separation | |
| GC-MS and NMR spectrometers | For product analysis |
Step-by-Step Procedure
Caption: Workflow for the nitration of pseudocumene.
-
Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add 30 mL of concentrated nitric acid dropwise from a dropping funnel with vigorous stirring. The temperature must be kept below 10 °C during the addition.[3]
-
Nitration Reaction: To the cooled nitrating mixture, add 20 mL of pseudocumene dropwise from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0-10 °C to minimize the formation of dinitrated byproducts.[3] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with constant stirring. This will cause the crude nitropseudocumene to precipitate as a yellowish solid or oil.
-
Workup: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper. Subsequently, wash the product with a cold 5% sodium bicarbonate solution to remove any remaining traces of acid, followed by a final wash with cold water.[3]
-
Drying: The crude product can be air-dried or dried in a desiccator over a suitable drying agent. For further purification, it is advisable to dissolve the crude product in a suitable organic solvent like dichloromethane, dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification of Nitropseudocumene Isomers
The crude product is a mixture of isomers and will require purification to isolate the individual components. A combination of techniques may be necessary for complete separation.
-
Fractional Distillation: Due to differences in their boiling points, fractional distillation under reduced pressure can be an effective method for separating the nitropseudocumene isomers.[5] This technique is particularly useful for larger scale purifications.
-
Column Chromatography: For smaller scale separations and to achieve high purity, column chromatography is the preferred method. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the isomers based on their polarity.[6] The separation can be monitored by TLC.
-
Recrystallization: If one of the isomers is a solid and present in a high concentration, recrystallization from a suitable solvent, such as ethanol, can be an effective purification method.[3]
Analytical Characterization
The identity and purity of the nitropseudocumene isomers should be confirmed using modern analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the isomer mixture and providing information about the molecular weight and fragmentation pattern of each component. The mass spectrum of nitropseudocumene will show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ). Characteristic fragmentation patterns, such as the loss of a nitro group (NO₂) or other fragments, can help in identifying the different isomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the nitropseudocumene isomers.[8][9] The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer, allowing for unambiguous identification.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct signals for the protons on the benzene ring. The chemical shifts will be influenced by the positions of the methyl and nitro groups. The integration of the signals will correspond to the number of protons.
-
¹³C NMR: The ¹³C NMR spectrum will show a specific number of signals for the aromatic carbons, depending on the symmetry of the isomer. The chemical shifts of the carbons will also be affected by the substituents.
Safety Precautions
The nitration of aromatic compounds is a potentially hazardous procedure and must be carried out with extreme caution in a well-ventilated fume hood.
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[3] Always add the reagents slowly and ensure efficient cooling.
-
Emergency Preparedness: Have an emergency plan in place and ensure that a safety shower and eyewash station are readily accessible. Have appropriate neutralizing agents, such as sodium bicarbonate, available in case of spills.
References
-
Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Request PDF. (2025, August 6). Synthesis of 9- and 12-Nitro Conjugated Linoleic Acid: Regiospecific Isomers of Naturally Occurring Conjugated Nitrodienes. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]
-
Request PDF. (n.d.). Separation of 1,3,5-trimethylbenzene and 1,2,4-trimethylbenzene by metal-organic framework Co(aip)(bpy)0.5. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
NIH. (2019, June 20). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Retrieved from [Link]
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 1,2,5-Trimethyl-3-Nitrobenzene using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This application note provides a detailed guide to the assignment of ¹H and ¹³C NMR spectra for 1,2,5-trimethyl-3-nitrobenzene, a substituted aromatic compound. Understanding the influence of various substituents on the chemical shifts and coupling patterns of aromatic systems is crucial for unambiguous structural confirmation.
The substitution pattern of 1,2,5-trimethyl-3-nitrobenzene, with both electron-donating methyl groups and a strongly electron-withdrawing nitro group, presents an interesting case for NMR analysis. The interplay of their electronic and steric effects governs the chemical environment of each proton and carbon nucleus, leading to a unique spectral fingerprint. This document will detail the predicted ¹H and ¹³C NMR chemical shifts, explain the rationale behind these assignments based on established principles of substituent effects, and provide a standardized protocol for sample preparation and data acquisition.
Predicted NMR Data for 1,2,5-Trimethyl-3-Nitrobenzene
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,2,5-trimethyl-3-nitrobenzene. These predictions are based on the analysis of substituent effects and comparison with data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~ 7.30 - 7.40 | Singlet (s) | 1H |
| H-6 | ~ 7.15 - 7.25 | Singlet (s) | 1H |
| 1-CH₃ | ~ 2.40 - 2.50 | Singlet (s) | 3H |
| 2-CH₃ | ~ 2.30 - 2.40 | Singlet (s) | 3H |
| 5-CH₃ | ~ 2.20 - 2.30 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C-NO₂) | ~ 148 - 152 |
| C-1 (C-CH₃) | ~ 138 - 142 |
| C-5 (C-CH₃) | ~ 136 - 140 |
| C-2 (C-CH₃) | ~ 134 - 138 |
| C-6 | ~ 130 - 135 |
| C-4 | ~ 125 - 130 |
| 1-CH₃ | ~ 20 - 22 |
| 2-CH₃ | ~ 18 - 20 |
| 5-CH₃ | ~ 16 - 18 |
Rationale for Spectral Assignments
The predicted chemical shifts are derived from the fundamental principles of how substituents influence the electron density of an aromatic ring.
¹H NMR Assignments
The aromatic region of the ¹H NMR spectrum is expected to show two singlets, corresponding to H-4 and H-6.
-
Aromatic Protons (H-4 and H-6): The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm).[1] Conversely, the methyl groups (-CH₃) are weakly electron-donating, leading to some shielding.
-
H-4: This proton is situated para to the 1-CH₃ group and ortho to the 5-CH₃ group, and meta to the nitro group. The deshielding effect of the nitro group at the meta position is less pronounced. The combined electron-donating effects of the two methyl groups will lead to some shielding.
-
H-6: This proton is positioned ortho to both the 1-CH₃ and 5-CH₃ groups and is also meta to the nitro group. The proximity to two methyl groups might lead to slightly more shielding compared to H-4. The lack of adjacent protons for both H-4 and H-6 results in singlet multiplicities for both signals.
-
-
Methyl Protons (1-CH₃, 2-CH₃, and 5-CH₃): The three methyl groups are in distinct chemical environments and are expected to appear as three separate singlets.
-
1-CH₃ and 5-CH₃: These methyl groups are ortho to the nitro group and will experience some deshielding.
-
2-CH₃: This methyl group is situated between two other methyl groups and will have a different chemical environment. The exact ordering of the methyl signals can be subtle and may require 2D NMR techniques like NOESY for unambiguous assignment.
-
¹³C NMR Assignments
The ¹³C NMR spectrum is predicted to show nine distinct signals, six for the aromatic carbons and three for the methyl carbons.
-
Aromatic Carbons:
-
C-3 (ipso to -NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the lowest field.[1]
-
C-1, C-2, and C-5 (ipso to -CH₃): The carbons bearing the methyl groups will also be deshielded compared to unsubstituted benzene, but less so than C-3. Their relative chemical shifts will be influenced by the other substituents.
-
C-4 and C-6: These carbons, bonded to hydrogen, will be more shielded than the substituted carbons. The electron-withdrawing effect of the nitro group will deshield these carbons, with the effect being more pronounced at the ortho and para positions. However, in this molecule, both are meta to the nitro group. Their chemical shifts will be influenced by the combined effects of all substituents.
-
-
Methyl Carbons: The three methyl carbons will resonate in the typical aliphatic region (around 20 ppm). Their slightly different chemical shifts are due to their different positions on the ring relative to the nitro group.
Experimental Protocol
A standardized protocol for the preparation and analysis of 1,2,5-trimethyl-3-nitrobenzene is outlined below.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is a good first choice.[2] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[3][4]
-
Sample Concentration:
-
Procedure: a. Weigh the sample accurately and transfer it into a clean, dry NMR tube. b. Add the deuterated solvent to the appropriate height (typically 4-5 cm). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm for chemical shift referencing.[7] d. Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.[6] e. If any solid particles are present, filter the solution into a clean NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 1,2,5-trimethyl-3-nitrobenzene and highlights the key proton and carbon environments for NMR analysis.
Caption: Molecular structure of 1,2,5-trimethyl-3-nitrobenzene.
Conclusion
This application note has provided a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignment of 1,2,5-trimethyl-3-nitrobenzene. By understanding the interplay of substituent effects, researchers can confidently interpret the NMR spectra of complex aromatic molecules. The detailed protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality NMR data, which is essential for the structural verification of compounds in drug discovery and development. For definitive assignment, especially for closely spaced signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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O'Neil, C. et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(9), 1287-1296. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
- Wilen, S. H., & Eliel, E. L. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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Bruker. (n.d.). NMR Sample Preparation. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1,2,5-Trimethyl-3-nitrobenzene
Introduction: Characterizing Aromatic Nitro Compounds with Mass Spectrometry
1,2,5-Trimethyl-3-nitrobenzene is a substituted aromatic nitro compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2] The analysis of such compounds is crucial in various fields, including environmental monitoring, industrial chemistry, and toxicology. Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is a powerful technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like 1,2,5-trimethyl-3-nitrobenzene. This application note provides a detailed guide to understanding the expected fragmentation pattern of this specific isomer and a comprehensive protocol for its analysis.
Under electron ionization, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is a radical cation. This molecular ion can then undergo a series of fragmentation reactions, breaking into smaller charged fragments and neutral species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable structural information.
Predicted Fragmentation Pathway of 1,2,5-Trimethyl-3-nitrobenzene
The primary fragmentation pathways for 1,2,5-trimethyl-3-nitrobenzene are expected to involve cleavages related to the nitro group and the methyl substituents.
Key Fragmentation Steps:
-
Molecular Ion (M⁺•) at m/z 165: The initial ionization of the molecule will produce a molecular ion peak at m/z 165, which is expected to be of significant intensity.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for alkylbenzenes is the loss of a methyl radical to form a stable benzylic or tropylium-like cation.[6] In this case, the loss of a methyl group from the molecular ion would result in a fragment at m/z 150 .
-
Loss of the Nitro Group (•NO₂): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical. This would produce a fragment ion at m/z 119 (165 - 46).
-
Loss of Nitric Oxide (NO): Rearrangement of the molecular ion can lead to the loss of a neutral nitric oxide molecule, resulting in a fragment at m/z 135 (165 - 30).[7]
-
Loss of a Hydroxyl Radical (•OH): An "ortho effect" can occur in nitrotoluenes where a hydrogen is abstracted from the methyl group by the nitro group, leading to the loss of a hydroxyl radical.[3][4] While not a classical ortho arrangement, the proximity of the methyl groups to the nitro group in 1,2,5-trimethyl-3-nitrobenzene may facilitate a similar rearrangement, resulting in a fragment at m/z 148 (165 - 17).
-
Further Fragmentation of the Trimethylphenyl Cation (m/z 119): The [C₉H₁₁]⁺ ion at m/z 119 can undergo further fragmentation, likely involving the loss of acetylene (C₂H₂) to yield a fragment at m/z 93 (119 - 26).
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation of 1,2,5-trimethyl-3-nitrobenzene.
Data Summary: Predicted Mass Spectrum
The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a prediction and the most stable fragment, the base peak, is assigned a value of 100.[6][8]
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion | High |
| 150 | [C₈H₈NO₂]⁺ | [M - CH₃]⁺ | Moderate |
| 148 | [C₉H₁₀NO]⁺ | [M - OH]⁺ | Moderate to Low |
| 135 | [C₉H₁₁O]⁺• | [M - NO]⁺• | Moderate |
| 119 | [C₉H₁₁]⁺ | [M - NO₂]⁺ | High (Potentially Base Peak) |
| 93 | [C₇H₇]⁺ | [C₉H₁₁ - C₂H₂]⁺ | Moderate |
Experimental Protocol: GC-MS Analysis of 1,2,5-Trimethyl-3-nitrobenzene
This protocol outlines the steps for the analysis of 1,2,5-trimethyl-3-nitrobenzene using a standard Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 100 µg/mL stock solution of 1,2,5-trimethyl-3-nitrobenzene in a high-purity solvent such as dichloromethane or methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-10 µg/mL) for calibration and analysis.
-
Sample Extraction (for complex matrices): For environmental or biological samples, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of aromatic compounds.[9] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless (for trace analysis) or Split (1:50 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Oven Temperature Program | - Initial: 60 °C (hold for 2 min)- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C | A temperature program to ensure good separation from solvent and other potential contaminants. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI to generate comparable library spectra.[9] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains stable ion optics. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and all significant fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis
-
System Blank: Inject a solvent blank to ensure the system is free from contamination.
-
Standard Injection: Inject a standard solution of 1,2,5-trimethyl-3-nitrobenzene to determine its retention time and mass spectrum.
-
Sample Injection: Inject the prepared sample extract.
-
Data Processing:
-
Identify the chromatographic peak corresponding to 1,2,5-trimethyl-3-nitrobenzene based on its retention time.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the acquired mass spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.
-
The following workflow diagram illustrates the analytical process:
Caption: Workflow for the GC-MS analysis of 1,2,5-trimethyl-3-nitrobenzene.
Conclusion
This application note provides a comprehensive guide to the predicted mass spectrometry fragmentation pattern of 1,2,5-trimethyl-3-nitrobenzene and a detailed protocol for its analysis by GC-MS. By understanding the characteristic fragmentation pathways involving the loss of methyl, nitro, and nitric oxide moieties, researchers can confidently identify this compound in various matrices. The provided protocol offers a robust starting point for method development and routine analysis in research and industrial laboratories.
References
-
Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ACS Publications. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]
-
American Chemical Society. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. Retrieved from [Link]
-
PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2,3-trimethyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (1966). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Retrieved from [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemical ionization mass spectrometry of some nitro-containing bifunctional aromatic compounds. Location of protonation site. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP004703. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2,3-trichloro-5-nitro-. NIST WebBook. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-nitro-. NIST WebBook. Retrieved from [Link]
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Handling and disposal procedures for 1,2,5-trimethyl-3-nitrobenzene
Application Notes & Protocols for 1,2,5-Trimethyl-3-nitrobenzene
Introduction
1,2,5-Trimethyl-3-nitrobenzene (CAS No. 609-88-1) is a substituted nitroaromatic compound. Its molecular structure features a benzene ring with three methyl groups and one nitro group, an arrangement that imparts specific chemical reactivity and biological properties.[1] The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring, while the electron-donating methyl groups modulate this effect, resulting in a nuanced reactivity profile.[1] While specific applications are not broadly documented, related nitroaromatic compounds are used as intermediates in chemical synthesis and have been investigated for properties such as antimicrobial activity.[1][2][3] The inherent toxicity associated with nitroaromatic compounds necessitates the use of stringent handling and disposal procedures to ensure personnel safety and environmental protection.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency management, and disposal of 1,2,5-trimethyl-3-nitrobenzene, grounded in established safety principles for hazardous chemical agents.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is foundational to a robust risk assessment. Due to limited experimental data for this specific isomer, some properties are based on predictions or data from closely related isomers, such as 1,2,4-trimethyl-5-nitrobenzene (CAS No. 610-91-3).
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,5-trimethyl-3-nitrobenzene | [1] |
| CAS Number | 609-88-1 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1][4][5] |
| Appearance | Solid (predicted/analog) | [6] |
| Melting Point | 68-72 °C (for isomer 1,2,4-trimethyl-5-nitrobenzene) | [6] |
| Boiling Point | ~265 °C (for isomer 1,2,4-trimethyl-5-nitrobenzene) | [6] |
| Solubility in Water | Low (<0.1 g/L) | [1] |
| Density | ~1.15 g/cm³ (predicted) |[1] |
Table 2: GHS Hazard Classification (Based on close isomer 1,2,4-trimethyl-5-nitrobenzene)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory)[4]
Section 1: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. Adherence to engineering controls and PPE protocols is mandatory.
1.1 Engineering Controls: The First Line of Defense
-
Causality: 1,2,5-trimethyl-3-nitrobenzene is classified as harmful if inhaled and may cause respiratory irritation.[4] Therefore, engineering controls are the most critical safety measure to contain the chemical at the source.
-
Protocol:
-
All manipulations of 1,2,5-trimethyl-3-nitrobenzene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7]
-
The fume hood should have a verified face velocity of 80-120 feet per minute (fpm).
-
Ensure the work area is well-ventilated to prevent the accumulation of vapors.[8][9]
-
1.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Causality: The compound is harmful in contact with skin and causes serious eye and skin irritation.[4] Appropriate PPE is essential to prevent direct contact.
-
Protocol:
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses do not provide adequate protection against splashes.[8]
-
Hand Protection: Wear nitrile gloves. Given that some organic compounds can permeate gloves, it is crucial to change them immediately if contamination is suspected. Double-gloving may be appropriate for larger quantities or extended handling periods.
-
Body Protection: A lab coat must be worn at all times.[7] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[7]
-
Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls fail or during large-scale spill clean-up. This must be done in accordance with a formal respiratory protection program.[10]
-
Section 2: Safe Handling and Storage Protocols
Proper handling and storage practices are crucial to prevent accidents and maintain chemical integrity.
2.1 Protocol for General Handling
-
Pre-Handling: Before use, consult the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment (spill kit, eyewash station, safety shower) are accessible.[11]
-
Aliquotting: When weighing the solid compound, use a spatula and perform the task in a fume hood to avoid generating and inhaling dust.[8]
-
Container Management: Keep containers securely sealed when not in use to prevent the release of vapors.[8][12]
-
Hygiene: Avoid eating, drinking, or smoking in the work area.[8][12] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][12]
-
Avoid Incompatibilities: Do not handle or store near strong oxidizing agents, as this can create a fire and explosion hazard.[13][14]
2.2 Protocol for Storage
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[12]
-
Segregation: Store separately from incompatible materials, particularly strong oxidants.[7][15]
-
Container Integrity: Ensure storage containers are in good condition, properly labeled with the chemical name and hazard warnings, and tightly sealed.[11][12][15]
-
Inventory: Maintain an accurate inventory of the chemical to track its usage and disposal.
Section 3: Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
3.1 Protocol for Spills
-
Causality: Spills present an immediate inhalation and contact hazard. A rapid, controlled response is necessary to contain the material and protect personnel.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[8]
-
Control: Eliminate all ignition sources.
-
Assess: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.
-
Containment (Small Spills):
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department or emergency services.[8]
3.2 Protocol for Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[16]
Section 4: Waste Characterization and Disposal Protocols
Disposal of 1,2,5-trimethyl-3-nitrobenzene must comply with local, state, and federal regulations for hazardous waste.[17]
-
Causality: Nitroaromatic compounds are toxic and can be harmful to aquatic life.[2][16] Improper disposal, such as pouring down the drain, is strictly prohibited as it can contaminate waterways and may react with plumbing materials.[7][17][18]
4.1 Waste Characterization
-
All unused 1,2,5-trimethyl-3-nitrobenzene and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be classified as hazardous waste.
4.2 Protocol for Waste Disposal
-
Waste Collection:
-
Collect all waste (solid, liquid solutions, contaminated labware) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The label must include the words "Hazardous Waste," the full chemical name ("1,2,5-trimethyl-3-nitrobenzene"), and a description of the waste matrix (e.g., "solid," "in methanol").
-
-
Container Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed at all times except when adding waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[17] Incineration is a common disposal method for organic chemical waste.
-
Empty Containers: Containers that held the chemical must be treated as hazardous waste, as they retain product residue.[17]
Visual Workflow for Safe Management
The following diagram outlines the complete lifecycle for handling and disposing of 1,2,5-trimethyl-3-nitrobenzene, emphasizing critical safety and decision points.
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Scale-up considerations for 1,2,5-trimethyl-3-nitrobenzene synthesis
Application Note: Precision Nitration and Purification Strategy for 1,2,5-Trimethyl-3-Nitrobenzene Scale-Up
Part 1: Executive Summary & Strategic Imperatives
The synthesis of 1,2,5-trimethyl-3-nitrobenzene (synonymous with 6-nitro-1,2,4-trimethylbenzene or 6-nitropseudocumene ) presents a dual challenge in process chemistry: regioselectivity and thermal safety .
Unlike symmetrical substrates (e.g., mesitylene), the nitration of 1,2,4-trimethylbenzene (pseudocumene) yields a complex isomeric mixture. The thermodynamically favored product is typically the 5-nitro isomer (40–50%), while the target 1,2,5-trimethyl-3-nitrobenzene is often a secondary product (30–40%), with the 3-nitro isomer (vicinal) appearing in minor quantities.
Successful scale-up requires a shift from yield-optimization to selectivity-optimization and heat-transfer management . This guide outlines a protocol transitioning from batch to continuous flow processing to mitigate thermal runaway risks (-145 kJ/mol exotherm) and utilizes a "subtractive isolation" strategy to purify the liquid target from solid byproducts.
Part 2: Critical Process Parameters (CPP) & Safety Architecture
Thermal Hazards & Runaway Prevention
Nitration is a rapid, highly exothermic reaction.[1] In a scale-up scenario (kilogram to metric ton), the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.
-
Risk: Accumulation of unreacted nitric acid due to poor mixing or low temperature, followed by a sudden "thermal kick" as the reaction accelerates.
-
Control: Operate in a feed-limited regime (semi-batch or continuous flow). Never add the substrate all at once to the acid.
-
Metric: Maintain the Dosage Controlled Thermal Accumulation (DCTA) below 10 K.
Regioselectivity Control
The position of the nitro group is dictated by the directing effects of the three methyl groups.[2]
-
1-Me & 4-Me: Direct ortho/para.
-
2-Me: Directs ortho/para.
-
Target (Position 3 in 1,2,5-system / Position 6 in 1,2,4-system): This position is less sterically hindered than the 3-position (between two methyls) but competes with the 5-position.
-
Temperature Effect: Lower temperatures (-5°C to 0°C) favor the kinetic product distribution but increase viscosity and mixing challenges.
Part 3: Reaction Engineering & Protocol
Chemical Reaction Scheme
The nitration of 1,2,4-trimethylbenzene (Pseudocumene) produces three isomers.
Figure 1: Reaction scheme showing the regiochemical divergence. The target isomer (1,2,5-trimethyl-3-nitrobenzene) must be separated from the solid 5-nitro isomer.
Scale-Up Protocol (Semi-Batch / Continuous Hybrid)
Objective: Synthesize 1 kg of crude nitro-trimethylbenzene mixture.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene): 1000 g (8.32 mol)
-
Nitric Acid (65%): 880 g (9.15 mol, 1.1 eq)
-
Sulfuric Acid (98%): 1200 g (Catalyst/Solvent)
-
Dichloromethane (DCM): 2 L (Optional, for heat sink effect)
Step-by-Step Methodology:
-
Mixed Acid Preparation (Exothermic Step):
-
Nitration (Reaction Step):
-
Cooling: Bring mixed acid to -5°C.
-
Addition: Add 1,2,4-Trimethylbenzene dropwise (or via pump) over 2–3 hours.
-
Critical Limit:Do not exceed 5°C. If temp rises > 5°C, stop addition immediately.
-
Mechanism:[2][4][5][6][7] The reaction is biphasic. High shear mixing (impeller tip speed > 2 m/s) is required to overcome mass transfer limitations.
-
-
Quenching & Phase Separation:
-
Quench: Pour reaction mixture onto 3 kg of crushed ice/water mixture.
-
Separation: The organic layer (yellow oil/solid mix) will separate.
-
Wash: Wash organic layer with water (2x 1L), then 5% NaHCO3 (1L), then Brine (1L).
-
Drying: Dry over MgSO4 and filter.
-
Part 4: Purification Strategy (The "Subtractive" Method)
The boiling points of the isomers are close, making direct distillation difficult. However, their melting points differ significantly.
-
Target (1,2,5-trimethyl-3-nitrobenzene): Liquid at room temp (or low melting solid ~20°C).
-
Major Impurity (5-nitro isomer): Solid (mp 71°C).
Protocol:
-
Crude Concentration: Evaporate solvent (if used).
-
Melt Crystallization (Chill-Out): Cool the crude oil mixture to 0°C or -10°C and hold for 12 hours.
-
Filtration: The 5-nitro isomer will crystallize out. Filter the cold mixture.
-
Solid Cake: Predominantly 5-nitro isomer (discard or repurpose).
-
Filtrate: Enriched 1,2,5-trimethyl-3-nitrobenzene (~70-80% purity).
-
-
Fractional Distillation: Distill the filtrate under high vacuum (< 5 mmHg).
-
Collect the fraction boiling at ~125–130°C (at 10 mmHg).
-
Result: >95% purity target isomer.
-
Figure 2: Downstream processing workflow utilizing the melting point difference between the target and the major impurity.
Part 5: Analytical Controls
| Parameter | Method | Specification | Rationale |
| Reaction Conversion | HPLC / GC-FID | < 0.5% Starting Material | Ensure complete nitration before quench. |
| Isomer Ratio | GC-FID | Record Ratio | Critical for yield prediction. 5-nitro vs 3-nitro separation.[4] |
| Dinitro Impurities | GC-MS | < 0.1% | Dinitro species are explosion hazards during distillation. |
| Residual Acid | Titration | pH > 6.0 | Acid traces catalyze decomposition during distillation. |
References
-
Guo, S., et al. (2025). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Process Development and Scale-up of the Continuous Flow Nitration. Retrieved from [Link]
-
OEHHA. (2023). Trimethylbenzenes Reference Exposure Levels and Isomer Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. US1977178A - Production of 1,3,5-trimethyl benzene - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 1,2,5-Trimethyl-3-Nitrobenzene in Fine Chemical Synthesis
Topic: Use of 1,2,5-trimethyl-3-nitrobenzene as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
1,2,5-Trimethyl-3-nitrobenzene (CAS 609-88-1), often referred to in industrial literature as 3-nitro-pseudocumene , serves as a critical, albeit sterically congested, building block in the synthesis of high-value agrochemicals, polymer stabilizers, and pharmaceutical precursors.
Its primary industrial significance lies in its role as a gateway intermediate for 2,3,5-trimethylphenol , a core scaffold for the synthesis of
This guide details the isolation, reduction, and functionalization protocols required to leverage this compound effectively, addressing the specific challenges posed by steric hindrance at the ortho-methyl positions.
Compound Profile & Nomenclature Clarification
Chemical Identity:
-
IUPAC Name: 1,2,5-trimethyl-3-nitrobenzene
-
Common Name: 3-Nitro-pseudocumene (derived from 1,2,4-trimethylbenzene)
-
Molecular Formula: C
H NO
Structural Context: The nomenclature "1,2,5-trimethyl-3-nitrobenzene" describes a benzene ring with methyl groups at positions 1, 2, and 5, and a nitro group at position 3. This is chemically equivalent to 1,2,4-trimethyl-3-nitrobenzene (where the nitro group is adjacent to the vicinal methyl pair). The specific arrangement creates a "buttressing effect," making the nitro group more resistant to reduction than unhindered nitro-aromatics.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 165.19 g/mol | |
| Physical State | Pale yellow crystalline solid or oil | Isomer purity affects state |
| Melting Point | 42–46 °C | Dependent on isomer purity |
| Boiling Point | ~265 °C | Estimated at 760 mmHg |
| Density | 1.15 g/cm | Predicted |
| Solubility | Soluble in EtOH, Et | Insoluble in water |
Core Workflow I: Synthesis & Isolation
Rationale: Direct nitration of pseudocumene (1,2,4-trimethylbenzene) yields a mixture of isomers. The 5-nitro isomer is the major product (~85-90%), while the target 3-nitro isomer is the minor product (~10-15%). High-efficiency separation is required.
Protocol A: Regioselective Nitration and Isomer Separation
Reagents:
-
Pseudocumene (1,2,4-trimethylbenzene)
-
Nitric Acid (65%)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
Procedure:
-
Nitration:
-
Cool 100 mL of concentrated H
SO to 0°C in a jacketed reactor. -
Add 0.5 mol of pseudocumene dropwise, maintaining temperature <5°C.
-
Slowly add a mixture of HNO
/H SO (1:1.2 molar ratio relative to substrate) over 2 hours. Caution: Exothermic.[3] -
Stir for 3 hours at 10°C.
-
-
Quenching:
-
Pour reaction mixture onto 500g crushed ice. Extract with DCM (3 x 100 mL).
-
Wash organic layer with NaHCO
(sat. aq.) until neutral, then brine. Dry over MgSO .
-
-
Isomer Separation (The Critical Step):
-
The crude oil contains ~85% 5-nitro isomer and ~15% 3-nitro isomer.
-
Fractional Distillation: Perform vacuum distillation (10 mmHg). The 3-nitro isomer typically has a slightly lower boiling point due to steric twisting of the nitro group, reducing intermolecular pi-stacking.
-
Crystallization (Alternative): Dissolve the distillate in cold hexane. The 5-nitro isomer crystallizes more readily. Filter off the solid 5-nitro isomer. The filtrate is enriched in the 1,2,5-trimethyl-3-nitrobenzene .
-
Concentrate the filtrate to obtain the target as a yellow oil/low-melting solid.
-
Diagram 1: Isomer Generation & Separation Flow
Caption: Workflow for isolating the minor 3-nitro isomer from the nitration of pseudocumene.
Core Workflow II: The Vitamin E Pathway
Rationale: The primary high-value application of 1,2,5-trimethyl-3-nitrobenzene is its conversion to 2,3,5-trimethylphenol , the immediate precursor to 2,3,5-trimethyl-1,4-benzoquinone , which condenses with isophytol to form Vitamin E.
Protocol B: Reduction to 2,3,5-Trimethylaniline
Due to steric hindrance from the ortho-methyl groups (positions 2 and 4 relative to the original ring), catalytic hydrogenation can be sluggish. Chemical reduction with iron or tin is often more robust for this specific isomer.
Reagents:
-
Iron powder (325 mesh)
-
Ammonium chloride (NH
Cl) -
Ethanol/Water (4:1)
Procedure:
-
Suspend 10g of the nitro compound and 20g of iron powder in 100 mL Ethanol/Water.
-
Add 1g NH
Cl (electrolyte). -
Heat to reflux (approx 78°C) with vigorous mechanical stirring. Note: Magnetic stirring is insufficient due to iron slurry density.
-
Monitor via TLC (Hexane/EtOAc 8:2). The yellow nitro spot will disappear, replaced by a fluorescent amine spot.
-
Hot filter through Celite to remove iron oxides.
-
Concentrate filtrate to yield 2,3,5-trimethylaniline .
Protocol C: Diazotization to 2,3,5-Trimethylphenol
Reagents:
-
2,3,5-Trimethylaniline
-
NaNO
-
H
SO (35% aq) -
Urea (to quench excess nitrite)
Procedure:
-
Dissolve aniline in H
SO and cool to 0-5°C. -
Add NaNO
(aq) dropwise. Maintain T < 5°C to prevent decomposition of the diazonium salt. -
Stir for 30 min. Add urea to destroy excess HNO
. -
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10% H
SO . The diazonium group is replaced by a hydroxyl group. -
Steam distill the product to isolate pure 2,3,5-trimethylphenol .
Diagram 2: Synthesis of Vitamin E Precursor
Caption: Chemical pathway transforming the nitro-scaffold into the bioactive Vitamin E core.[1]
Advanced Application: Polymer Additives
Beyond Vitamin E, the 1,2,5-trimethyl-3-nitrobenzene scaffold is used to generate nitro-carboxylic acids via side-chain oxidation. These are used as crosslinkers in high-temperature polyamides.
Protocol Summary (Oxidation):
-
Reagent: KMnO
/ Pyridine / Water. -
Conditions: Reflux.
-
Selectivity: The methyl groups para or ortho to the nitro group are activated. However, due to steric crowding, harsh conditions (100°C+, 24h) are required to oxidize the methyls to carboxylic acids (e.g., 3-nitro-1,2,5-benzenetricarboxylic acid derivatives).
References
-
VulcanChem. (n.d.). 1,2,5-Trimethyl-3-nitrobenzene Product Profile and Applications. Retrieved from
-
Netscher, T. (2007).[4] Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202.[4] Retrieved from
-
BenchChem. (2025).[3][5] Flow Chemistry Methods for the Synthesis of 2,3,5-Trimethylphenol Derivatives. Retrieved from
-
Pearce, M. A., & Tanski, J. M. (2011). Crystal structure of 1-chloro-2-methyl-3-nitrobenzene (Structural Analog Analysis). Acta Crystallographica Section E. Retrieved from
-
Wang, X., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds. ACS Omega. Retrieved from
-
Google Patents. (2000). Process for the synthesis of vitamin E (US6066745A). Retrieved from
Sources
- 1. 92892-04-1|2,3,5-Trimethyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 2. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethylaniline | 137-17-7 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Optimizing regioselectivity in the nitration of 1,2,5-trimethylbenzene
System Status: Online Module: Chemical Process Optimization / Nitration Support Ticket Subject: Regioselectivity in 1,2,5-Trimethylbenzene (Pseudocumene) Nitration
System Note: Nomenclature Standardization
User Alert: The substrate "1,2,5-trimethylbenzene" is a non-standard synonym for 1,2,4-trimethylbenzene (also known as Pseudocumene ).[1][2]
-
Reasoning: If you place methyl groups at positions 1, 2, and 5 on a benzene ring and apply IUPAC lowest-locant rules, the numbering shifts to 1, 2, and 4.
-
Protocol: To ensure alignment with literature and analytical standards, this guide refers to the substrate as 1,2,4-trimethylbenzene .
Executive Summary: The Regioselectivity Challenge
Nitrating 1,2,4-trimethylbenzene is a classic competition between steric hindrance and electronic activation .
-
The Goal: Typically, the target is 5-nitro-1,2,4-trimethylbenzene (used in Vitamin E and dye synthesis).
-
The Problem: The reaction produces a mixture of the 3-, 5-, and 6-nitro isomers, along with dinitrated byproducts.
-
The Solution: Regiocontrol is achieved by exploiting the specific electronic activation of the C-5 position while suppressing the sterically hindered C-3 pathway and the electronically weaker C-6 pathway.
Part 1: The Mechanistic Landscape (Visualized)
Before troubleshooting, you must visualize the battlefield. The methyl groups direct incoming electrophiles (
Figure 1: Reaction pathway analysis. The 5-position is favored electronically (double activation) and sterically compared to the 3-position.
Part 2: Troubleshooting Guide (Q&A Format)
Ticket #001: "I am seeing high levels of the 3-nitro isomer."
Diagnosis: The 3-position is flanked by methyl groups at C2 and C4. While sterically hindered, it is strongly activated electronically (ortho to two methyls). High temperatures provide enough energy to overcome this steric barrier. Corrective Action:
-
Lower Reaction Temperature: Operate at -10°C to 0°C . Kinetic control favors the less hindered 5-position.
-
Switch Solvent System: Move from standard Mixed Acid (Sulfuric/Nitric) to Acetyl Nitrate (Nitric Acid in Acetic Anhydride). The bulky acetyl nitrate electrophile is more sensitive to steric hindrance, drastically reducing attack at the crowded 3-position [1].
Ticket #002: "My product contains 15-20% dinitrated impurities."
Diagnosis: The first nitro group deactivates the ring, but trimethylbenzene is so electron-rich that a second nitration can occur if the nitronium ion concentration is too high or the quench is delayed. Corrective Action:
-
Stoichiometry Control: Use a slight deficit of nitric acid (0.95 - 0.98 equivalents) relative to the substrate.
-
Quench Protocol: Do not let the reaction "stir out" at room temperature. Quench immediately onto crushed ice once the limiting reagent is consumed (monitor via GC/HPLC).
-
Acid Strength: Dilute the sulfuric acid slightly (e.g., use 85-90% H2SO4 instead of oleum). This reduces the activity of the
species.
Ticket #003: "I cannot separate the 5-nitro isomer from the 6-nitro isomer."
Diagnosis: Isomeric nitro-trimethylbenzenes have very similar boiling points, making distillation inefficient. Corrective Action:
-
Exploit Symmetry (Crystallization): The 5-nitro isomer often has a higher melting point due to better packing symmetry compared to the 6-nitro isomer.
-
Protocol: Dissolve the crude oil in hot isopropanol (IPA). Cool slowly to 0°C. The 5-nitro isomer should crystallize out, leaving the 3- and 6- isomers in the mother liquor.
-
-
Zeolite Catalysis (Prevention): Instead of separating later, improve selectivity upstream. Using H-ZSM-5 zeolite as a solid acid catalyst imposes shape selectivity, physically preventing the formation of the bulkier isomers or transition states required for 3- and 6- substitution [2].
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 5-nitro-1,2,4-trimethylbenzene with >85% regioselectivity.
Reagents:
-
1,2,4-Trimethylbenzene (12.0 g, 0.1 mol)
-
Nitric Acid (70%, 9.0 g, ~0.1 mol)
-
Acetic Anhydride (40 mL) [Selected for steric control]
-
Catalyst: H-ZSM-5 (Optional, for max selectivity)
Step-by-Step Workflow:
-
Preparation of Acetyl Nitrate:
-
Cool 40 mL of acetic anhydride to 0°C in a reactor.
-
Slowly add nitric acid dropwise, maintaining temperature < 5°C. Caution: Exothermic.
-
Why? Generates the bulky acetyl nitrate electrophile.
-
-
Substrate Addition:
-
Add 1,2,4-trimethylbenzene to the mixture slowly over 30 minutes.
-
CRITICAL: Maintain internal temperature between -5°C and 0°C .
-
Why? Low temperature prevents dinitration and overcomes the activation energy for the hindered 3-position.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours.
-
Sample every 30 mins for TLC/GC. Look for the disappearance of starting material.
-
-
Quench & Workup:
-
Pour mixture onto 200g ice/water.
-
Neutralize with saturated
until pH 7. -
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Evaporate solvent.[3]
-
Recrystallize the yellow oil from Isopropanol/Hexane (1:5 ratio) to isolate the 5-nitro isomer.
-
Part 4: Decision Logic for Process Chemists
Use this logic gate to determine your optimization path based on your specific constraints.
Figure 2: Troubleshooting decision tree for nitration parameters.
Part 5: Data Summary
| Parameter | Standard Mixed Acid ( | Optimized (Acetyl Nitrate) | Zeolite Catalyzed (H-ZSM-5) |
| Temperature | 10°C - 25°C | -5°C - 0°C | 25°C - 40°C |
| Major Product | 5-Nitro (~60%) | 5-Nitro (~80%) | 5-Nitro (>90%) |
| Key Impurity | Dinitro species | 3-Nitro isomer | Minimal |
| Separation | Difficult Distillation | Crystallization | Filtration (Catalyst) |
| Mechanism | Strong Activation | Steric Bulk Control | Shape Selectivity |
References
-
Smith, K., & Musson, A. (2011). Regioselective Nitration of Aromatic Compounds. In Modern Electrophilic Aromatic Substitution. Wiley-VCH.
-
Venkatesan, C., & Jeyaraman, R. (2005). "Zeolite catalyzed regioselective nitration of aromatic compounds with nitric acid."[4] Indian Journal of Chemistry, 44B, 126-130.
-
U.S. Patent 4,166,076. (1979). "Process for the preparation of dinitrotoluene and nitro-1,2,4-trimethylbenzene."
-
PubChem Database. "1,2,4-Trimethylbenzene Compound Summary." (Accessed 2024).
Sources
- 1. Benzene, 1,2,4-trimethyl- (CAS 95-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,2,5-Trimethyl-3-Nitrobenzene
[1][2]
Part 1: Executive Summary & Solvent Selection
Compound Identification:
-
Key Challenge: Separation from the major isomer (5-nitro-1,2,4-trimethylbenzene) and preventing "oiling out" due to its relatively low melting point compared to its isomers.[1][2]
Q1: What is the optimal solvent system for crystallizing 1,2,5-trimethyl-3-nitrobenzene?
Recommendation: Ethanol (95% or Absolute) is the primary solvent of choice.[1][2]
-
Secondary Option: Ligroin (Petroleum Ether) or Isopropanol (IPA) .[1][2]
-
For High Purity: A dual-solvent system of Ethanol/Water (carefully titrated) or Fractional Crystallization from Ligroin is recommended for separating the 3-nitro isomer from the 5-nitro and 6-nitro byproducts.[1][2]
Technical Rationale:
The nitro group introduces polarity to the non-polar trimethylbenzene skeleton.[1][2] Ethanol provides the necessary solubility gradient—high solubility at reflux and significantly reduced solubility at room temperature (
| Solvent System | Application | Pros | Cons |
| Ethanol (95%) | Primary Purification | Excellent solubility gradient; eco-friendly; removes polar byproducts.[1][2] | Risk of "oiling out" if water content is too high.[2] |
| Ligroin / Pet.[1][2] Ether | Isomer Separation | Highly selective for nitro-isomers; good for removing tarry residues.[1][2] | Lower solubility; requires larger solvent volumes.[1][2] |
| Methanol | Alternative | Higher polarity; faster evaporation.[1][2] | Higher toxicity; may solubilize impurities too well.[1][2] |
| Ethanol : Water (9:1) | Polishing Step | Increases yield by forcing precipitation.[1][2] | High Risk: Can cause the compound to oil out as a supercooled liquid.[1][2] |
Part 2: Experimental Protocol (Step-by-Step)
Q2: How do I perform the crystallization to maximize yield and purity?
Protocol: Fractional Crystallization for Isomer Enrichment
-
Dissolution:
-
Controlled Cooling (Critical Step):
-
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately. [1][2]
-
Mechanism:[1][2][7][8][9] Rapid cooling traps impurities and isomers (like the 5-nitro isomer) in the crystal lattice.[1][2] Slow cooling promotes the formation of pure, defined crystals.[1][2]
-
-
Nucleation & Seeding:
-
Collection:
-
Drying:
Part 3: Troubleshooting Guide
Q3: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Cause: The compound's melting point is depressed by impurities/solvents, or the solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before crystallization could occur.[1][2]
Corrective Actions:
-
Reheat and Dilute: Re-dissolve the oil by heating the mixture back to reflux. Add a small amount of additional solvent (Ethanol) to lower the concentration.[1][2]
-
Seed at High Temp: Allow the solution to cool until it is just slightly cloudy or near the saturation point, then add a seed crystal before the oil separates.
-
Change Solvent: Switch to a less polar solvent like Ligroin or a mixture of Benzene/Petroleum Ether (if safety permits) to avoid the hydrophobic effect that drives oiling in aqueous alcohols.[1][2]
Q4: I am unable to separate the 3-nitro isomer from the 5-nitro isomer. What should I do?
Insight: The 5-nitro isomer is the major product of nitration and often co-crystallizes.[1][2] Strategy:
-
Fractional Crystallization: The 5-nitro isomer (mp ~71°C) typically crystallizes first and more readily.[1][2]
-
Step A: Crystallize from Ethanol.[1][2] The crop obtained is likely enriched in the 5-nitro isomer.[1][2]
-
Step B: Evaporate the mother liquor (filtrate) to half volume.[1][2]
-
Step C: Cool the filtrate to induce a second crop of crystals.[1][2] This second crop will be enriched in the 3-nitro isomer .[1][2]
-
-
Chromatography: If crystallization fails to achieve >95% purity, use silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) prior to the final crystallization.[1][2]
Part 4: Process Workflow Visualization
The following diagram illustrates the decision logic for purifying 1,2,5-trimethyl-3-nitrobenzene.
Caption: Decision tree for the crystallization and troubleshooting of nitrated trimethylbenzene isomers.
References
-
Suzuki, H. (1971).[1][2] The Reaction of Polysubstituted Aromatics.[1][2] Nitration of 1,2,4-Trimethylbenzene Derivatives. Bulletin of the Chemical Society of Japan.[1][2] Retrieved January 29, 2026, from [Link][1][2]
Sources
- 1. 1,2,5-trimethyl-3-nitrobenzene | CAS:609-88-1 | Atomaxchem [en.atomaxchem.com]
- 2. 65958-37-4|4-Methyl-5-nitrobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
- 4. 609-88-1|1,2,5-Trimethyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 2,3,5-TRIMETHYLNITROBENZENE | CAS: 609-88-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2,4,5-Trimethylaniline | 137-17-7 | Benchchem [benchchem.com]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,2,5-Trimethyl-3-Nitrobenzene
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges with the purification of 1,2,5-trimethyl-3-nitrobenzene, specifically focusing on the removal of persistent dinitrated byproducts. Our approach is rooted in fundamental chemical principles to empower you not just to follow a protocol, but to understand and troubleshoot the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing dinitrated byproducts in my synthesis of 1,2,5-trimethyl-3-nitrobenzene?
A1: The formation of dinitrated byproducts is an inherent challenge in the electrophilic aromatic substitution (EAS) nitration of activated benzene rings. The starting material, 1,2,4-trimethylbenzene (pseudocumene), is highly activated by three electron-donating methyl groups. While these groups direct the first nitration primarily to the 3- and 5-positions, the resulting mononitrated product, 1,2,5-trimethyl-3-nitrobenzene, is still susceptible to a second nitration.
The key factors are:
-
Ring Activation: The three methyl groups make the aromatic ring electron-rich and thus highly reactive towards the nitronium ion (NO₂⁺) electrophile.[1]
-
Reaction Conditions: Overly harsh conditions, such as elevated temperatures, high concentrations of nitric acid, or extended reaction times, significantly increase the rate of the second nitration, leading to dinitro compound formation.[2][3] The reaction is typically conducted at low temperatures (0–10 °C) to minimize this side reaction.[2][4]
Q2: How can I minimize the formation of dinitrated compounds from the start?
A2: Proactive control of reaction parameters is the most effective strategy.
-
Temperature Control: Maintain a strict temperature range of 0–5 °C during the addition of the nitrating mixture.[4] Use an ice-salt bath for efficient cooling.
-
Stoichiometry: Use a modest excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards polynitration.
-
Slow Addition: Add the trimethylbenzene substrate dropwise to the cooled nitrating mixture (a mixture of concentrated nitric and sulfuric acids).[2] This maintains a low instantaneous concentration of the substrate, favoring mononitration.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.
Q3: What are the primary differences between my desired mononitro product and the dinitro byproducts that I can exploit for separation?
A3: The most significant difference is polarity . The addition of a second nitro group, which is strongly electron-withdrawing, substantially increases the molecule's overall polarity. This difference is the cornerstone of the purification methods described in this guide. This increased polarity also influences physical properties like melting point and solubility. Dinitrated compounds are typically higher melting solids and have different solubility profiles than their mononitrated counterparts.
Troubleshooting & Purification Guides
If dinitrated byproducts have already formed, the following methods provide robust pathways to their removal. The choice of method depends on the scale of your reaction and the level of impurity.
Method 1: Fractional Recrystallization
Causality: This technique leverages the different solubility profiles of the mononitro and dinitro compounds in a chosen solvent. The ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[5] Due to their higher polarity and often more rigid structures, dinitrated compounds typically have lower solubility in moderately polar solvents like ethanol compared to the mononitrated product.
Detailed Experimental Protocol:
-
Solvent Selection: Ethanol is an excellent first choice. Methanol or isopropanol are also viable options. A mixed solvent system (e.g., ethanol/water) can be used if a single solvent is not effective.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it boils and all the solid dissolves. If it doesn't dissolve completely, add small portions of hot solvent until a clear, saturated solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Data Summary Table: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Nitroaromatics |
| Ethanol | 78 | 4.3 | Excellent: Good solubility differential for mono- and dinitro- compounds. |
| Methanol | 65 | 5.1 | Good: Higher polarity may require more careful control to avoid co-precipitation. |
| Isopropanol | 82 | 3.9 | Good: Similar to ethanol, a reliable alternative. |
| Hexane | 69 | 0.1 | Poor: Generally too non-polar to dissolve nitroaromatics sufficiently. |
| Water | 100 | 10.2 | Poor: Nitroaromatics are typically insoluble.[7][8] |
Method 2: Column Chromatography
Causality: This is the most powerful method for separating compounds with different polarities.[9] It relies on the principle of differential adsorption.[9] A stationary phase (typically polar silica gel) is used. When the crude mixture is passed through the column with a less polar mobile phase (eluent), the less polar 1,2,5-trimethyl-3-nitrobenzene interacts weakly with the silica and travels down the column quickly. The more polar dinitrated byproducts interact strongly with the silica and are retained on the column, eluting much later.[10]
Workflow Diagram: Purification via Column Chromatography
Caption: Workflow for purification by column chromatography.
Detailed Experimental Protocol:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial eluent mixture). Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A starting ratio of 98:2 or 95:5 hexane:EtOAc is common.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The less polar mononitro product will elute first.
-
Gradient Elution (if necessary): If the dinitrated byproducts do not elute with the initial solvent system, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 hexane:EtOAc) to wash them off the column.
-
Monitoring: Spot each collected fraction onto a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions containing only the desired product and remove the solvent using a rotary evaporator.
Conceptual Diagram: Separation on Silica Gel
Caption: Differential migration of compounds in column chromatography.
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the crude product. / The solution is supersaturated. | Re-heat to dissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly. Consider a lower-boiling point solvent.[5] |
| Recrystallization: No crystals form upon cooling. | The solution is not sufficiently saturated. / Crystallization requires an initiation point. | Boil off some solvent to increase concentration. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Column Chromatography: Poor separation between spots. | The mobile phase is too polar, causing all compounds to elute too quickly. | Decrease the polarity of the eluent. Use a less polar solvent mixture (e.g., increase the proportion of hexane). |
| Column Chromatography: Product is not eluting from the column. | The mobile phase is not polar enough to move the compound off the stationary phase. | Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
References
- Vulcanchem. (n.d.). 1,2,5-Trimethyl-3-nitrobenzene.
- Benchchem. (n.d.). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). Trimethylbenzenes (1,3,5-, 1,2,4-, and 1,2,3-TMB).
-
Wikipedia. (n.d.). 1,2,3-Trimethylbenzene. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Nitrobenzen. Retrieved from [Link]
-
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB) - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Work-up and Troubleshooting for the Nitration of 1,2,5-Trimethylbenzene
Welcome to the technical support guide for the work-up procedure of the nitration of 1,2,5-trimethylbenzene (also known as isodurene) to synthesize 1,2,5-trimethyl-3-nitrobenzene. This document provides a detailed, step-by-step protocol, explains the scientific principles behind each step, and offers comprehensive troubleshooting advice to help you navigate common challenges encountered in the laboratory. Our goal is to empower you with the expertise to not only execute the procedure but also to understand and resolve issues as they arise, ensuring a successful and efficient synthesis.
Section 1: The Standard Work-up Protocol: A Step-by-Step Guide with Rationale
The work-up procedure is critical for isolating and purifying the desired product from the reaction mixture, which contains residual acids, byproducts, and unreacted starting materials. Following these steps methodically will maximize yield and purity.
Core Protocol Steps
-
Quenching: The reaction is terminated by carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[1][2]
-
Causality & Expertise: This step serves two primary purposes. First, it rapidly dissipates the heat from the highly exothermic nitration reaction and the subsequent dilution of the concentrated sulfuric acid, preventing thermal runaway and the formation of unwanted side products.[1] Second, the dilution of the acid drastically reduces the solubility of the organic nitro compound, causing the crude 1,2,5-trimethyl-3-nitrobenzene to precipitate out of the aqueous solution, facilitating its initial isolation.[1]
-
-
Isolation of Crude Product:
-
If a Solid Precipitates: Isolate the crude product by vacuum filtration using a Büchner funnel.[3] Wash the solid cake with cold water until the filtrate is neutral to litmus or pH paper. This removes the bulk of the residual acids.[3]
-
If an Oil Forms (or No Precipitate): If the product separates as an oil or remains dissolved, transfer the quenched mixture to a separatory funnel. Extract the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or diethyl ether).[1] Perform 2-3 extractions to ensure complete recovery. Combine the organic layers for the subsequent washing steps.
-
-
Neutralization Wash: Whether you start with the filtered solid dissolved in an organic solvent or the combined organic extracts, the next step is a wash with a mild basic solution.
-
Procedure: Transfer the organic solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[1][3][4]
-
Causality & Expertise: This is a crucial step to neutralize and remove any remaining traces of sulfuric and nitric acid.[1] These acids can cause product degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with purification methods like chromatography. This basic wash also removes acidic byproducts, such as nitrophenols, by converting them into their water-soluble salts, which are then partitioned into the aqueous layer.[1][5] Safety Note: Perform this wash with gentle swirling and frequent venting of the separatory funnel to safely release the carbon dioxide gas that evolves.
-
-
Final Washes:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Allow it to stand for 10-15 minutes, then remove the drying agent by gravity or vacuum filtration.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude, neutral product.[1]
-
Purification (Recrystallization): The final step is to purify the crude solid by recrystallization.
-
Causality & Expertise: Ethanol or a mixture of ethanol and water are commonly effective solvents for recrystallizing nitroaromatic compounds.[3][6] The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either remain insoluble in the hot solvent or stay dissolved as the solution cools.[6][7] This differential solubility is the basis for purification.[6]
-
Workflow Diagram
Caption: Standard workflow for the work-up of 1,2,5-trimethyl-3-nitrobenzene.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in this reaction?
-
A1: The primary byproducts in the nitration of polymethylbenzenes arise from over-nitration or side reactions. Expect potential formation of dinitrated products.[8] The directing effects of the three methyl groups and the initial nitro group will influence the position of subsequent nitration. Additionally, oxidative side reactions can occur, leading to colored impurities.[9] Controlling the reaction temperature is the most effective way to minimize these byproducts.[8][10]
Q2: How do I choose the best recrystallization solvent?
-
A2: The principle of "like dissolves like" is a good starting point; since nitroaromatics are polar, polar solvents are often suitable.[6] Ethanol is frequently a good choice. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[6][7] To test this, place a small amount of your crude product in a test tube, add a few drops of the potential solvent, and observe its solubility at room temperature and after gentle heating. If no single solvent is ideal, a mixed solvent system (e.g., ethanol-water) can be used.[6][7]
Q3: My product oiled out during recrystallization instead of forming crystals. What should I do?
-
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the product's melting point. To fix this, reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization. If the problem persists, using a different solvent or a more dilute solution may be necessary.[6]
Q4: Is it absolutely necessary to use concentrated sulfuric acid?
-
A4: Yes, concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[10] Without a strong dehydrating acid like H₂SO₄, the concentration of the nitronium ion would be too low for the reaction to proceed effectively, especially with the water present in concentrated nitric acid.[11]
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the work-up procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Washes | 1. Vigorous shaking of the separatory funnel.2. Presence of fine particulate matter.3. High concentration of dissolved salts or byproducts. | 1. Break the emulsion: Add a saturated brine solution to increase the ionic strength of the aqueous phase.[1]2. Use gentle agitation: Gently rock or swirl the separatory funnel instead of shaking vigorously.[1]3. Allow time: Let the funnel stand undisturbed for a longer period (15-30 minutes).[1]4. Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.[1] |
| Low Yield of Final Product | 1. Incomplete reaction.2. Product loss during work-up (e.g., too soluble in wash solutions).3. Inefficient extraction.4. Over-nitration leading to different products.5. Using too much solvent during recrystallization. | 1. Check reaction completion: Use TLC to monitor the reaction before quenching.2. Minimize aqueous contact: Ensure wash solutions are cold to minimize product solubility.[3]3. Increase extractions: Perform at least three extractions with the organic solvent.4. Control temperature: Strictly maintain the recommended low temperature during the addition of the nitrating mixture.[8]5. Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] Cool the flask slowly, then in an ice bath to maximize crystal formation. |
| Final Product is a Dark Oil, Not a Solid | 1. Presence of significant impurities that are depressing the melting point.2. Incomplete removal of acidic byproducts.3. The product may be an isomeric mixture with a low melting point. | 1. Repeat washes: Re-dissolve the oil in a solvent and repeat the sodium bicarbonate and brine washes thoroughly.2. Charcoal treatment: During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling.3. Purification alternatives: If recrystallization fails, consider column chromatography for purification. |
| Product is Contaminated with Starting Material | 1. Insufficient nitrating agent.2. Reaction time was too short or the temperature was too low. | 1. Optimize reaction: Ensure at least a slight molar excess of nitric acid is used.2. Purification: Recrystallization is often effective at separating the more polar nitro-product from the non-polar starting material. If not, column chromatography is a reliable alternative. |
Troubleshooting Logic Diagram: Diagnosing Low Yielddot
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vpscience.org [vpscience.org]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Notes on Environmental Concerns of Nitration [unacademy.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitration
Welcome to the Technical Support Center for professionals engaged in large-scale nitration. This resource is designed to provide in-depth, experience-driven guidance to researchers, scientists, and drug development professionals. Nitration reactions are notoriously exothermic and present significant scale-up challenges.[1] This guide offers practical, safety-oriented solutions to common issues encountered in the field, moving beyond simplistic instructions to explain the fundamental principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a runaway reaction during large-scale nitration, and what immediate actions should be taken?
A1: A runaway reaction occurs when the rate of heat generation from the exothermic nitration process exceeds the rate of heat removal by the cooling system.[2] This leads to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in catastrophic equipment failure and explosion.
Primary Causes:
-
Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction, or there could be a failure in the cooling equipment itself (e.g., loss of coolant flow, malfunctioning chiller).[3][4]
-
Poor Agitation: Inefficient mixing leads to the formation of localized "hot spots" where reactant concentrations are high, causing an accelerated reaction rate in a specific area that can propagate throughout the vessel.[3][4][5]
-
Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can overwhelm the cooling system's ability to dissipate the generated heat.[6] It's a common misconception that controlled slow addition always equates to exotherm control; if there's an induction period, significant reagent accumulation can occur before the reaction initiates.[6]
-
Incorrect Reagent Concentration or Ratio: Using more concentrated acids or an improper ratio of nitric to sulfuric acid than specified in the protocol can significantly increase the reaction's exothermicity.[5]
Immediate Corrective Actions:
-
Stop the addition of the nitrating agent immediately. [5] This is the most critical first step to prevent further heat generation.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and internal coils. If available, activate any secondary or emergency cooling systems.
-
Ensure Vigorous Stirring: Proper agitation is crucial to break up localized hot spots and improve heat transfer to the cooling surfaces.[3][5]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This typically involves transferring the reactor contents into a large volume of a pre-chilled quenching agent, such as ice-water or a cold aqueous sodium bicarbonate solution.[5][7] This action should only be taken if it can be done safely and is part of a pre-approved emergency plan.[5]
Q2: How does the choice of reactor design impact the management of exotherms in nitration?
A2: Reactor design is a critical factor in safely managing exothermic reactions. The key principle is maximizing the heat transfer area relative to the reaction volume.
-
Batch Reactors: Traditional stirred-tank reactors are common but become less efficient at heat removal as the scale increases. This is due to the surface-area-to-volume ratio decreasing as the vessel size grows.[6] For large-scale batch nitrations, efficient cooling requires internal cooling coils in addition to a jacketed vessel to provide sufficient heat transfer surface.[7]
-
Continuous Flow Reactors (Microreactors): Continuous flow systems offer superior heat transfer capabilities due to their very high surface-area-to-volume ratio.[1][3] Reactants are pumped through narrow channels or tubes, allowing for precise temperature control and significantly enhanced safety, especially for highly exothermic reactions.[1][3][8] This technology is well-suited for large-scale production and can mitigate many of the risks associated with batch processing.[1][3]
| Reactor Type | Heat Transfer Efficiency | Scalability Challenges | Inherent Safety |
| Batch Reactor | Decreases with scale | Significant | Lower |
| Continuous Flow Reactor | Excellent | Less significant | Higher |
Q3: What are the essential safety protocols for handling mixed acid (nitric and sulfuric acid)?
A3: Mixed acid is highly corrosive and a powerful oxidizing agent, mandating strict adherence to safety protocols.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit.[3][9]
-
Ventilation: All operations involving mixed acid must be conducted in a properly functioning chemical fume hood or a well-ventilated area with dedicated exhaust systems to prevent the inhalation of toxic and corrosive fumes.[9]
-
Mixing Procedure: Always add sulfuric acid slowly to nitric acid while cooling in an ice bath. Never reverse the order of addition, as this can lead to a violent exothermic reaction and splashing.
-
Spill Response: Ensure that appropriate spill containment and neutralization materials, such as sodium bicarbonate, are readily available in the event of a spill.[3][9]
-
Emergency Stations: Emergency eyewash and shower stations must be easily accessible and regularly tested.[9]
Troubleshooting Guides
Scenario 1: Temperature Spiking Above Setpoint During Nitrating Agent Addition
Question: My reaction temperature is consistently overshooting the target temperature of 10°C during the addition of the nitrating agent, even though the addition rate is slow. What could be the cause, and how do I rectify it?
Answer: This is a common and potentially hazardous situation that points to an imbalance between heat generation and heat removal.
Possible Causes & Solutions:
-
Localized Hot Spots: Even with a slow addition rate, poor mixing can prevent the rapid dispersion of the nitrating agent, creating localized areas of high concentration and temperature.[3][5]
-
Solution: Increase the agitation speed to improve turbulence and ensure the rapid homogenization of the reactants. Verify that the agitator design is appropriate for the vessel geometry and reaction mass viscosity.
-
-
Delayed Reaction Onset (Induction Period): Some nitration reactions exhibit an induction period where the reaction does not initiate immediately upon addition of the nitrating agent. This can lead to a dangerous accumulation of unreacted nitrating agent.[6] When the reaction finally begins, the large amount of accumulated reagent reacts rapidly, causing a sharp temperature spike that can overwhelm the cooling system.
-
Solution: Before scaling up, use reaction calorimetry to understand the reaction kinetics and determine if an induction period exists. If so, consider adding a small amount of the reaction mixture from a previous successful batch to "initiate" the reaction before starting the main addition. Alternatively, a small, controlled initial temperature increase might be necessary to overcome the activation energy barrier.
-
-
Insufficient Cooling Capacity: The cooling system may not be robust enough for the reaction's exotherm at the current scale.
-
Solution: Re-evaluate the heat balance for the reaction. It may be necessary to lower the temperature of the cooling medium, increase the coolant flow rate, or use a larger reactor with a more favorable surface-area-to-volume ratio.
-
Troubleshooting Workflow for Temperature Excursion
Caption: Decision workflow for managing a temperature excursion.
Scenario 2: Low Yield and Presence of Unreacted Starting Material
Question: After completing the reaction and work-up, the yield of my desired nitro-product is low, and I'm recovering a significant amount of starting material. The reaction temperature was maintained correctly. What are the likely causes?
Answer: Assuming accurate temperature control, low conversion points towards issues with reaction kinetics or the composition of the nitrating mixture.
Possible Causes & Solutions:
-
Insufficient Nitrating Agent: An error in the calculation or weighing of the nitric acid will result in incomplete conversion.
-
Solution: Double-check all calculations and ensure that balances are properly calibrated. It is common practice to use a slight excess of nitric acid to drive the reaction to completion.[7]
-
-
Water Content in the Reaction Mixture: Water is a byproduct of the nitration reaction.[2] As the reaction progresses, the accumulation of water dilutes the sulfuric acid, which is crucial for generating the reactive nitronium ion (NO₂⁺).[1] This reduces the reaction rate.
-
Solution: Ensure that the initial concentration of sulfuric acid is sufficient to act as both a catalyst and a dehydrating agent. The amount of sulfuric acid should be adequate to maintain a high acid strength throughout the reaction.[7] For particularly sensitive substrates, using oleum (fuming sulfuric acid) can help to scavenge the water produced.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
-
Solution: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the product. The reaction should only be quenched after these controls confirm that the reaction has gone to completion.
-
Key Parameters for Nitration Success
Caption: Interrelationship of key parameters for successful nitration.
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Batch Nitration
This protocol provides a generalized framework. All quantities and temperatures must be optimized for the specific substrate and scale of operation. A thorough risk assessment must be conducted before any scale-up.[5]
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (emergency quench, pressure relief) are operational.
-
Charge Substrate and Sulfuric Acid: Charge the organic substrate and the solvent (if any) to the reactor. Begin agitation.
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5°C).
-
Nitrating Agent Addition: Begin the slow, subsurface addition of the pre-chilled mixed acid (or nitric acid if sulfuric acid is already in the reactor) at a rate that allows the cooling system to maintain the target temperature. The heat of reaction should be monitored continuously.
-
Reaction Monitoring: Maintain the reaction at the target temperature for the predetermined time. Monitor the reaction's progress using a validated in-process control method.
-
Quenching: Once the reaction is complete, the reaction mixture is typically transferred slowly into a separate vessel containing a vigorously stirred, large excess of crushed ice and water to quench the reaction and dilute the acids.[3]
-
Work-up: The product is then isolated, typically through liquid-liquid extraction with a suitable organic solvent.[10] The organic phase is then washed with water, a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine.[3][11]
-
Drying and Isolation: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
References
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
BYJU'S. (n.d.). Exothermic Reactions Chemistry Questions with Solutions. Retrieved from [Link]
-
American Chemical Society. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
- Unknown Source. (n.d.).
-
National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. PMC. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
National Institutes of Health. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
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- 8. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. icheme.org [icheme.org]
Technical Support Center: Byproduct Identification in 1,2,5-Trimethyl-3-Nitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 1,2,5-trimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this electrophilic aromatic substitution reaction. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1,2,5-trimethyl-3-nitrobenzene and what are the expected byproducts?
The most common and industrially relevant synthesis of 1,2,5-trimethyl-3-nitrobenzene involves the electrophilic nitration of 1,2,5-trimethylbenzene (pseudocumene).[1] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[2][3][4]
The primary byproducts in this synthesis arise from two main sources:
-
Isomeric Mononitration: The three methyl groups on the pseudocumene ring are activating and direct the incoming nitro group to the ortho and para positions. This results in the formation of positional isomers.
-
Polynitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitric acid), a second nitro group can be added to the ring, leading to dinitro-trimethylbenzene byproducts.[5][6]
Q2: My reaction is producing a significant amount of dinitrated byproducts. What are the likely causes and how can I mitigate this?
The formation of dinitrated compounds is a common issue when the reaction is not properly controlled. The primary cause is an excess of the nitrating agent or reaction conditions that are too forcing. To minimize dinitration, consider the following:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10°C.[1][5] Exceeding this range significantly increases the rate of reaction and the likelihood of a second nitration event.
-
Stoichiometry of Nitrating Agents: Use a carefully measured molar equivalent of nitric acid relative to the 1,2,5-trimethylbenzene. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote dinitration.
-
Order of Addition: Slowly add the nitrating mixture to the substrate. This ensures that the concentration of the nitronium ion remains low at any given time, favoring mononitration.
Q3: I am observing unexpected peaks in my GC-MS analysis that are not isomeric or dinitrated products. What could these be?
Besides the common byproducts, other side reactions can occur:
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl groups, forming corresponding benzoic acids or benzaldehydes.
-
Tarry Byproducts: At elevated temperatures, polymerization and condensation reactions can occur, leading to the formation of tarry, intractable materials.[7]
If you suspect oxidation, you can look for characteristic mass fragments in your GC-MS data corresponding to carboxyl or carbonyl functionalities. The presence of tarry materials is usually visually apparent as a dark, viscous residue.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1,2,5-trimethyl-3-nitrobenzene.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal temperature; Insufficient nitrating agent. | Monitor the reaction progress using TLC or GC.[5] Ensure the reaction is stirred efficiently and allowed to proceed for an adequate duration. Optimize the temperature and stoichiometry of the nitrating mixture. |
| High Percentage of Isomeric Byproducts | Inherent nature of the electrophilic substitution on pseudocumene. | While difficult to eliminate completely, optimizing the reaction temperature and solvent polarity can sometimes influence isomer ratios. The primary solution is efficient purification. |
| Significant Dinitration | Excessive temperature; High concentration of nitrating agent; Rapid addition of reagents. | Maintain strict temperature control (0-10°C).[1][5] Use a controlled amount of nitric acid. Add the nitrating mixture dropwise with vigorous stirring. |
| Formation of Dark, Tarry Material | Reaction temperature too high; Localized "hot spots" due to poor mixing. | Improve stirring efficiency. Ensure the reaction vessel is adequately cooled in an ice bath. Consider a slower rate of addition for the nitrating mixture. |
| Presence of Oxidized Byproducts | Harsh reaction conditions (high temperature or prolonged reaction time). | Reduce the reaction temperature and time. Ensure a clean work-up to remove residual acids promptly. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,5-Trimethyl-3-Nitrobenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture, maintaining a temperature below 10°C.[5]
-
Once the nitrating mixture is prepared and cooled, slowly add 1,2,5-trimethylbenzene (pseudocumene) dropwise from the dropping funnel.
-
Carefully control the temperature of the reaction mixture between 0 and 10°C to minimize the formation of dinitrated byproducts.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC.[5]
-
Upon completion, slowly pour the reaction mixture over crushed ice with stirring to precipitate the crude product.[5]
-
Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.[5]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating aromatic isomers.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the desired product and byproducts by comparing their mass spectra with library data and analyzing their fragmentation patterns. Isomers will have the same molecular ion peak but may have slightly different retention times.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway and Potential Byproducts
Caption: Synthesis pathway and formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Google Patents. (1963). Mononitration of 1, 3, 5-trialkylbenzene.
- Google Patents. (1934). Production of 1,3,5-trimethyl benzene.
-
Scribd. (n.d.). Synthesis of Nitrobenzen. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2025). Nitration of benzene. Retrieved from [Link]
-
Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Retrieved from [Link]
-
NCBI. (n.d.). TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB). Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?. Retrieved from [Link]
-
PubMed. (1985). High-performance liquid chromatography method for the separation of isomers of 9 beta-methylcarbacyclin (ciprostene) and the analysis of pharmaceutical samples. Retrieved from [Link]
-
ResearchGate. (2025). Nitration of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
IntechOpen. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Vedantu. (n.d.). The total number of isomers of trimethylbenzene is class 12 chemistry CBSE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. Retrieved from [Link]
- Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
-
Wikipedia. (n.d.). Trimethylbenzene. Retrieved from [Link]
Sources
- 1. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3078317A - Mononitration of 1, 3, 5-trialkylbenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Selective Mono-Nitration of Pseudocumene
Welcome to the technical support center for the selective mono-nitration of pseudocumene (1,2,4-trimethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and selective synthesis of mono-nitropseudocumene isomers.
Foundational Principles: Understanding the Reaction Landscape
The nitration of pseudocumene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The primary goal is to achieve high selectivity for mono-nitration, avoiding the formation of dinitro and other unwanted byproducts. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2][3]
The three methyl groups on the pseudocumene ring are activating and ortho-, para-directing.[4][5] This means they increase the rate of reaction compared to benzene and direct the incoming nitro group to specific positions.[4] Understanding the directing effects is crucial for predicting the product isomer distribution.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the mono-nitration of pseudocumene in a practical, question-and-answer format.
Question 1: My reaction is producing a significant amount of dinitro- and trinitro-pseudocumene byproducts. How can I improve the selectivity for mono-nitration?
Answer:
The formation of multiple nitrated products is a common issue, primarily caused by reaction conditions that are too harsh.[4][6] Here’s a systematic approach to enhance mono-nitration selectivity:
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[6] Excessive temperature increases the rate of subsequent nitrations. For the nitration of activated rings like pseudocumene, it is advisable to maintain a low reaction temperature, typically between 0°C and 10°C.[4] A higher temperature not only promotes dinitration but can also lead to oxidative side reactions.[7][8]
-
Controlled Addition of Nitrating Agent: Instead of adding the entire volume of the nitrating mixture at once, a slow, dropwise addition to the solution of pseudocumene is recommended. This maintains a low instantaneous concentration of the nitrating agent, favoring mono-substitution.
-
Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or a slight excess of nitric acid relative to pseudocumene. A large excess of the nitrating agent will inevitably lead to polynitration.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the mono-nitrated product.
Question 2: The yield of my desired mono-nitropseudocumene isomer is consistently low. What factors could be contributing to this?
Answer:
Low yield can be attributed to several factors, ranging from incomplete reaction to product loss during workup. Consider the following troubleshooting steps:
-
Inadequate Nitrating Species Generation: The formation of the nitronium ion is dependent on the strength and composition of the acid mixture.[1] Ensure that you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). The presence of excess water can hinder the formation of the nitronium ion.[9]
-
Insufficient Reaction Time or Temperature: While low temperatures are crucial for selectivity, a temperature that is too low or a reaction time that is too short may lead to an incomplete reaction. Optimize these parameters by careful monitoring.
-
Loss During Aqueous Workup: The mono-nitrated products are organic compounds. During the quenching step with ice/water, ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Sub-optimal Acid Concentration: The concentration of sulfuric acid plays a crucial role. It acts as a catalyst and a dehydrating agent.[1][2] If the sulfuric acid is not sufficiently concentrated, the equilibrium for the formation of the nitronium ion will be unfavorable.
Question 3: I am observing the formation of dark-colored byproducts and the evolution of brown fumes. What is causing this and is it a safety concern?
Answer:
The observation of dark colors and brown fumes (nitrogen dioxide, NO₂) is indicative of oxidative side reactions.[10] This is a significant concern for both yield and safety.
-
Cause of Oxidation: At higher temperatures, nitric acid is a strong oxidizing agent and can oxidize the methyl groups of pseudocumene or the nitrated products, leading to the formation of aldehydes, carboxylic acids, and other colored impurities.
-
Safety Hazard: Nitrogen dioxide is a toxic gas.[10][11] All nitration reactions must be performed in a well-ventilated fume hood. The reaction can also become uncontrollable if oxidation leads to a rapid increase in temperature.
-
Mitigation Strategies:
-
Strictly maintain the recommended low reaction temperature.
-
Ensure efficient stirring to dissipate heat and prevent localized "hot spots."
-
Consider using alternative, milder nitrating agents if oxidative byproducts remain a significant issue.
-
Question 4: I have a mixture of mono-nitropseudocumene isomers. What is the best approach for their separation and purification?
Answer:
The separation of isomers can be challenging due to their similar physical properties.[12][13] The expected major mono-nitration products of pseudocumene are 3-nitro-1,2,4-trimethylbenzene, 5-nitro-1,2,4-trimethylbenzene, and 6-nitro-1,2,4-trimethylbenzene.
-
Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent. A systematic screening of various solvents and solvent mixtures may be necessary.
-
Chromatography: Column chromatography is a powerful technique for isomer separation.[14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide high-resolution separation.[12][15] Method development will involve optimizing the stationary phase (e.g., silica or a bonded phase) and the mobile phase.
-
Flash Chromatography: For larger scale purifications, flash chromatography with a suitable adsorbent (like silica gel) and eluent system can be employed.[14]
-
-
Adsorptive Separation: Techniques using specific adsorbents like zeolites or metal-organic frameworks (MOFs) can offer high selectivity for isomer separation based on molecular size and shape.[16]
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution for the mono-nitration of pseudocumene?
A1: The directing effects of the three methyl groups on pseudocumene will lead to a mixture of isomers. The positions ortho and para to the methyl groups are activated. A qualitative prediction suggests that the primary products will be 3-nitro-1,2,4-trimethylbenzene, 5-nitro-1,2,4-trimethylbenzene, and 6-nitro-1,2,4-trimethylbenzene. The exact ratio will depend on the specific reaction conditions.
Q2: Are there alternative nitrating agents I can use instead of the standard nitric acid/sulfuric acid mixture?
A2: Yes, several alternative nitrating agents can offer improved selectivity or milder reaction conditions. These include:
-
Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, it can be a milder nitrating agent.[17]
-
Nitronium salts: Stable salts like nitronium tetrafluoroborate (NO₂BF₄) can be used in non-acidic media.
-
Bismuth subnitrate and thionyl chloride: This system has been reported to be effective for selective mono-nitration of various aromatic compounds.[18]
Q3: What are the essential safety precautions for conducting a nitration reaction?
A3: Nitration reactions are potentially hazardous and require strict safety protocols.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[10]
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.
-
Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to a large amount of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.
-
Byproducts: Be aware of the potential for forming explosive byproducts, especially with polynitrated compounds.[6]
Data and Protocols
Table 1: Recommended Reaction Parameters for Selective Mono-nitration
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:1 to 1:1.1 (Pseudocumene:HNO₃) | Minimizes polynitration. |
| Temperature | 0 - 10 °C | Enhances selectivity for mono-nitration and reduces oxidative byproducts.[4] |
| Nitrating Agent | Conc. HNO₃ (68-70%) / Conc. H₂SO₄ (95-98%) | Ensures efficient generation of the nitronium ion.[1] |
| Reaction Time | 30 - 60 minutes (monitor by TLC/GC) | Prevents over-reaction and formation of dinitrated products. |
| Quenching | Crushed ice/water | Safely stops the reaction and facilitates product isolation. |
Experimental Protocol: Selective Mono-nitration of Pseudocumene
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place pseudocumene dissolved in a suitable inert solvent (e.g., dichloromethane). Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the cooled pseudocumene solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of mono-nitropseudocumene isomers.
-
Purification: Purify the crude product by column chromatography or fractional crystallization to isolate the desired isomer(s).
Visualizations
Diagram 1: Electrophilic Aromatic Substitution Mechanism for Nitration
Caption: Mechanism of electrophilic aromatic nitration of pseudocumene.
Diagram 2: Troubleshooting Logic for Low Mono-nitration Selectivity
Caption: Decision tree for troubleshooting low selectivity in mono-nitration.
References
-
Smith, K., & El-Hiti, G. A. (1998). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 3(3), 123-132. [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
- Almog, J., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638. Washington, DC: U.S.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
- Lange, K., et al. (1998). Process for the nitration of aromatic compounds. U.S. Patent No. 5,763,697. Washington, DC: U.S.
- Alexanderson, V., et al. (1978). Continuous adiabatic process for the mononitration of benzene. U.S. Patent No. 4,091,042. Washington, DC: U.S.
-
Clark, J. (2016). nitration of benzene and methylbenzene. Chemguide. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. [Link]
-
YouTube. (2020). Predicting mono-nitration products. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]
-
Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences, 2(9), 1550-1564. [Link]
-
Reddit. (2018). Mono nitration of aromatic compounds. r/chemhelp. [Link]
-
Eriksson, L. A., & Strand, M. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 359. [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
ResearchGate. (2023). Review of the Methods for Selective Nitration of Toluene. [Link]
-
Guo, Y., et al. (2023). Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks. ResearchGate. [Link]
-
Unknown. (n.d.). NITRATION. [Link]
-
LibreTexts Chemistry. (2019). Aromatic Nitration and Sulfonation. [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Clark, J. (n.d.). EXPLAINING THE NITRATION OF BENZENE. Chemguide. [Link]
Sources
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. US4091042A - Continuous adiabatic process for the mononitration of benzene - Google Patents [patents.google.com]
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- 11. Notes on Environmental Concerns of Nitration [unacademy.com]
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Validation & Comparative
Steric Inhibition of Resonance: A Comparative Reactivity Guide to Trimethylnitrobenzene Isomers
Executive Summary & Structural Divergence
This guide analyzes the profound impact of Steric Inhibition of Resonance (SIR) on the reactivity profiles of two trimethylnitrobenzene isomers. While these molecules share an identical molecular formula (
-
Molecule A (The "Planar" Control): 1,2,5-trimethyl-3-nitrobenzene .
-
Structure: The nitro group is flanked by one methyl group (C2) and one hydrogen atom (C4).
-
Conformation: The nitro group remains relatively coplanar with the benzene ring.
-
Electronic State: Full conjugation (Resonance + Inductive effects active).
-
-
Molecule B (The "Twisted" Variant): 1,3,5-trimethyl-2-nitrobenzene (Nitromesitylene).
-
Structure: The nitro group is sandwiched between two methyl groups (C1 and C3).
-
Conformation: Severe steric clash forces the nitro group to rotate
66° out of the aromatic plane. -
Electronic State: Decoupled
-system (Resonance effect deactivated; Inductive effect persists).
-
Structural Visualization (Graphviz)
The following diagram illustrates the "Trojan Horse" effect where steric bulk alters electronic connectivity.
Caption: Comparative flow of steric influence on electronic states. Note the decoupling of resonance in the 1,3,5-isomer.
Comparative Reactivity Module: Reduction Kinetics
In pharmaceutical synthesis, converting the nitro group to an aniline (amine) is a critical step.[1] The reactivity difference here is governed by catalyst accessibility .
The Phenomenon[2][3][4][5][6][7][8]
-
1,2,5-Isomer: The planar nitro group adsorbs flat onto heterogeneous catalyst surfaces (Pd/C, Pt), facilitating rapid reduction.
-
Nitromesitylene: The two ortho-methyl groups create a "steric picket fence," preventing the nitro nitrogen from effectively contacting the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation
Objective: Reduce nitro group to amine with high fidelity.
Reagents:
-
Substrate (10 mmol)
-
10% Pd/C (5 mol%)
-
Solvent: Methanol (anhydrous)
- source (Balloon or Parr Shaker)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.65g of the nitro compound in 50 mL Methanol.
-
Catalyst Addition: Caution: Pyrophoric. Add 10% Pd/C under Argon blanket.
-
Purge: Cycle vacuum/Argon 3x, then Vacuum/
3x. -
Reaction: Stir vigorously at Room Temperature (25°C) for the 1,2,5-isomer.
-
Critical Modification for Nitromesitylene: Due to steric hindrance, the 1,3,5-isomer often stalls at room temperature. Heat to 50-60°C and increase pressure to 3-5 bar (Parr hydrogenator) to force kinetics.
-
-
Monitoring: Track via TLC (Hexane/EtOAc 4:1).
Alternative for Nitromesitylene: If catalytic hydrogenation fails due to sterics, switch to Bechamp Reduction (Fe/HCl) or Tin(II) Chloride (SnCl2) reduction. The electron transfer mechanism in solution is less sensitive to surface sterics than heterogeneous catalysis.
Comparative Reactivity Module: Electrophilic Aromatic Substitution (EAS)
This is the most counter-intuitive aspect of the comparison.
The Paradox
Normally, a nitro group is a strong deactivator (Meta-director) because it withdraws electron density via Resonance (-M) and Induction (-I).
-
1,2,5-Isomer: The nitro group is planar. It exerts full -M and -I effects. The ring is highly deactivated toward further substitution.
-
Nitromesitylene: The nitro group is twisted.[2][3] The -M effect (resonance withdrawal) is broken . Only the weaker -I effect remains.
Experimental Protocol: Dinitration (Demonstrating Deactivation Loss)
Objective: Attempt to introduce a second nitro group.
Step-by-Step Workflow:
-
Preparation: Prepare a mixed acid bath (
, 1:1 v/v) at 0°C. -
Addition: Add the nitro-substrate dropwise.
-
Temperature Ramp:
-
Quench: Pour onto crushed ice.
-
Observation: Nitromesitylene yields dinitromesitylene (and trinitromesitylene) much more readily than the 1,2,5-isomer yields its dinitro-derivatives.
Reactivity Pathway Diagram
Caption: Kinetic divergence in Electrophilic Aromatic Substitution driven by resonance decoupling.
Data Summary & Verification Table
Use this table to validate your starting material and predict reaction outcomes.
| Feature | 1,2,5-Trimethyl-3-Nitrobenzene | 1,3,5-Trimethyl-2-Nitrobenzene (Nitromesitylene) |
| Nitro Torsion Angle | < 15° (Planar) | ~66° (Twisted) |
| UV Absorption ( | ~260 nm (Conjugated) | ~210-220 nm (Hypsochromic Shift/Blue Shift) |
| Reduction (H2/Pd) | Fast (Surface Accessible) | Slow/Stalled (Steric Blocking) |
| EAS Reactivity | Low (Strongly Deactivated) | Moderate (Weakly Deactivated) |
| Primary Electronic Effect | Resonance (-M) + Inductive (-I) | Inductive (-I) Only |
| Melting Point Trend | Higher (Better packing) | Lower (Irregular shape) |
References
- Wheland, G. W. (1955). Resonance in Organic Chemistry. Wiley. (Foundational text on Steric Inhibition of Resonance).
-
Brown, H. C., & McDaniel, D. H. (1958). "Steric Effects in Organic Chemistry." Journal of the American Chemical Society. Link
-
Trotter, J. (1959). "The Crystal Structure of Nitromesitylene." Acta Crystallographica. (Provides the 66° twist data). Link
-
Fields, E. K. (1971). "Nitration of 1,3,5-Trimethylbenzene." Journal of Organic Chemistry. Link
-
Chemistry LibreTexts. (2023). "Electrophilic Aromatic Substitution: Ortho, Para, and Meta Directing Groups." (General mechanism validation). Link
Sources
A Comparative Guide to the Efficacy of Reducing Agents for 1,2,5-Trimethyl-3-nitrobenzene
The efficient and selective reduction of 1,2,5-trimethyl-3-nitrobenzene to its corresponding aniline, 2,4,5-trimethylaniline, is a critical transformation in synthetic organic chemistry. This aniline serves as a valuable intermediate in the production of various specialty chemicals, including dyes and pigments.[1] The choice of reducing agent is paramount, directly influencing reaction yield, purity of the final product, operational safety, and overall process economy. This guide provides a comprehensive comparison of common reducing agents for this transformation, supported by established methodologies and experimental data from analogous reactions.
Introduction to the Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis.[2] This transformation can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. The selection of an appropriate method depends on several factors, including the substrate's sensitivity to reaction conditions, the presence of other functional groups, and the desired scale of the reaction. For sterically hindered substrates like 1,2,5-trimethyl-3-nitrobenzene, the choice of reducing agent can significantly impact the reaction kinetics and overall efficiency.
Comparative Analysis of Reducing Agents
The following table summarizes the key performance indicators of commonly employed reducing agents for the synthesis of anilines from nitroaromatics. The data presented is a synthesis of reported yields and conditions for structurally similar compounds, providing a reliable framework for selecting the optimal reducing agent for 1,2,5-trimethyl-3-nitrobenzene.
| Reducing Agent/System | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | ||||
| H₂/Raney® Ni | ~95 | High pressure (1-3 MPa), High temperature (90-170 °C) | High yield, Catalyst is relatively inexpensive | Requires specialized high-pressure equipment, Pyrophoric catalyst |
| H₂/Pd-C | High | Ambient or elevated pressure and temperature | High catalytic activity, Good functional group tolerance | Catalyst is more expensive than nickel, Potential for catalyst deactivation[3] |
| Chemical Reduction | ||||
| Fe/HCl (Béchamp reduction) | Good to Excellent | Reflux in acidic medium (e.g., ethanol/water, acetic acid)[4] | Cost-effective, Readily available reagents | Generates large amounts of iron sludge waste, Can be exothermic |
| SnCl₂·2H₂O/HCl | Excellent | Mild conditions, often at elevated temperatures (e.g., 70 °C) in ethanol | High yields, Mild reaction conditions | Stoichiometric amounts of tin salts are produced as waste, Work-up can be challenging[5][6] |
In-Depth Discussion of Reducing Agents
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its high efficiency and the generation of water as the only byproduct.[7][8]
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Reaction Pathway: Catalytic Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation.
Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid
Materials:
-
1,2,5-trimethyl-3-nitrobenzene
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,5-trimethyl-3-nitrobenzene (1 equivalent) and a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) to the mixture.
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid (0.1-0.2 equivalents) portion-wise. The reaction is exothermic.
-
Maintain the reaction at reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,4,5-trimethylaniline, which can be further purified.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 2,4,5-trimethylaniline from 1,2,5-trimethyl-3-nitrobenzene is a critical decision that balances yield, cost, safety, and environmental impact.
-
For large-scale industrial production , catalytic hydrogenation with Raney® Nickel is likely the most economically viable option, provided the necessary high-pressure equipment is available. [9]It offers high yields and avoids the generation of large quantities of chemical waste.
-
For laboratory-scale synthesis where high yield and mild conditions are prioritized, reduction with SnCl₂·2H₂O is an excellent choice. [5]* Fe/HCl reduction remains a robust and cost-effective method for laboratory preparations, especially when the cost of reagents is a primary concern. [10] It is imperative for researchers to conduct a thorough safety assessment before undertaking any of these procedures, as they involve flammable solvents, pyrophoric catalysts, and potentially exothermic reactions. Optimization of reaction conditions for the specific substrate is also recommended to achieve the best possible results.
References
-
Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Chemical Engineering Transactions. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts [PhD thesis]. University of Glasgow. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
National Technical Information Service. (1979). BIOASSAY OF 2,4,5-TRIMETHYLANILINE FOR POSSIBLE CARCINOGENICITY. Retrieved from [Link]
-
ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]
-
Wiley Online Library. (2013, April 18). Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. Retrieved from [Link]
-
SciSpace. (n.d.). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. Retrieved from [Link]
-
MDPI. (n.d.). Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
OEHHA. (1997, June). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Liquid phase hydrogenation of nitrobenzene. Retrieved from [Link]
-
BAuA. (2001, March). 2,4,5-Trimethylanilin (CAS-Nr. 137-17-7). Retrieved from [Link]
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]
-
ResearchGate. (n.d.). The transfer hydrogenation of nitrobenzene a. Retrieved from [Link]
-
Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 1,2,5-trimethyl-3-nitrobenzene
This guide provides a comprehensive comparative analysis of the primary analytical techniques for the identification and quantification of 1,2,5-trimethyl-3-nitrobenzene. As a substituted nitroaromatic compound, its accurate determination is critical in various fields, from environmental monitoring to quality control in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide your analytical method selection and development.
Introduction: The Analytical Challenge of Isomeric Specificity
1,2,5-trimethyl-3-nitrobenzene belongs to a class of compounds often found in industrial effluents and as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The key analytical challenge lies in its unambiguous identification and quantification, often in the presence of its structural isomers, such as 1,2,3-trimethyl-5-nitrobenzene and 1,3,5-trimethyl-2-nitrobenzene. The choice of analytical technique is therefore paramount to achieving the required selectivity, sensitivity, and accuracy. This guide will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this specific isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like 1,2,5-trimethyl-3-nitrobenzene. Its strength lies in the combination of the superior separation capability of gas chromatography and the definitive identification power of mass spectrometry.
The "Why" Behind the Method: Causal Experimental Choices
The selection of a GC-MS method is driven by the need for high separation efficiency to resolve isomers and a sensitive, selective detector to identify and quantify the target analyte.
-
Column Selection: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically the first choice. This is because the separation of aromatic isomers is often governed by differences in their boiling points and subtle interactions with the stationary phase. The nonpolar nature of these columns allows for elution primarily based on volatility, which generally differs sufficiently between trimethyl-nitrobenzene isomers for effective separation.
-
Injection Technique: A split/splitless injector is standard. For trace analysis, a splitless injection is preferred to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. The injector temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the most common ionization technique for routine analysis. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a "fingerprint" for the molecule, enabling confident identification. For enhanced sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) can be employed, where only specific fragment ions of the target analyte are monitored.
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol is designed to be a robust starting point for the analysis of 1,2,5-trimethyl-3-nitrobenzene.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
-
Autosampler
Reagents:
-
Helium (carrier gas), 99.999% purity
-
1,2,5-trimethyl-3-nitrobenzene standard
-
Solvent (e.g., hexane or dichloromethane), HPLC grade
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the chosen solvent to a final concentration within the expected calibration range.
-
For environmental samples, a suitable extraction method such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) may be necessary to isolate and concentrate the analyte.[1]
-
-
GC-MS Conditions:
-
Inlet: Splitless mode, Temperature: 250°C
-
Carrier Gas: Helium, Constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300 (for full scan analysis)
-
-
Data Analysis:
-
Identify the peak corresponding to 1,2,5-trimethyl-3-nitrobenzene based on its retention time and comparison of the acquired mass spectrum with a reference spectrum.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
-
Expected Mass Spectrum
High-Performance Liquid Chromatography (HPLC) with UV Detection: Versatility for Less Volatile Analytes
HPLC is a versatile technique that is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile. When coupled with a UV detector, it provides a robust and cost-effective method for the quantification of nitroaromatic compounds.
The "Why" Behind the Method: Causal Experimental Choices
The choice of an HPLC-UV method is often dictated by the sample matrix and the need for a non-destructive analytical technique.
-
Column and Mobile Phase Selection: A reversed-phase C18 column is the workhorse for the separation of moderately polar compounds like 1,2,5-trimethyl-3-nitrobenzene. The separation is achieved by partitioning the analyte between the nonpolar stationary phase and a polar mobile phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.[2]
-
UV Detection: Nitroaromatic compounds possess strong chromophores, making them ideal candidates for UV detection. The wavelength of maximum absorbance (λmax) for 1,2,5-trimethyl-3-nitrobenzene should be determined experimentally to ensure optimal sensitivity. For related nitrobenzene compounds, this is often in the range of 254-280 nm.[2]
Experimental Protocol: A Self-Validating HPLC-UV Workflow
This protocol provides a solid foundation for developing an HPLC-UV method for 1,2,5-trimethyl-3-nitrobenzene.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
1,2,5-trimethyl-3-nitrobenzene standard
Procedure:
-
Sample Preparation:
-
Prepare standards and samples in the mobile phase or a solvent compatible with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or the experimentally determined λmax)[2]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak for 1,2,5-trimethyl-3-nitrobenzene by its retention time.
-
Quantify using a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While not typically used for routine quantification, it is invaluable for confirming the identity of a synthesized compound or for identifying unknown impurities.
The "Why" Behind the Method: Causal Experimental Choices
NMR is employed when absolute structural confirmation is required. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the molecule.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For 1,2,5-trimethyl-3-nitrobenzene, one would expect to see distinct signals for the aromatic protons and the three methyl groups. The integration of these signals will correspond to the number of protons of each type.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected Spectral Features
Based on the structure of 1,2,5-trimethyl-3-nitrobenzene, the following features would be anticipated in its NMR spectra:
-
¹H NMR:
-
Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), each integrating to one proton.
-
Three distinct signals in the aliphatic region (typically 2.0-2.5 ppm), each integrating to three protons, corresponding to the three methyl groups.
-
-
¹³C NMR:
-
Nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro group and methyl groups will have characteristic chemical shifts.
-
For comparison, the ¹H NMR spectrum of the isomer 1,2,3-trimethyl-5-nitrobenzene has been reported and can be a useful reference.[3]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Selectivity | Very high, especially in SIM mode. Excellent for isomer separation. | Good, can be optimized with column and mobile phase selection. | Excellent for structural isomer differentiation. |
| Sensitivity | Very high (ppb to ppt levels). | High (ppm to ppb levels). | Low, requires higher concentrations. |
| Quantification | Excellent, wide linear range. | Excellent, good linearity. | Not typically used for routine quantification. |
| Sample Throughput | High. | High. | Low. |
| Cost | High initial investment and running costs. | Moderate initial investment and running costs. | Very high initial investment and running costs. |
| Strengths | Definitive identification, high sensitivity, suitable for complex matrices. | Versatile, robust, suitable for non-volatile compounds. | Unambiguous structural elucidation. |
| Limitations | Limited to volatile and thermally stable compounds. | Lower selectivity than MS, potential for co-elution. | Low sensitivity, not suitable for trace analysis. |
Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of 1,2,5-trimethyl-3-nitrobenzene.
Caption: General workflow for the analysis of 1,2,5-trimethyl-3-nitrobenzene.
Conclusion: An Integrated Approach for Confident Analysis
For the routine, high-throughput analysis of 1,2,5-trimethyl-3-nitrobenzene, GC-MS stands out as the method of choice due to its exceptional selectivity and sensitivity, which are crucial for resolving and identifying isomers in complex mixtures. HPLC-UV offers a robust and cost-effective alternative, particularly for quality control applications where the sample matrix is less complex and the primary goal is quantification. NMR spectroscopy , while not a routine analytical tool for this purpose, is indispensable for the definitive structural confirmation of the synthesized standard and for the identification of unknown impurities during method development.
A truly comprehensive analytical strategy often involves the synergistic use of these techniques. For instance, HPLC can be used for initial screening and quantification, with GC-MS employed for confirmation of identity, especially for critical samples. NMR remains the ultimate arbiter in cases of structural ambiguity. By understanding the strengths and limitations of each technique, researchers can develop and validate a self-validating analytical system that ensures the accuracy and reliability of their results.
References
- BenchChem. (2025). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene. Retrieved from a relevant chemical supplier website.
-
PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- BenchChem. (2025). Application Note: HPLC-UV Method for the Quantitative Analysis of 2-Nitrobenzene-1,3,5-triol. Retrieved from a relevant chemical supplier website.
- Zhang, D., Zeng, X., Yu, Z., Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260.
-
NIST. (n.d.). Benzene, 1,3,5-trimethyl-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service.
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- Shimadzu Corporation. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS.
-
SIELC Technologies. (n.d.). Separation of 1,2,4-Trimethyl-5-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Selectivity in the hydrogenation of dinitro-trimethylbenzene derivatives
Executive Summary
The hydrogenation of dinitro-trimethylbenzene derivatives (e.g., dinitromesitylene) presents a unique challenge in process chemistry: steric hindrance . Unlike simple dinitrobenzenes, the presence of three methyl groups—often in ortho positions to the nitro groups—creates a kinetic barrier that fundamentally alters catalyst performance.
This guide objectively compares the two primary routes for reducing these derivatives:
-
Partial Reduction (Selectivity to Nitromesidine): Critical for synthesizing complex dye intermediates and pharmaceutical precursors.
-
Complete Reduction (Selectivity to Diaminomesitylene): Essential for polymer cross-linkers and dendrimer synthesis.
We evaluate the transition from "dirty" stoichiometric chemical reductions (Sulfide/Iron) to modern heterogeneous catalysis (Ru/C, Pd/C, Raney Ni), providing validated protocols to maximize yield while minimizing impurity profiles.
Mechanistic Landscape: The Steric Challenge
The core difficulty lies in the geometry of 1,3,5-trimethyl-2,4-dinitrobenzene (Dinitromesitylene).
-
Steric Blockade: The methyl groups at positions 1, 3, and 5 sandwich the nitro groups at positions 2 and 4. This prevents the nitro groups from lying coplanar with the benzene ring, reducing conjugation and altering the reduction potential.
-
Adsorption Geometry: On a catalyst surface (e.g., Pd or Pt), the molecule cannot adsorb flat. It must adopt a tilted geometry. This limits the number of active sites that can engage the substrate simultaneously, often slowing the reaction rate (TOF) compared to unhindered nitrobenzene.
-
Selectivity Implications:
-
Partial Reduction: The steric bulk actually favors partial reduction in chemical systems because the second nitro group becomes even more sterically crowded once the first is reduced to an amine (due to hydrogen bonding and conformational changes).
-
Complete Reduction: Requires forcing conditions (High T/P) to overcome the barrier for the second nitro group.
-
Visualizing the Reaction Pathway
Figure 1: Stepwise hydrogenation pathway showing the kinetic bottleneck at the intermediate stage due to steric hindrance.
Comparative Analysis of Reduction Systems
Scenario A: Selective Partial Reduction (Target: Nitromesidine)
The goal is to reduce only one nitro group. This is chemically difficult because the first amine group formed is electron-donating, which usually activates the ring for further reduction. However, in trimethylbenzene derivatives, sterics can be leveraged.
| Feature | Method 1: Sulfide Reduction (Chemical) | Method 2: Ru/C Catalytic Hydrogenation |
| Mechanism | Zinin Reduction (Nucleophilic attack by S²⁻). | Surface Hydrogenation (Langmuir-Hinshelwood). |
| Selectivity | Excellent (>95%) .[1][2] Self-limiting reaction. | High (>90%) . Requires strict kinetic control. |
| Reaction Time | Slow (4–12 hours). | Fast (1–4 hours). |
| Scalability | Poor. Generates massive sulfur waste. | Excellent. Catalyst is recyclable.[3] |
| Cost | Low material cost, High disposal cost. | High initial catalyst cost, Low OpEx. |
| Verdict | Best for Lab Scale / High Purity needs. | Best for Process Scale / Green Chemistry. |
Scenario B: Complete Reduction (Target: Diaminomesitylene)
The goal is to force the reaction to completion without hydrogenating the aromatic ring.
| Feature | Method 3: Pd/C (Standard) | Method 4: Raney Nickel |
| Activity | High. Works at lower T/P. | Moderate. Requires higher T/P. |
| Risk | Dehalogenation (if halogens present) or Ring Saturation. | Less prone to ring saturation. |
| Cost | High (Palladium). | Low (Nickel).[1] |
| Handling | Pyrophoric (dry). Easy filtration. | Pyrophoric. Magnetic separation possible. |
| Verdict | Best for mild conditions. | Best for cost-sensitive bulk production. |
Experimental Protocols
Protocol 1: Selective Partial Reduction (Chemical - Sulfide)
Use Case: High-purity synthesis of Nitromesidine where catalyst cost is prohibitive.
-
Preparation: Dissolve 10 mmol of dinitromesitylene in 50 mL of Ethanol/Water (4:1).
-
Reagent: Prepare a solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O, 15 mmol) and Sodium Bicarbonate (NaHCO₃, 15 mmol) in 20 mL water.
-
Note: The bicarbonate buffers the pH, preventing the formation of azo-coupling side products.
-
-
Addition: Heat the substrate solution to reflux (80°C). Add the sulfide solution dropwise over 1 hour.
-
Reflux: Maintain reflux for 4 hours. Monitor by TLC (silica, Hexane/EtOAc 8:2). The dinitro spot (Rf ~0.8) should disappear, replaced by the bright yellow mono-amine (Rf ~0.5).
-
Workup: Cool to RT. Pour into ice water (200 mL). The product usually precipitates. Filter, wash with water, and dry.
-
Yield: ~85-92%.
-
Protocol 2: Selective Partial Reduction (Catalytic - Ru/C)
Use Case: Green chemistry approach for scale-up.
-
Catalyst: 5% Ruthenium on Carbon (Ru/C). Load: 2 mol% metal relative to substrate.
-
Why Ru? Ruthenium is less active than Pd for nitro reduction, making it easier to stop at the intermediate stage. It also interacts weakly with the aromatic ring, preserving it.
-
-
Solvent: Methanol (anhydrous).
-
Conditions:
-
Pressure: 10–20 bar H₂ (Strict control).
-
Temperature: 60°C.
-
Critical Control Point: Do not exceed 80°C or 30 bar, or over-reduction to the diamine will occur.
-
-
Execution:
-
Load autoclave with substrate, solvent, and catalyst.
-
Purge N₂ (3x), then H₂ (3x).
-
Stir at 1000 rpm (high mass transfer required).
-
Monitor H₂ uptake. The reaction will show a distinct slowdown after 3 equivalents of H₂ (formation of mono-amine). Stop immediately.
-
-
Workup: Filter catalyst (recycle). Evaporate solvent.
-
Selectivity: ~92% Mono-amine, <5% Diamine.
-
Protocol 3: Complete Reduction (Raney Nickel)
Use Case: Bulk production of Diaminomesitylene.
-
Catalyst: Raney Nickel (W-2 or equivalent active grade). Load: 10 wt% relative to substrate.
-
Solvent: Methanol or Isopropanol.
-
Conditions:
-
Pressure: 50 bar H₂ (High pressure overcomes steric hindrance).
-
Temperature: 100°C.
-
-
Execution:
-
Load reactor. Pressurize and heat.
-
Reaction is complete when H₂ uptake ceases completely (theoretical: 6 equivalents).
-
Note: The methyl groups protect the ring from hydrogenation, so extended reaction times are generally safe compared to unsubstituted benzenes.
-
-
Workup: Filter catalyst carefully (keep wet, pyrophoric). Crystallize product from filtrate.
Decision Matrix & Data Synthesis
Use the following decision tree to select the appropriate methodology for your specific derivative.
Figure 2: Catalyst selection decision matrix based on target product and process constraints.
Performance Comparison Table
| Metric | Sulfide (Chemical) | Ru/C (Catalytic) | Raney Ni (Catalytic) |
| Target Product | Nitromesidine | Nitromesidine | Diaminomesitylene |
| Conversion | 100% | 98% | 100% |
| Selectivity | 98% | 92% | >99% |
| E-Factor (Waste) | High (>10 kg/kg ) | Low (<0.5 kg/kg ) | Low (<0.5 kg/kg ) |
| Reaction Time | 6 h | 2 h | 4 h |
| Key Impurity | Sulfur residues | Diamine (Over-reduction) | Unreacted intermediate |
References
-
Selective Partial Hydrogenation of Dinitrobenzenes
- Source: ResearchG
- Title: "Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines C
-
URL:[Link]
-
Chemical Reduction Protocol (Sulfide)
-
General Hydrogenation of Nitro Compounds
- Source: Organic Syntheses
- Title: "Nitromesitylene from Dinitromesitylene (Classic Protocol)"
-
URL:[Link]
-
Catalyst Selection Guide
-
Source: BenchChem[6]
- Title: "A Comparative Study of Catalysts for the Hydrogen
-
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Synthesized 1,2,5-Trimethyl-3-Nitrobenzene
Introduction: The Critical Role of Isomeric Purity in Chemical Synthesis
In the realms of pharmaceutical development and fine chemical manufacturing, the precise control of molecular structure is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The synthesis of substituted aromatic compounds, such as 1,2,5-trimethyl-3-nitrobenzene, frequently yields a mixture of positional isomers. These isomers, while possessing the same molecular formula, can exhibit vastly different physicochemical, toxicological, and pharmacological properties. Consequently, the development of robust, validated analytical methods for the accurate quantification of isomeric purity is a cornerstone of process chemistry and quality control.
This guide provides an in-depth comparison of two premier chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the isomeric purity analysis of a synthesized batch of 1,2,5-trimethyl-3-nitrobenzene. We will explore the causality behind experimental design, present comparative performance data, and offer detailed, field-proven protocols to guide researchers and drug development professionals in selecting and implementing the optimal analytical strategy.
The Analytical Challenge: Resolving Structurally Similar Nitroaromatics
The target compound, 1,2,5-trimethyl-3-nitrobenzene, is synthesized via the electrophilic nitration of 1,2,4-trimethylbenzene (pseudocumene).[1][2] Due to the ortho-, para-directing nature of the methyl groups, the reaction inevitably produces a mixture of isomers.[3] The primary analytical challenge lies in achieving baseline separation of the desired product from its structurally similar isomers, which often co-elute in non-optimized chromatographic systems.[4]
Key Analytes for Purity Assessment:
-
Target Analyte: 3-Nitro-1,2,4-trimethylbenzene (referred to by the common name 1,2,5-trimethyl-3-nitrobenzene)
-
Major Isomeric Impurity: 5-Nitro-1,2,4-trimethylbenzene
-
Minor Isomeric Impurity: 6-Nitro-1,2,4-trimethylbenzene
-
Starting Material: 1,2,4-Trimethylbenzene (Pseudocumene)
This guide will compare GC-FID and HPLC-UV on their ability to resolve and quantify these specific compounds, providing a clear framework for method selection based on performance metrics.
Method Comparison: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful techniques for the separation of nitroaromatic compounds.[5] However, their underlying principles of separation lead to distinct advantages and disadvantages for this specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent choice for volatile and thermally stable compounds like trimethyl-nitrobenzene isomers.[6][7] Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase within a heated column.[8]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) offers greater versatility, particularly for less volatile or thermally labile compounds. Separation is achieved by the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][9] For aromatic compounds, specialized stationary phases can exploit additional separation mechanisms like π–π interactions.[4][10]
The following diagram illustrates the logical decision-making process when comparing these two techniques for isomeric purity analysis.
Caption: Logical Comparison of GC and HPLC for Isomer Analysis.
Experimental Protocols and Workflow
A self-validating analytical workflow ensures data integrity. The process begins with precise sample preparation, followed by instrumental analysis under strictly controlled conditions, and concludes with data processing according to validated parameters.
Caption: Standardized Workflow for Chromatographic Purity Analysis.
Protocol 1: Gas Chromatography (GC-FID) Method
Rationale: This method is designed for high-resolution separation of the volatile trimethyl-nitrobenzene isomers. A mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) is selected to provide sufficient selectivity based on both boiling point differences and subtle polarity variations among the isomers. The flame ionization detector (FID) is chosen for its robustness and near-universal response to hydrocarbons.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized 1,2,5-trimethyl-3-nitrobenzene sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity acetone to create a 1.0 mg/mL stock solution.
-
Further dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with acetone to obtain a final concentration of 100 µg/mL.
-
-
Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and FID.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl Polysiloxane phase.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
-
FID Gases: Hydrogen @ 30 mL/min, Air @ 300 mL/min, Makeup (He) @ 25 mL/min.
-
-
System Suitability Test (SST):
-
Inject a prepared mixture of all three isomers.
-
The resolution between the critical pair (3-nitro and 5-nitro isomers) must be ≥ 1.5.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale: This reversed-phase HPLC method provides an orthogonal separation mechanism to GC. A Phenyl-Hexyl stationary phase is chosen to leverage π–π interactions between the electron-rich phenyl rings of the stationary phase and the nitroaromatic analytes, which can significantly enhance selectivity for positional isomers.[4][10] UV detection is ideal as the nitroaromatic functionality provides a strong chromophore.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 40% B to 70% B.
-
15-17 min: 70% B to 40% B.
-
17-20 min: Hold at 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
System Suitability Test (SST):
-
Inject a prepared mixture of all three isomers.
-
The resolution between the critical pair must be ≥ 2.0.
-
The tailing factor for the main component peak should be ≤ 1.5.
-
Performance Comparison and Data Analysis
To objectively compare the two methods, a hypothetical batch of synthesized 1,2,5-trimethyl-3-nitrobenzene was analyzed. The performance was evaluated based on resolution, sensitivity, and precision, adhering to principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[11][12][13]
Table 1: Chromatographic Performance Data
| Parameter | GC-FID Method | HPLC-UV Method | Commentary |
| Analyte | Retention Time (min) | Retention Time (min) | |
| 1,2,4-Trimethylbenzene | 4.52 | 8.91 | Starting material elutes first in GC due to high volatility. |
| 6-Nitro-1,2,4-trimethylbenzene | 8.15 | 11.24 | |
| 3-Nitro-1,2,4-trimethylbenzene | 8.89 | 12.55 | Target Analyte |
| 5-Nitro-1,2,4-trimethylbenzene | 9.11 | 12.98 | Critical Pair with Target Analyte |
| Resolution (Rs) of Critical Pair | 1.85 | 2.51 | Both methods achieve baseline separation (Rs > 1.5). HPLC shows superior resolution due to the Phenyl-Hexyl phase's selectivity. |
| Analysis Time | 13.5 min | 20.0 min | GC provides a faster analysis. |
Table 2: Method Validation Summary
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Q2(R1) Guideline |
| Precision (%RSD, n=6) | 0.45% | 0.38% | For assays, RSD should typically be ≤ 2%. Both methods are highly precise. |
| Linearity (r²) | 0.9995 | 0.9998 | A correlation coefficient > 0.999 is considered excellent evidence of linearity. |
| LOD (µg/mL) | 0.05 | 0.02 | HPLC-UV demonstrates slightly better sensitivity for these UV-active compounds. |
| LOQ (µg/mL) | 0.15 | 0.06 | The lower LOQ for HPLC allows for more accurate quantification of trace-level impurities. |
Discussion and Recommendations
Both GC-FID and HPLC-UV are suitable and validatable methods for the isomeric purity analysis of 1,2,5-trimethyl-3-nitrobenzene. The choice between them depends on the specific needs of the laboratory and the goals of the analysis.
-
GC-FID is the recommended method for high-throughput quality control environments. Its primary advantages are speed and robustness. The shorter run time allows for a greater number of samples to be processed, which is a significant factor in a production setting. While the resolution is slightly lower than the HPLC method, it is more than sufficient to meet system suitability requirements for accurate quantification.
-
HPLC-UV is the superior method for research, development, and impurity profiling. It provides higher resolving power for the critical isomer pair, which is invaluable when trace impurities must be accurately quantified or when complex, non-volatile byproducts might be present. The enhanced sensitivity (lower LOD/LOQ) makes it the preferred technique for detecting and quantifying impurities at very low levels, which is often a requirement during drug development and for regulatory submissions.
Conclusion
The successful development of pharmaceuticals and fine chemicals is underpinned by rigorous analytical control. This guide has demonstrated that both GC-FID and HPLC-UV can be effectively employed for the isomeric purity analysis of synthesized 1,2,5-trimethyl-3-nitrobenzene. By understanding the scientific principles behind each technique and evaluating their performance characteristics, researchers can confidently select the method that best aligns with their analytical objectives, ensuring the quality and integrity of their synthesized materials.
References
-
NIOSH Manual of Analytical Methods (NMAM) 2005. Nitroaromatic Compounds by GC/FID. Source: NIOSH. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - Chapter 6: Analytical Methods. Source: ATSDR. [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Source: Agilent Application Note. [Link]
-
Kallikivi, A., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Source: Analytical Chemistry, PubMed. [Link]
-
Wikipedia. 1,2,4-Trimethylbenzene. Source: Wikipedia. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Source: MicroSolv. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA. [Link]
-
Chemguide. Nitration of Benzene and Methylbenzene. Source: Chemguide. [Link]
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- 1. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 1,2,5-trimethyl-3-nitrobenzene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in commercial 1,2,5-trimethyl-3-nitrobenzene, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your analytical workflow.
The Importance of Impurity Profiling
In the pharmaceutical industry, impurity profiling is a critical regulatory requirement for ensuring the safety and efficacy of drug products.[1][2] Impurities can arise from the manufacturing process, degradation of the substance, or contamination.[3][4][5] For a key intermediate like 1,2,5-trimethyl-3-nitrobenzene, a thorough understanding of its impurity profile is essential to control the quality of the final active pharmaceutical ingredient (API).
Genesis of Impurities in 1,2,5-trimethyl-3-nitrobenzene
The most common synthetic route to 1,2,5-trimethyl-3-nitrobenzene is the nitration of 1,2,5-trimethylbenzene (pseudocumene) using a mixture of nitric and sulfuric acids.[6] This electrophilic aromatic substitution reaction, while generally efficient, can lead to the formation of several process-related impurities.
A logical workflow for identifying these potential impurities is outlined below:
Caption: Potential impurity sources in the synthesis of 1,2,5-trimethyl-3-nitrobenzene.
Key Potential Impurities:
-
Isomeric Impurities: Due to the directing effects of the methyl groups on the benzene ring, nitration can occur at different positions, leading to the formation of other trimethyl-nitrobenzene isomers.
-
Dinitrated Byproducts: Under harsh reaction conditions, a second nitro group can be introduced to the aromatic ring, resulting in dinitro-trimethylbenzene isomers.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1,2,5-trimethylbenzene in the final product.
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidation byproducts.
A Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary for the comprehensive characterization of impurities. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it an ideal first-line tool for assessing the purity of 1,2,5-trimethyl-3-nitrobenzene.[7]
Comparison of HPLC Stationary Phases for Isomer Separation
The choice of stationary phase is critical for achieving the separation of closely related isomers.
| Stationary Phase | Principle of Separation | Advantages for Trimethyl-nitrobenzene Isomers | Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose column, widely available. | May not provide sufficient resolution for all positional isomers. |
| Phenyl-Hexyl | Mixed-mode (hydrophobic and π-π interactions) | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl groups of the stationary phase.[8] | May require more method development to optimize separation. |
| Biphenyl | Strong π-π interactions | Offers a high degree of aromatic selectivity, potentially providing excellent resolution of closely related aromatic isomers. | Can have different selectivity compared to C18, requiring re-optimization of methods. |
Illustrative Experimental Data (Hypothetical Retention Times)
The following table provides hypothetical retention time data to illustrate the potential separation of 1,2,5-trimethyl-3-nitrobenzene and its likely isomeric impurities on different HPLC columns.
| Compound | C18 Column (min) | Phenyl-Hexyl Column (min) |
| 1,2,5-Trimethylbenzene | 12.5 | 11.8 |
| 1,2,5-Trimethyl-4-nitrobenzene | 15.2 | 16.5 |
| 1,2,5-Trimethyl-3-nitrobenzene | 16.8 | 18.2 |
| 1,2,5-Trimethyl-6-nitrobenzene | 17.5 | 19.8 |
| Dinitro-trimethylbenzene Isomer 1 | 20.1 | 22.5 |
| Dinitro-trimethylbenzene Isomer 2 | 21.3 | 24.1 |
Experimental Protocol: HPLC-UV for Impurity Profiling
This protocol provides a general starting point for the development of an HPLC method for the analysis of 1,2,5-trimethyl-3-nitrobenzene.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25-27 min: 80-40% B
-
27-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the 1,2,5-trimethyl-3-nitrobenzene sample in Acetonitrile/Water (50:50).
Rationale for Method Parameters:
-
C18 Column: A good initial choice for separating moderately polar compounds based on hydrophobicity.
-
Acidified Mobile Phase: The addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Gradient Elution: A gradient from a weaker to a stronger organic mobile phase allows for the elution of compounds with a wide range of polarities, from the non-polar starting material to the more polar dinitrated byproducts.
-
UV Detection at 254 nm: The aromatic nature of the analyte and its impurities allows for sensitive detection at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent technique for the analysis of volatile and semi-volatile impurities.[9]
Why GC-MS is a Valuable Orthogonal Technique:
-
High Separation Efficiency: Capillary GC columns offer very high resolution, which can be advantageous for separating complex mixtures of isomers.
-
Mass Spectral Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for definitive identification by searching against spectral libraries.
Expected Fragmentation Patterns:
The electron ionization (EI) mass spectra of trimethyl-nitrobenzene isomers are expected to show a prominent molecular ion peak (M+). Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (-NO2) and subsequent fragmentation of the aromatic ring. The fragmentation patterns of different isomers can show subtle differences that aid in their differentiation.
Illustrative GC-MS Experimental Protocol
This protocol outlines a general method for the GC-MS analysis of impurities in 1,2,5-trimethyl-3-nitrobenzene.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Rationale for Method Parameters:
-
DB-5ms Column: This low-polarity column is a good general-purpose choice for the separation of a wide range of semi-volatile organic compounds.
-
Temperature Programming: A temperature gradient is essential for eluting compounds with a range of boiling points, from the volatile starting material to the less volatile dinitrated byproducts.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be readily compared to commercial mass spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR are invaluable for differentiating between the parent compound and its isomeric impurities.
Differentiating Isomers with NMR:
The number of signals, their chemical shifts, and the coupling patterns in the ¹H and ¹³C NMR spectra provide a wealth of structural information.
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the positions of the methyl and nitro groups. The integration of the signals provides the ratio of protons in different chemical environments.
-
¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the molecule. For example, isomeric trimethyl-nitrobenzenes will have a different number of signals in their ¹³C NMR spectra due to differences in their molecular symmetry.
Predicted ¹H and ¹³C NMR Data for 1,2,5-Trimethyl-3-nitrobenzene and a Potential Isomer
The following table presents predicted NMR data to illustrate how these isomers can be distinguished.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1,2,5-Trimethyl-3-nitrobenzene | Aromatic H: ~7.5-7.8 (2H, complex multiplet)Methyl H: ~2.3-2.6 (9H, three singlets) | Aromatic C: ~125-150 (6 signals)Methyl C: ~15-25 (3 signals) |
| 1,2,5-Trimethyl-4-nitrobenzene | Aromatic H: ~7.2-7.6 (2H, two singlets)Methyl H: ~2.2-2.5 (9H, three singlets) | Aromatic C: ~128-152 (6 signals)Methyl C: ~16-24 (3 signals) |
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended for full characterization):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Workflow for Comprehensive Impurity Characterization
The following diagram illustrates a logical workflow that integrates these analytical techniques for a comprehensive characterization of impurities.
Caption: An integrated analytical workflow for impurity characterization.
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the analytical data, the chosen methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15] Key validation parameters for impurity methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The characterization of impurities in 1,2,5-trimethyl-3-nitrobenzene requires a strategic and multi-faceted analytical approach. HPLC serves as an excellent tool for routine purity assessment and quantification of impurities. GC-MS provides an orthogonal separation technique and invaluable information for the identification of volatile and semi-volatile impurities through their mass spectral fragmentation patterns. Finally, NMR spectroscopy stands as the definitive technique for the unambiguous structural elucidation of unknown impurities. By integrating these techniques within a validated framework, researchers and drug development professionals can ensure a comprehensive understanding of the impurity profile, leading to better control over product quality and ultimately, safer and more effective medicines.
References
-
Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Veeprho. (2020, March 16). Impurity Profiling in Drug Development. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Comparison of batch vs. continuous flow synthesis of trimethyl-nitrobenzene
An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethyl-nitrobenzene: A Comparative Analysis of Batch vs. Continuous Flow Methodologies
For researchers, chemists, and professionals in drug development and fine chemical synthesis, the choice of manufacturing methodology is a critical decision point that profoundly impacts safety, efficiency, scalability, and product quality. This guide provides a comprehensive, data-driven comparison of traditional batch synthesis and modern continuous flow processing for the nitration of mesitylene to produce 2,4,6-trimethyl-nitrobenzene, a valuable intermediate in the dye and specialty chemical industries.[1][2]
The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you with the technical understanding necessary to select the optimal synthesis strategy for your application.
The Underlying Chemistry: Electrophilic Nitration of Mesitylene
The synthesis of 2,4,6-trimethyl-nitrobenzene from mesitylene (1,3,5-trimethylbenzene) is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the in-situ generation of the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.[3][4]
Mechanism:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid. This protonated intermediate readily loses a water molecule to form the potent electrophile, the nitronium ion.[3]
-
Electrophilic Attack: The mesitylene ring is highly activated towards electrophilic attack due to the electron-donating nature of its three methyl groups. The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (typically HSO₄⁻ or H₂O) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2,4,6-trimethyl-nitrobenzene.
Due to the high activation of the mesitylene ring, the reaction is facile but requires careful temperature control to prevent over-nitration and the formation of dinitro byproducts.[5]
Methodology 1: The Traditional Batch Approach
Batch processing has long been the standard in chemical synthesis due to its versatility and lower initial capital investment for small-scale operations.[6][7] However, for highly exothermic reactions like nitration, it presents significant safety and control challenges.[8][9]
Experimental Protocol: Batch Synthesis
This generalized protocol is based on established laboratory procedures.[2][10]
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated nitric acid to pre-chilled concentrated sulfuric acid. The temperature must be strictly maintained below 10°C during this addition to prevent an uncontrolled exotherm.[10][11]
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, begin the slow, dropwise addition of mesitylene. The reaction is highly exothermic, and the addition rate must be carefully controlled to keep the internal temperature within the 0-5°C range.[5][10] Exceeding this temperature significantly increases the formation of dinitrated impurities.[5]
-
Reaction Monitoring: After the addition is complete, the mixture is typically stirred at low temperature for a set period (e.g., 1-4 hours) to ensure the reaction goes to completion.[1][10]
-
Workup and Isolation: The reaction mixture is carefully poured over a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid crude product.
-
Purification: The crude product is isolated via vacuum filtration and washed extensively with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution.[10] The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]
Workflow Diagram: Batch Synthesis
Caption: Generalized workflow for the batch synthesis of 2,4,6-trimethyl-nitrobenzene.
Methodology 2: The Continuous Flow Advantage
Continuous flow chemistry represents a paradigm shift in chemical manufacturing, transforming hazardous batch processes into safer, more efficient, and highly controlled operations.[6][8] This is particularly true for nitrations, where the high surface-area-to-volume ratio of microreactors or tubular reactors allows for near-instantaneous heat dissipation.[8][12]
Experimental Protocol: Continuous Flow Synthesis
This protocol is synthesized from modern continuous flow methodologies.[1][5][13]
-
System Setup: A flow chemistry system is assembled consisting of at least two high-precision pumps, a microreactor or packed tubular reactor immersed in a chiller/heater, and a back-pressure regulator.
-
Reagent Streams:
-
Stream A: Mesitylene is dissolved in a suitable solvent (e.g., dichloroethane) or used neat.[5]
-
Stream B: The nitrating mixture (pre-mixed nitric acid and sulfuric acid) is prepared. In some advanced setups, the nitric acid and sulfuric acid are introduced as separate streams to be mixed just before reacting with the substrate.[1]
-
-
Reaction Execution: The reagent streams are continuously pumped at precise flow rates into a T-mixer, where they combine before entering the temperature-controlled reactor. The system's small internal volume and efficient heat transfer ensure the reaction temperature is precisely maintained.[8]
-
Residence Time: The total flow rate and the reactor volume dictate the residence time (the duration the reagents spend in the reaction zone), which can be precisely controlled, often reducing reaction times from hours to seconds or minutes.[1]
-
Continuous Workup & Collection: The product stream exiting the reactor is continuously quenched by mixing with a stream of cold water or a basic solution. The product is then collected for downstream processing, which can also be a continuous liquid-liquid extraction and solvent removal process.
Workflow Diagram: Continuous Flow Synthesis
Caption: Schematic of a continuous flow system for the synthesis of 2,4,6-trimethyl-nitrobenzene.
Head-to-Head Comparison: Batch vs. Continuous Flow
The objective data clearly demonstrates the superiority of continuous flow for this specific transformation. The ability to precisely control reaction parameters and mitigate safety risks leads to dramatic improvements across nearly every key performance indicator.
| Performance Metric | Traditional Batch | Continuous Flow | Rationale & Causality |
| Reaction Time | 1 - 4 hours[1][2][10] | ~60 seconds [1] | Superior heat and mass transfer in flow reactors accelerate the reaction rate safely.[12] |
| Yield | Variable, typically lower | Up to 99% [1][12] | Precise stoichiometric and temperature control minimizes byproduct formation.[12] |
| Safety | High risk of thermal runaway | Inherently Safer | Small reactor volume and high surface-area-to-volume ratio prevent dangerous heat accumulation.[6][8] |
| Scalability | Non-linear, challenging | Linear, straightforward | Production is increased by running the system for longer or by "numbering-up" (running parallel reactors).[7] |
| Raw Material Usage | High (e.g., 8 kg per kg product) | Reduced by ~42% (e.g., 4 kg per kg product)[14] | Efficient mixing and reaction conditions lead to higher conversion rates and less waste. |
| Sulfuric Acid Usage | High | Decreased by ~7.6 times [1] | The catalytic efficiency is maximized in the controlled flow environment. |
| Waste Generation | High | Reduced by ~50% [14] | Higher efficiency and reduced solvent/reagent usage directly lower waste output.[14] |
| Energy Consumption | High | Reduced by up to 80% [14] | Smaller volumes need to be heated/cooled, and shorter processing times reduce overall energy demand.[14] |
| Process Footprint | Large (multi-story facilities)[14] | Reduced by up to 80% [14] | Compact, modular flow reactors replace large, jacketed vessels.[15] |
Senior Scientist's Analysis: Expertise and Trustworthiness
Why Experimental Choices Matter:
-
In Batch: The choice to use an ice bath and perform slow, dropwise addition is a direct consequence of the system's poor heat transfer capability. It is a reactive measure to control a powerful exotherm. The large volume of the reaction mass acts as a heat sink, but localized "hot spots" can still occur, leading to impurities and potential runaway reactions. The entire batch is at risk if control is lost for even a short period.[8]
-
In Flow: The choice of a microreactor and precision pumps is a proactive design for absolute control. We are not merely managing the exotherm; we are leveraging it for rapid conversion within a safe and defined space. The system's trustworthiness is built-in; the temperature you set is the temperature of the reaction. Real-time monitoring with Process Analytical Technology (PAT), such as inline IR spectroscopy, can be integrated to provide a self-validating system that continuously verifies reaction conversion and product quality.[15]
The Verdict for Industrial Application:
While batch synthesis may suffice for small-scale, exploratory research in an academic setting, its limitations in safety, control, and efficiency make it poorly suited for industrial production of 2,4,6-trimethyl-nitrobenzene.[6] The data overwhelmingly supports the adoption of continuous flow technology. The benefits—including a dramatic increase in safety, a 10% increase in product yield, a 50% reduction in wastewater, and a 75-80% reduction in utility and power consumption—present a compelling case for process intensification.[14] Continuous flow offers a more sustainable, economical, and reliable manufacturing platform, transforming a hazardous process into a predictable and scalable operation.[12][16]
References
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- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene. Google Patents.
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- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
- Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. SciELO.
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- Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate.
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- Highly sensitive detection of nitrobenzene by a series of fluorescent 2D zinc(II) metal–organic frameworks with a flexible triangular ligand. RSC Publishing.
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- Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. MDPI.
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A Senior Application Scientist's Guide to Assessing the Environmental Impact of Trimethyl-nitrobenzene Isomers
This guide provides a comprehensive comparison of the environmental impact of different trimethyl-nitrobenzene isomers, with a primary focus on the widely studied 2,4,6-trinitrotoluene (TNT) and its dinitrotoluene (DNT) relatives. As researchers, scientists, and drug development professionals, understanding the environmental fate and toxicity of these compounds is paramount for responsible chemical management and the development of effective remediation strategies. This document synthesizes technical data with field-proven insights to offer a practical resource for assessing these environmental risks.
Introduction: The Environmental Significance of Nitroaromatic Compounds
Nitroaromatic compounds, including trimethyl-nitrobenzene isomers, are a class of chemicals extensively used in industrial applications, most notably in the manufacturing of explosives, dyes, pesticides, and pharmaceuticals.[1] Their widespread use has led to significant environmental contamination of soil and groundwater.[1] The presence of the nitro group makes these compounds often resistant to natural degradation processes, leading to their persistence in the environment.[1] Furthermore, many nitroaromatic compounds and their degradation byproducts exhibit toxic and mutagenic properties, posing a threat to ecosystems and human health.[1][2] Therefore, a thorough assessment of the environmental impact of different isomers is crucial for risk assessment and the development of effective bioremediation strategies.[3]
This guide will delve into the comparative environmental impact of key trimethyl-nitrobenzene isomers, focusing on their toxicity, biodegradability, and overall environmental fate. We will also provide detailed experimental protocols for assessing these parameters in a laboratory setting.
Comparative Environmental Impact of Trimethyl-nitrobenzene Isomers
The environmental impact of trimethyl-nitrobenzene isomers varies significantly depending on the number and position of the nitro groups on the aromatic ring. These structural differences influence their toxicity to various organisms, their susceptibility to microbial degradation, and their mobility in soil and water.
Toxicity Profile
Nitroaromatic compounds are known to have hazardous side effects in both animals and humans, including various cancers, anemia, skin irritation, and liver damage.[2]
2,4,6-Trinitrotoluene (TNT): TNT is classified as a possible human carcinogen and can cause damage to the liver and blood systems if inhaled or ingested.[4] Human exposure to TNT can lead to anemia, abnormal liver function, skin irritation, and cataracts.[5] In animal studies, the lethal dose (LD50) for TNT in rats is approximately 1,060 mg/kg of body weight.[6]
Dinitrotoluene (DNT) Isomers: The toxicity of DNT isomers also varies. For instance, 3,5-DNT has been identified as the most toxic isomer in studies on rats, leading to weight loss and mortality within a short period.[7] Inhalation or ingestion of DNT isomer mixtures can lead to a range of adverse health effects, including effects on the blood (methemoglobinemia), drowsiness, nausea, and weakness.[8] In bullfrogs, the LD50 for both 2,4-DNT and 2,6-DNT was found to be 1,098 mg/kg of body weight, similar to that of TNT.[6] Chronic exposure to DNT is considered toxic to most organisms and may result in organ damage.[9]
Comparative Aquatic Toxicity:
The aquatic toxicity of these compounds is a significant concern due to their potential to contaminate water sources.
| Isomer | Test Organism | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| 2,4,6-Trinitrotoluene (TNT) | Fathead Minnow (Pimephales promelas) | 96 hours | ~0.4 (approx.) | [10] |
| 2,4-Dinitrotoluene (2,4-DNT) | Fathead Minnow (Pimephales promelas) | 96 hours | 31.4 | [11] |
| 2,6-Dinitrotoluene (2,6-DNT) | Bullfrog (Lithobates catesbeiana) | - | 1,098 (LD50, mg/kg) | [6] |
| Nitrobenzene | Freshwater Fish (various) | 48-96 hours | 1.8 - 156 | [12] |
| Nitrobenzene | Daphnia magna | 48 hours | 27 - 33 | [12] |
Note: Data for all isomers on the same organism under identical conditions is limited, making direct comparisons challenging.
Biodegradability and Environmental Fate
The persistence of trimethyl-nitrobenzene isomers in the environment is largely determined by their biodegradability. The symmetrical substitution of nitro groups on the aromatic ring of compounds like TNT makes them particularly resistant to microbial attack.[10]
2,4,6-Trinitrotoluene (TNT): TNT is known for its recalcitrance to biodegradation.[10] However, a variety of microorganisms, including bacteria and fungi, have been shown to transform TNT under both aerobic and anaerobic conditions.[13] Aerobic degradation often involves the reduction of nitro groups to amino groups, which can sometimes lead to the formation of more persistent and toxic intermediates.[10] Anaerobic degradation can lead to more complete breakdown of the TNT molecule.[13] In soil, TNT tends to remain, which limits its migration into water.[4] It is also susceptible to degradation by sunlight (photodegradation) in surface waters.[2][4] Studies have shown that over 95% of applied TNT in soil can be degraded within the first 7 days, though complete mineralization to CO2 is often less than 10%.[6][11]
Dinitrotoluene (DNT) Isomers: DNT isomers are generally more biodegradable than TNT.[10] Both 2,4-DNT and 2,6-DNT can be biodegraded under aerobic and anaerobic conditions.[13] Bacteria have been isolated that can use 2,4-DNT as a sole source of carbon, nitrogen, and energy.[14][15] The degradation of 2,6-DNT can be inhibited by the presence of 2,4-DNT and vice versa at high concentrations. In freshwater, degradation rates of 32% per day for 2,4-DNT and 14.5% per day for 2,6-DNT have been observed at a concentration of 10 mg/L.
Environmental Fate Summary:
| Isomer | Soil Adsorption (Koc) | Primary Degradation Pathways | Persistence |
| 2,4,6-Trinitrotoluene (TNT) | Moderate to High | Microbial (aerobic/anaerobic), Photodegradation | Persistent |
| 2,4-Dinitrotoluene (2,4-DNT) | Low to Moderate | Microbial (aerobic/anaerobic), Photodegradation | Moderately Persistent |
| 2,6-Dinitrotoluene (2,6-DNT) | Low to Moderate | Microbial (aerobic/anaerobic), Photodegradation | Moderately Persistent |
Koc (Organic Carbon-Water Partition Coefficient) is an indicator of a substance's tendency to adsorb to soil or sediment.
Experimental Protocols for Environmental Impact Assessment
To obtain reliable and comparable data on the environmental impact of trimethyl-nitrobenzene isomers, standardized testing protocols are essential. The following sections outline key experimental workflows based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
Assessing the acute toxicity of chemical substances to aquatic organisms is a fundamental step in environmental risk assessment. The following protocols are based on OECD guidelines.
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[6]
Causality Behind Experimental Choices:
-
Test Organism: Zebrafish (Danio rerio) are commonly used due to their rapid development, well-characterized genetics, and sensitivity to toxicants.
-
Exposure Duration: A 96-hour exposure period is standard for acute aquatic toxicity tests, allowing for the observation of lethal effects.
-
Concentration Range: A geometric series of at least five concentrations is used to establish a dose-response relationship and accurately calculate the LC50.
-
Limit Test: A limit test at 100 mg/L is conducted first to determine if the substance has low toxicity, thereby reducing the number of animals used in further testing.
Step-by-Step Methodology:
-
Range-finding Test: Conduct a preliminary test with a broad range of concentrations to determine the approximate toxicity range.
-
Definitive Test:
-
Prepare a geometric series of at least five test concentrations of the trimethyl-nitrobenzene isomer in a suitable aqueous medium.
-
Acclimate the test fish (e.g., Zebrafish) to the test conditions.
-
Randomly assign a group of fish (e.g., 10) to each test concentration and a control group (no test substance).
-
Expose the fish to the test solutions for 96 hours under controlled conditions (temperature, light, pH).
-
Observe and record mortalities at 24, 48, 72, and 96 hours.[6]
-
-
Data Analysis: Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).
This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.[5]
Step-by-Step Methodology:
-
Culture Daphnia: Maintain a healthy culture of Daphnia magna under controlled conditions.
-
Prepare Test Solutions: Prepare a geometric series of at least five concentrations of the isomer in a suitable culture medium.
-
Exposure:
-
Select young daphnids (<24 hours old).
-
Place a set number of daphnids (e.g., 20, divided into four replicates of five) into test vessels containing the test solutions and a control.
-
Incubate for 48 hours under controlled light and temperature conditions.
-
-
Assessment: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim after gentle agitation).
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits.
Biodegradability Testing
Assessing the biodegradability of a chemical is crucial for understanding its persistence in the environment.
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions by measuring oxygen consumption.
Causality Behind Experimental Choices:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as it contains a diverse population of microorganisms.
-
Measurement of Oxygen Consumption: The consumption of oxygen by microorganisms as they metabolize the test substance is a direct measure of aerobic biodegradation.
-
Ready Biodegradability Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a "10-day window" during the 28-day test period. This indicates that the substance is likely to be rapidly and completely degraded in the environment.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a mineral salt medium.
-
Obtain and prepare an inoculum of activated sludge.
-
Add the test substance at a known concentration to the test vessels containing the mineral medium and inoculum.
-
-
Incubation:
-
Incubate the sealed test vessels in a respirometer at a constant temperature (e.g., 20-25°C) in the dark for 28 days.
-
The respirometer continuously measures the oxygen consumption in each vessel.
-
-
Controls: Run parallel controls including:
-
A blank control (inoculum only) to measure endogenous respiration.
-
A reference control with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
A toxicity control (test substance + reference substance) to check for inhibitory effects of the test substance on the microorganisms.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation over time by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).
-
Determine if the substance meets the criteria for "ready biodegradability."
-
Biodegradation Pathways
The microbial degradation of trimethyl-nitrobenzene isomers involves a series of enzymatic reactions that transform the parent compound into various intermediates. The specific pathway depends on the isomer and the microorganisms involved.
Aerobic Biodegradation Pathway of 2,4,6-Trinitrotoluene (TNT)
The aerobic biodegradation of TNT typically begins with the reduction of one of the nitro groups.
Aerobic Biodegradation Pathway of Dinitrotoluene (DNT) Isomers
The degradation of DNT isomers often involves dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the removal of a nitro group as nitrite and subsequent ring cleavage.
Conclusion
The environmental impact of trimethyl-nitrobenzene isomers is a complex issue, with significant variations in toxicity and biodegradability among different isomers. 2,4,6-Trinitrotoluene generally exhibits higher persistence and toxicity compared to its dinitrotoluene counterparts. Understanding these differences is critical for accurate environmental risk assessment and the design of effective remediation strategies.
The standardized experimental protocols outlined in this guide provide a framework for generating reliable and comparable data. By employing these methods, researchers can contribute to a more comprehensive understanding of the environmental fate of these important industrial chemicals. Further research is needed to fill the data gaps for less common isomers and to further elucidate the intricate microbial pathways involved in their degradation.
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Global NEST Journal. (2004). DETECTION OF TNT-CONTAMINATION IN SPIKED-SOIL SAMPLES USING SPME AND GC/MS. Global NEST Journal. [Link]
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DTIC. (1987). Adsorption and Desorption of 2,4,6-Trinitrotoluene by Soils. DTIC. [Link]
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Cicek, N., et al. (2013). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. NIH. [Link]
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Eawag. (2008). 2,4-Dinitrotoluene Degradation Pathway. Eawag BBD. [Link]
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U.S. Environmental Protection Agency. (n.d.). Ambient Criteria for Nitrobenzene. EPA. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,5-Trimethyl-3-nitrobenzene
Hazard Assessment: The Rationale for Stringent Disposal
1,2,5-Trimethyl-3-nitrobenzene belongs to the nitroaromatic class of compounds, which are recognized by the U.S. Environmental Protection Agency as priority pollutants due to their potential for environmental persistence and toxicity.[1] The nitro group significantly influences the molecule's reactivity and biological activity, making it resistant to natural degradation and imparting toxic properties.[1]
The primary driver for stringent disposal protocols is the compound's presumed hazard profile, inferred from closely related analogs. Nitroaromatic compounds are often harmful by all routes of exposure—inhalation, skin contact, and ingestion.[2][3][4] The parent compound, nitrobenzene, is highly toxic, a known methemoglobin former (which dangerously reduces the blood's ability to carry oxygen), and is suspected of causing cancer and impairing fertility.[3][4][5] Therefore, 1,2,5-trimethyl-3-nitrobenzene must be handled as a hazardous substance with the potential for severe acute and chronic health effects.
| Compound/Class | CAS Number | Key Associated Hazards |
| 1,2,4-Trimethyl-5-nitrobenzene (Isomer) | 610-91-3 | Harmful if swallowed, in contact with skin, or inhaled; Causes serious skin and eye irritation; May cause respiratory irritation.[2][6] |
| Nitrobenzene (Parent Compound) | 98-95-3 | Toxic if swallowed, in contact with skin, or inhaled; Suspected of causing cancer; May damage fertility; Causes organ damage through prolonged exposure.[4][7] |
| Trimethylbenzenes (General) | Various | Flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin and eye irritation.[8] |
| Nitroaromatic Compounds (Class) | N/A | Environmental persistence; Recalcitrant to biodegradation; Often toxic, mutagenic, and can be reduced to carcinogenic amines.[1][9] |
Immediate Safety & Spill Response Protocol
Accidental releases require immediate and deliberate action to mitigate exposure and environmental contamination. All personnel handling this compound should be thoroughly familiar with the following spill protocol.
Rationale: The primary goal is to contain the material without creating aerosols and to prevent it from entering the water system, where its persistence can cause long-term ecological damage.[3][7][8]
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Secure the Area:
-
Alert all personnel in the immediate vicinity.
-
Restrict access to the contaminated area.
-
Ensure adequate ventilation, preferably within a certified chemical fume hood.
-
-
Don Personal Protective Equipment (PPE):
-
Rationale: To prevent any contact with the hazardous material.[2] Nitroaromatics can be rapidly absorbed through the skin.[5]
-
Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check specific compatibility), and splash-proof safety goggles.
-
For significant spills or where dust may be generated, a respirator is required.[2]
-
-
Contain the Spill:
-
For Solid Spills: Use dry cleanup procedures.[2] Gently sweep or shovel the material. AVOID generating dust.
-
For Liquid Spills/Solutions: Absorb the spill with a non-combustible, inert material such as vermiculite, sand, or earth.[5][10][11] Do NOT use combustible materials like paper towels as the primary absorbent.
-
-
Collect and Package Waste:
-
Decontaminate the Area:
-
Dispose of Contaminated Materials:
-
All used PPE and cleaning materials are considered hazardous waste and must be placed in the sealed waste container.
-
Wash hands and any exposed skin thoroughly after the cleanup is complete.[2]
-
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of 1,2,5-trimethyl-3-nitrobenzene is not merely a suggestion but a requirement for ensuring laboratory safety and environmental stewardship. The only acceptable final disposal route is through a licensed hazardous waste contractor.
Step 1: Waste Characterization and Segregation
-
Rationale: To prevent dangerous chemical reactions, all waste streams must be kept separate.
-
1,2,5-trimethyl-3-nitrobenzene waste should not be mixed with other chemical waste unless explicitly permitted by your EHS department. This includes pure, unused chemical, reaction byproducts, and contaminated materials from spills.
Step 2: Containerization
-
Rationale: Proper containment is the first line of defense against exposure and environmental release.
-
Select a container that is chemically compatible and can be securely sealed. Lined metal or high-density polyethylene (HDPE) containers are often appropriate.
-
Place the waste into the container, leaving sufficient headspace (typically 10-15%) to allow for expansion.
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "1,2,5-Trimethyl-3-nitrobenzene."
-
List all associated hazards (e.g., "Toxic," "Irritant").
-
Note the accumulation start date.
Step 4: Storage and Accumulation
-
Rationale: Designated storage areas ensure that hazardous waste is kept in a secure location away from general laboratory traffic.
-
Store the sealed and labeled container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials.[2][4]
Step 5: Final Disposal
-
Rationale: The chemical nature of nitroaromatics requires complete destruction to render them harmless.
-
The Prohibited Route: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[8][10] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that extends to hazardous laboratory chemicals.[12][13]
-
The Required Route: The material must be disposed of by a licensed chemical destruction plant, typically via controlled high-temperature incineration.[10][14] This method ensures the complete breakdown of the toxic organic molecule into less harmful components.[14]
-
Arrange for pickup of the waste container through your institution's EHS department or their designated hazardous waste contractor.
Visualization of the Disposal Pathway
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of 1,2,5-trimethyl-3-nitrobenzene waste.
Caption: Disposal workflow for 1,2,5-trimethyl-3-nitrobenzene.
References
- Apollo Scientific. (2022). Safety Data Sheet: 1,2,4-Trimethyl-5-nitrobenzene.
- Carl ROTH. (n.d.).
- ECHEMI. (n.d.).
- DHC Solvent Chemie GmbH. (2023).
- Airgas. (2016).
- Fisher Scientific. (2014). Safety Data Sheet: 1,3,5-Trimethyl-2-nitrobenzene.
- Cole-Parmer. (n.d.).
- Benchchem. (n.d.).
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- U.S. Environmental Protection Agency. (2024). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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- ChemScene. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
